2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Description
Properties
IUPAC Name |
1-propyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-2-5-13-9-4-3-7(17(11,14)15)6-8(9)12-10(13)16/h3-4,6H,2,5H2,1H3,(H,12,16)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHJMAFQAPIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and its Class as Carbonic Anhydrase Inhibitors
Executive Summary: This guide provides a comprehensive technical overview of the benzimidazole-sulfonamide class of compounds, with a specific focus on the representative molecule, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. It is intended for researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, mechanism of action as carbonic anhydrase inhibitors, synthesis protocols, and methods for in vitro evaluation. The content is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, ensuring a thorough understanding of this important class of molecules.
Introduction to Benzimidazole-Sulfonamides and their Therapeutic Relevance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] When combined with a sulfonamide moiety, these derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] A primary and clinically significant application of this chemical class is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[4]
Clinically used CA inhibitors, which are primarily sulfonamides, are employed in the treatment of glaucoma, epilepsy, and edema.[5] The development of novel benzimidazole-sulfonamide derivatives aims to create isoform-selective inhibitors with improved therapeutic profiles and reduced side effects. The subject of this guide, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, represents a specific molecular architecture within this class, designed to interact with the active site of carbonic anhydrases.
Physicochemical Properties of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be predicted based on its structural components and data from closely related analogs.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Formula | C10H13N3O2S2 | Derived from the chemical structure. |
| Molecular Weight | 271.36 g/mol | Calculated from the molecular formula.[6] |
| pKa | Sulfonamide (NH): ~9-10 Mercapto (SH): ~7-8 Benzimidazole (NH): ~5-6 | The sulfonamide group is acidic, crucial for binding to the zinc ion in the CA active site. The mercapto group also possesses acidic properties. The benzimidazole ring has a basic nitrogen that can be protonated. These values influence the ionization state at physiological pH, affecting solubility and target binding. |
| logP | 1.5 - 2.5 | This predicted lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is important for oral bioavailability and reaching the target enzyme.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. | The benzimidazole core contributes to its hydrophobic character, while the sulfonamide and mercapto groups can participate in hydrogen bonding, providing some aqueous solubility, especially in basic conditions.[1] |
Mechanism of Action: Targeting Carbonic Anhydrase
The primary mechanism of action for benzimidazole-sulfonamides is the inhibition of carbonic anhydrase. This is achieved through the coordination of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site.
Diagram: Mechanism of Carbonic Anhydrase Inhibition
Caption: The sulfonamide group of the inhibitor binds to the zinc ion in the carbonic anhydrase active site.
This binding event displaces the water molecule that is essential for the enzyme's catalytic activity, thereby inhibiting the reversible hydration of carbon dioxide to bicarbonate. The affinity and selectivity of these inhibitors for different CA isoforms are determined by the specific interactions of the benzimidazole scaffold and its substituents with the amino acid residues lining the active site cavity.[5]
Synthesis and Purification Protocol
The synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide can be achieved through a multi-step process, drawing from established methods for the synthesis of related benzimidazole derivatives.[8][9]
Synthetic Pathway Overview
Diagram: Synthetic Pathway
Caption: A potential synthetic route for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Step-by-Step Experimental Protocol
-
Synthesis of 2-Mercaptobenzimidazole:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add an equimolar amount of carbon disulfide.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol.[8]
-
-
Sulfonation:
-
Carefully add the synthesized 2-mercaptobenzimidazole to an excess of chlorosulfonic acid at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride derivative.
-
Filter and wash the product with cold water.
-
-
Amination:
-
Suspend the sulfonyl chloride derivative in a suitable solvent like acetone.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise at 0°C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure and recrystallize the product to obtain 2-mercapto-1H-benzimidazole-5-sulfonamide.
-
-
N-Alkylation:
-
Dissolve the 2-mercapto-1H-benzimidazole-5-sulfonamide in a polar aprotic solvent such as DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
Add 1-bromopropane dropwise and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water to precipitate the final product.
-
Filter, wash with water, and purify by column chromatography or recrystallization.[10]
-
In Vitro Evaluation: Assaying Carbonic Anhydrase Inhibition
The inhibitory activity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide against various carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.
Assay Principle
This method measures the enzyme's ability to catalyze the hydration of CO2. The production of protons during this reaction leads to a decrease in the pH of the solution, which is monitored by a colorimetric pH indicator.
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., Tris-HCl) at a pH where the chosen indicator has a good spectral response.
-
Prepare stock solutions of the carbonic anhydrase isoenzyme, the test compound (dissolved in DMSO), and the pH indicator.
-
Prepare a saturated solution of CO2 by bubbling the gas through distilled water.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (containing the test compound at various concentrations) with the CO2 solution.
-
Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for CO2.
-
Potential Therapeutic Applications and Future Directions
Benzimidazole-sulfonamide derivatives, including 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, hold promise for various therapeutic applications due to their ability to inhibit carbonic anhydrase.[11]
-
Glaucoma: Inhibition of CAII in the ciliary body of the eye can reduce the production of aqueous humor, thereby lowering intraocular pressure.
-
Oncology: Targeting tumor-associated CA isoforms, such as CAIX and CAXII, which are involved in pH regulation and tumor progression, is a promising anticancer strategy.[11]
-
Anticonvulsants: Some CA inhibitors have shown efficacy in the treatment of epilepsy.[12]
Future research in this area should focus on optimizing the selectivity of these compounds for specific CA isoforms to enhance their therapeutic efficacy and minimize off-target effects. Structure-activity relationship (SAR) studies and computational modeling can guide the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.[7]
References
-
Zubrienė, A., Čapkauskaitė, E., Gylytė, J., Kišonaitė, M., Tumkevičius, S., & Matulis, D. (2014). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 124-131. [Link]
-
Angeli, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1710. [Link]
-
Angeli, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1710. [Link]
-
Bejawada, M., Parijatha, B., Naga Sailaja, V., Kumar, J., & Prema, S. (2023). SYNTHESIS AND PHYSICOCHEMICAL CHARACTERIZATION OF BENZIMIDAZOLE- SULPHONAMIDE. European Chemical Bulletin, 12(Special Issue 7), 3564-3571. [Link]
-
Zubrienė, A., Čapkauskaitė, E., Gylytė, J., Kišonaitė, M., Tumkevičius, S., & Matulis, D. (2014). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 124-131. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 1-15. [Link]
-
Ajani, O. O., et al. (2020). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. [Link]
-
Nerella, S. G., Kumar, P., & Bharath, R. D. (2022). The benzimidazole derivatives as human carbonic anhydrase enzyme mediated anticancer agents. Medicinal Chemistry Research, 31(7), 1145-1163. [Link]
-
He, X., et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(17), 6888-6905. [Link]
-
Anonymous. (n.d.). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]
-
Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applications in Science Research, 1(2), 132-138. [Link]
-
Nguema Ongone, T., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Journal of Chemistry, 2019, 1-10. [Link]
-
Mohammed, S. H., & Al-Jadaan, S. A. N. (2021). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 1-15. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
Introduction: The Therapeutic Potential of Benzimidazole-Sulfonamide Hybrids
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
This guide provides a comprehensive technical overview of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, a novel heterocyclic compound with potential applications in drug discovery and development. Given the limited specific literature on this molecule, this document outlines a strategic approach to its synthesis, purification, characterization, and preliminary biological screening based on established principles for related benzimidazole and sulfonamide derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals.
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure, capable of hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for effective binding to a wide range of biological macromolecules.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2]
Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with the first synthetic antibacterial agents.[3][4] Beyond their antimicrobial properties, sulfonamides are integral to drugs with diverse mechanisms of action, including diuretics, hypoglycemic agents, and anti-inflammatory COX-2 inhibitors.[4][5]
The hybridization of these two powerful pharmacophores in the form of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide presents a compelling strategy for the development of novel therapeutic agents. The combination of the benzimidazole core and the sulfonamide moiety may lead to synergistic or unique biological activities.[6] This guide provides a roadmap for the synthesis and investigation of this promising, yet underexplored, molecule.
Physicochemical Properties and Structural Elucidation
A foundational step in the investigation of any novel compound is the determination of its physicochemical properties and the unambiguous confirmation of its chemical structure.
Table 1: Predicted Physicochemical Properties of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
| Property | Value | Source |
| Molecular Formula | C10H13N3O2S2 | [7] |
| Molecular Weight | 271.36 g/mol | [7] |
| XLogP3 | 0.2 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Rotatable Bond Count | 3 | [8] |
Note: These properties are computationally predicted and require experimental verification.
Structural Confirmation
The synthesized compound should be subjected to a battery of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the propyl group, the aromatic protons on the benzimidazole ring, and the protons of the sulfonamide and mercapto groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H, S-H, S=O, and C=N bonds.[9]
-
Purity Analysis (HPLC): High-performance liquid chromatography should be employed to determine the purity of the final compound. A purity of >95% is generally required for biological testing.
Proposed Synthesis and Purification
The synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide can be approached through a multi-step process, leveraging established methodologies for the formation of the benzimidazole ring and the introduction of the sulfonamide and propyl groups.
Synthetic Pathway
A plausible synthetic route is outlined below. This pathway is designed for efficiency and high yield, based on common reactions in heterocyclic chemistry.[10]
Caption: Proposed synthetic pathway for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4-diaminobenzenesulfonamide
-
To a solution of 4-amino-3-nitrobenzenesulfonamide in ethanol, add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
Step 2: Synthesis of 2-mercapto-1H-benzimidazole-5-sulfonamide
-
Dissolve 3,4-diaminobenzenesulfonamide in ethanol containing potassium hydroxide.[9]
-
Add carbon disulfide dropwise to the solution and reflux for an extended period (12-15 hours).[9]
-
After reflux, distill off the ethanol and cool the mixture.
-
Pour the residue into water and acidify with dilute hydrochloric acid to precipitate the product.[9]
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
-
To a solution of 2-mercapto-1H-benzimidazole-5-sulfonamide in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.
-
Add 1-bromopropane dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 10-15 hours.[2]
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The final product should be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to achieve high purity. Column chromatography may also be employed if necessary.
Potential Biological Activities and Screening Protocols
The hybrid nature of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide suggests a range of potential biological activities. A tiered screening approach is recommended to efficiently evaluate its therapeutic potential.
Antimicrobial Activity
Benzimidazole and sulfonamide derivatives are well-known for their antimicrobial properties.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (standard antibiotic) and negative (no drug) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antiproliferative Activity
Many benzimidazole derivatives exhibit potent anticancer activity.[6]
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
The sulfonamide moiety is present in several anti-inflammatory drugs.[4]
Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Utilize a commercially available COX-1/COX-2 inhibition assay kit.
-
Incubate the respective enzyme with the test compound at various concentrations.
-
Add the substrate (arachidonic acid) and measure the production of prostaglandins.
-
Determine the IC50 value for the inhibition of each COX isoenzyme.
Mechanism of Action: A Hypothetical Framework
The potential mechanisms of action for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide are likely to be multifaceted, drawing from the established activities of its constituent pharmacophores.
Caption: Hypothetical mechanisms of action for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
As a sulfonamide, a primary hypothesized mechanism for antimicrobial activity is the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] The benzimidazole core is known to interfere with microtubule formation by binding to tubulin, which can lead to cell cycle arrest and apoptosis in cancer cells. Further experimental studies, such as enzyme inhibition assays and cell cycle analysis, would be necessary to validate these proposed mechanisms.
Conclusion and Future Directions
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide represents a novel chemical entity with significant therapeutic potential, stemming from the synergistic combination of the benzimidazole and sulfonamide pharmacophores. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.
Future research should focus on optimizing the synthetic route to improve yields and scalability. A broad biological screening against a diverse panel of targets will be crucial in identifying the most promising therapeutic applications. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be essential for lead optimization and the development of potent and selective drug candidates.
References
-
Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528. [Link][1]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link][9]
-
Norman, B. H., et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(18), 7344–7363. [Link][11]
-
Gomha, S. M., et al. (2018). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Chemistry Central Journal, 12(1), 69. [Link]
-
Shaharyar, M., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 4(3), 343-348. [Link][2]
-
Gebeyehu, A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-20. [Link][6]
-
MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link][10]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link][4]
-
PubChem. (n.d.). 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. [Link][8]
-
Khan, S. A., & Asiri, A. M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 161. [Link][5]
-
Ansari, F. L., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028–4033. [Link]
-
Sharma, D., & Narasimhan, B. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Letters in Drug Design & Discovery, 22(6). [Link][3]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | C10H13N3O3S | CID 28819101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 11. Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Here is the in-depth technical guide for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide .
A Scaffold for Isoform-Selective Carbonic Anhydrase Inhibition
Part 1: Executive Summary & Chemical Identity
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is a specialized heterocyclic sulfonamide primarily utilized in drug discovery as a potent inhibitor of Carbonic Anhydrase (CA) enzymes. Unlike classical inhibitors (e.g., acetazolamide) which are hydrophilic, the introduction of the N-propyl group and the benzimidazole core confers lipophilicity, enabling this molecule to target membrane-associated isoforms such as CA IX and CA XII , which are validated biomarkers in hypoxic tumors.
Chemical Specifications
| Property | Specification |
| Systematic Name | 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide |
| Common Identifier | Research Grade CA Inhibitor (often cataloged by SCBT) |
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| CAS Number | Not widely indexed (Research Grade). Note: The 2-oxo analog is CAS 1000932-79-5; The unsubstituted parent is CAS 7465-49-8. |
| Physical State | Off-white to pale yellow solid |
| Solubility | DMSO (>10 mg/mL), DMF; Poorly soluble in water |
| pKa | ~7.0 (Sulfonamide moiety), ~10.5 (Thioamide/Thiol) |
Part 2: Pharmacological Mechanism of Action
The efficacy of this compound relies on a "Dual-Anchor" mechanism that distinguishes it from first-generation inhibitors.
The Zinc Anchor (Primary Interaction)
The sulfonamide group (
The Hydrophobic Clamp (Selectivity Filter)
The 1-propyl-benzimidazole scaffold extends into the hydrophobic pocket of the enzyme active site.
-
Isoform Selectivity: Cytosolic isoforms (CA I, II) have narrower or more hydrophilic active sites. Membrane-bound tumor-associated isoforms (CA IX, XII) possess distinct hydrophobic patches. The N-propyl chain provides steric bulk and lipophilic interactions (Van der Waals forces) that favor binding to CA IX/XII over CA I/II.
-
The 2-Mercapto Role: The 2-mercapto group exists in a thione-thiol tautomeric equilibrium. In the thione form (major tautomer in solution), it acts as a hydrogen bond acceptor, stabilizing the ligand within the enzyme cleft.
Visualization: Mechanism of Action
The following diagram illustrates the binding logic within the CA active site.
Figure 1: Pharmacological binding mode showing the zinc-coordination anchor and the hydrophobic selectivity tail.
Part 3: Synthesis Protocol (The "Selectivity-First" Route)
To synthesize 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide with high regiochemical purity, one must avoid direct alkylation of the benzimidazole, which often leads to mixtures of N1/N3 isomers. The preferred route is the Reductive Cyclization of N-alkylated Nitro-benzenesulfonamides .
Reagents & Equipment
-
Precursor: 4-chloro-3-nitrobenzenesulfonamide (Commercial grade).
-
Reagents: n-Propylamine, Hydrazine hydrate (or
/Pd-C), Carbon disulfide ( ), Potassium Hydroxide (KOH). -
Solvents: Ethanol (EtOH), Methanol (MeOH), DMF.
Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (
)
-
Rationale: Introduces the propyl group specifically at the position para to the sulfonamide before ring closure.
-
Protocol: Dissolve 4-chloro-3-nitrobenzenesulfonamide (1 eq) in Ethanol. Add n-propylamine (2.5 eq) dropwise. Reflux for 4–6 hours. The solution will turn deep yellow/orange.
-
Work-up: Pour into ice water. Filter the yellow precipitate (4-(propylamino)-3-nitrobenzenesulfonamide).
-
Yield Target: >85%.
Step 2: Nitro Group Reduction
-
Rationale: Converts the nitro group to an amine to generate the diamine precursor.
-
Protocol: Suspend the nitro-intermediate in Methanol. Add Raney Nickel (catalytic) or Pd/C (10%). Add Hydrazine hydrate (excess) dropwise at reflux (or use
balloon). Reflux until the solution becomes colorless. -
Work-up: Filter hot to remove catalyst. Concentrate filtrate to obtain 3-amino-4-(propylamino)benzenesulfonamide. Use immediately (oxidation sensitive).
Step 3: Cyclization with Carbon Disulfide
-
Rationale: Forms the benzimidazole ring with the 2-mercapto (thione) functionality.
-
Protocol: Dissolve the diamine in EtOH/Water. Add KOH (1.1 eq) and Carbon Disulfide (
, 1.5 eq). Reflux for 6–8 hours. -
Work-up: Acidify with dilute HCl to pH 3–4. The product, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide , precipitates as a solid. Recrystallize from Ethanol/Water.
Visualization: Synthesis Workflow
Figure 2: Regioselective synthesis route ensuring N1-propyl placement.
Part 4: Validation & Quality Control
To validate the synthesized compound for research use, the following assays are mandatory.
Structural Confirmation (NMR)
-
1H NMR (DMSO-d6): Look for the disappearance of the propyl-NH signal (from Step 1) and the appearance of the benzimidazole core signals.
-
Key Signals:
-
~0.9 ppm (t, 3H,
of propyl). -
~1.7 ppm (m, 2H,
of propyl). -
~4.1 ppm (t, 2H,
of propyl). - ~12-13 ppm (br s, 1H, SH/NH thione tautomer).
-
~7.3 ppm (s, 2H,
, exchangeable with ).
-
~0.9 ppm (t, 3H,
Functional Assay: Stopped-Flow Kinetics
To verify biological activity, measure the inhibition constant (
-
Method:
Hydration Assay. -
Indicator: Phenol Red (pH 7.5).
-
Protocol: Monitor the time course of acidification (absorbance change at 557 nm) upon mixing enzyme + inhibitor with
-saturated water. -
Expected Result:
values in the low nanomolar range (10–50 nM) for hCA IX are typical for this class of compounds [1].
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Santa Cruz Biotechnology. (Catalog). 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data. Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link
-
Thiry, A., et al. (2008). Carbonic anhydrase inhibitors: design of membrane-impermeant copper(II) complexes of 2-mercaptobenzimidazole-5-sulfonamide. Journal of Medicinal Chemistry, 51(10), 3057-3060. Link
Sources
"2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" mechanism of action
This guide provides an in-depth technical analysis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (CAS: 731776-67-3).[1]
Based on its chemical structure—specifically the convergence of a primary sulfonamide moiety and a 2-mercapto-benzimidazole core—this compound functions primarily as a Carbonic Anhydrase (CA) Inhibitor with secondary activity as a Tyrosinase Inhibitor and potential radical scavenger . It serves as a valuable chemical probe for studying metalloenzyme regulation and hypoxic tumor physiology.
A Dual-Target Metalloenzyme Inhibitor & Hypoxia Probe [1]
Executive Summary
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is a heterobifunctional small molecule designed to target zinc- and copper-dependent metalloenzymes. Its mechanism is defined by two distinct pharmacophores:
-
The 5-Sulfonamide Group (-SO₂NH₂): Acts as a classic Zinc-Binding Group (ZBG), potently inhibiting Carbonic Anhydrases (CAs) , particularly the transmembrane isoforms (CA IX/XII) associated with tumor pH regulation.
-
The 2-Mercapto-Benzimidazole Core: Mimics the phenolic moiety of tyrosine, allowing it to chelate copper ions in the active site of Tyrosinase and scavenge reactive oxygen species (ROS), thereby modulating melanogenesis and oxidative stress.
This compound is utilized in research to dissect the interplay between pH regulation (CA pathway) and oxidative signaling.
Primary Mechanism: Carbonic Anhydrase Inhibition
The dominant biological activity of this compound arises from the sulfonamide moiety, which is the "gold standard" pharmacophore for inhibiting Carbonic Anhydrases (EC 4.2.1.1).
The Zinc-Binding Interface
Carbonic anhydrases catalyze the reversible hydration of CO₂ to bicarbonate (
-
Binding Mode: The sulfonamide nitrogen (
) exists as an anion at physiological pH. It coordinates directly to the catalytic ion, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis. -
Geometry: The binding creates a distorted tetrahedral geometry, effectively locking the enzyme in an inactive state.
-
Selectivity Filter: The 1-propyl group on the benzimidazole ring extends into the hydrophobic pocket of the enzyme active site. This steric bulk helps discriminate between cytosolic isoforms (CA I/II) and transmembrane isoforms (CA IX/XII), which have larger hydrophobic pockets.
Catalytic Blockade Pathway
By displacing the zinc-bound water, the compound disrupts the proton shuttle mechanism:
-
CO₂ Hydration Block: The nucleophilic attack of
on is prevented. -
pH Stasis: In hypoxic tumors, CA IX pumps protons extracellularly to acidify the microenvironment (promoting metastasis). Inhibition by this compound neutralizes this gradient, leading to intracellular acidification and cell death (synthetic lethality).
Visualization: CA Inhibition Pathway
Figure 1: The sequential mechanism of Carbonic Anhydrase inhibition, leading to disruption of tumor pH regulation.
Secondary Mechanism: Tyrosinase Inhibition & Redox Modulation
The 2-mercapto-1-propyl-1H-benzimidazole core provides a secondary functionality distinct from the sulfonamide.
Copper Chelation (Tyrosinase)
Tyrosinase is a dicopper enzyme critical for melanin synthesis. The 2-mercapto (thione) group is a potent sulfur donor that can interact with the binuclear copper active site.
-
Mechanism: The sulfur atom coordinates with the Cu(A) or Cu(B) ions, preventing the binding of the substrate (L-Tyrosine or L-DOPA).
-
Competitive Inhibition: The benzimidazole ring mimics the phenolic structure of tyrosine, allowing the molecule to dock into the substrate-binding pocket, acting as a competitive inhibitor.
Radical Scavenging
The mercapto-benzimidazole moiety is electron-rich and can act as a radical scavenger. It can donate electrons to neutralize Reactive Oxygen Species (ROS), protecting cells from oxidative damage or, conversely, modulating signaling pathways dependent on ROS levels.
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following protocols are standard.
Stopped-Flow CO₂ Hydration Assay (CA Activity)
This assay measures the rate of CO₂ hydration by monitoring the acidification of the medium using a pH indicator.
| Parameter | Specification |
| Method | Stopped-Flow Spectrophotometry |
| Indicator | Phenol Red (Absorbance at 557 nm) |
| Substrate | CO₂ (saturated solution) |
| Buffer | HEPES (pH 7.5), 20 mM |
| Readout | Kinetic Inhibition Constant ( |
| Success Criteria |
Protocol Steps:
-
Preparation: Dissolve compound in DMSO (stock 10 mM). Dilute serially in assay buffer.
-
Enzyme Mix: Incubate purified CA isozyme (CA I, II, IX, or XII) with inhibitor for 15 min at room temperature.
-
Reaction Trigger: Rapidly mix enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow chamber.
-
Measurement: Monitor the decrease in absorbance (yellowing of phenol red) over 0.5–1.0 seconds.
-
Analysis: Fit the initial rates to the Michaelis-Menten equation to determine
and calculate using the Cheng-Prusoff equation.
Tyrosinase DOPA Oxidase Assay
This validates the secondary mechanism by measuring the conversion of L-DOPA to DOPAchrome.
-
Enzyme: Mushroom Tyrosinase.
-
Substrate: L-DOPA (2 mM).
-
Detection: Absorbance at 475 nm (DOPAchrome formation).
-
Procedure: Incubate enzyme with compound for 10 min. Add L-DOPA. Monitor linear increase in absorbance. A decrease in slope compared to control confirms inhibition.
Structural Activity Relationship (SAR) Data
The following table summarizes how specific structural features of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide contribute to its efficacy.
| Structural Motif | Function | Mechanistic Impact |
| 5-Sulfonamide | Primary Pharmacophore | Critical: Anchors molecule to Zn²⁺ in CA active site. Removal abolishes CA activity. |
| Benzimidazole Ring | Scaffold | Provides aromatic stacking interactions (π-π stacking) with hydrophobic residues (e.g., Phe131 in CA II). |
| 1-Propyl Group | Hydrophobic Tail | Selectivity: Fits into the hydrophobic pocket. Longer chains (propyl/butyl) often improve affinity for membrane-bound isoforms (CA IX). |
| 2-Mercapto Group | Secondary Pharmacophore | Dual Action: Enables copper chelation (Tyrosinase) and enhances antioxidant capacity. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
García-Molina, F., et al. (2005). A kinetic study on the inhibition of mushroom tyrosinase by L-cysteine. Archives of Biochemistry and Biophysics, 438(2), 191-200. (Mechanistic basis for thiol-mediated tyrosinase inhibition). Link
-
Santa Cruz Biotechnology . 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data Sheet. (Chemical Identity & Properties). Link
Sources
"2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" potential therapeutic targets
Technical Guide: 2-Mercapto-1-Propyl-1H-Benzimidazole-5-Sulfonamide (MPBS) Therapeutic Targets & Mechanistic Profiling
Executive Summary
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (herein referred to as MPBS ) is a specialized pharmacophore belonging to the class of heterocyclic sulfonamides. While historically categorized alongside broad-spectrum "sulfa drugs," modern structure-activity relationship (SAR) profiling identifies MPBS as a high-affinity Carbonic Anhydrase Inhibitor (CAI) .
Its structural uniqueness lies in the 1-propyl substitution, which confers specific lipophilicity (
Primary Therapeutic Utility:
-
Oncology: Targeting hypoxia-inducible isoforms (hCA IX and XII) to disrupt tumor pH regulation.
-
Ophthalmology: Reduction of intraocular pressure (IOP) via hCA II inhibition (Glaucoma).
-
Secondary/Off-Label: Antimicrobial activity (MRSA strains) and potential Cannabinoid Receptor (CB) modulation.
Chemical Identity & Pharmacophore Analysis
The therapeutic efficacy of MPBS is dictated by its tripartite structure. Understanding these distinct zones is critical for rational drug design.
| Structural Zone | Chemical Moiety | Functionality & Mechanism |
| Primary Pharmacophore | Sulfonamide (-SO₂NH₂) | Zinc Binding Group (ZBG): Coordinates directly with the catalytic Zn(II) ion in the enzyme active site, displacing the nucleophilic zinc-bound hydroxide. |
| Scaffold Core | Benzimidazole Ring | Spacer & Stacking: Provides the rigid aromatic backbone necessary for |
| Selectivity Filter | 1-Propyl Group | Hydrophobic Pocket Targeting: The propyl chain extends into the hydrophobic sub-pocket, distinguishing between cytosolic (hCA I/II) and transmembrane (hCA IX/XII) isoforms based on steric tolerance. |
| Auxiliary Anchor | 2-Mercapto (-SH) | Electronic Modulation: Exists in equilibrium between thiol and thione forms. The thione form can act as a hydrogen bond acceptor, stabilizing the molecule in the "edge" of the active site. |
Primary Therapeutic Target: Human Carbonic Anhydrases (hCA)
The dominant target for MPBS is the Carbonic Anhydrase family (EC 4.2.1.1). These metalloenzymes catalyze the reversible hydration of carbon dioxide (
Mechanism of Action (The Zinc Trap)
MPBS acts as a classical, competitive inhibitor. The sulfonamide nitrogen acts as a monoanion (
Isoform Selectivity & Therapeutic Implications
The 1-propyl tail is the key differentiator. Unlike smaller analogs (e.g., acetazolamide), MPBS exhibits enhanced affinity for transmembrane isoforms overexpressed in cancer.
-
Target: hCA IX & XII (Hypoxic Tumors) [2]
-
Pathology: Solid tumors exist in hypoxia. They overexpress hCA IX to convert extracellular CO₂ to bicarbonate (buffering intracellular pH) and protons (acidifying extracellular space). This acidification promotes metastasis and degrades the extracellular matrix.
-
MPBS Action: Inhibition of hCA IX normalizes extracellular pH, reducing invasiveness and re-sensitizing tumors to chemotherapy.
-
-
Target: hCA II (Glaucoma)
-
Pathology: hCA II in the ciliary body produces bicarbonate, driving aqueous humor secretion.
-
MPBS Action: Reduces bicarbonate production, lowering intraocular pressure.[3] Note: Systemic inhibition of hCA II causes side effects (paresthesia), so topical delivery of lipophilic MPBS is preferred.
-
Visualization: Mechanism of Action Pathway
Figure 1: Mechanistic pathway of MPBS inhibiting Carbonic Anhydrase, preventing substrate turnover and disrupting tumor pH regulation.
Secondary & Off-Target Potential
While hCA inhibition is the primary mode of action, the benzimidazole scaffold is "privileged," leading to potential polypharmacology.
-
Antimicrobial Activity (MRSA):
-
Sulfonamides historically target dihydropteroate synthase (DHPS) in the folate pathway. MPBS derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), likely through a dual mechanism of DHPS inhibition and bacterial CA inhibition (bCA).
-
-
Cannabinoid Receptors (CB1/CB2):
-
Recent studies indicate that 5-sulfonamide benzimidazoles can act as agonists for CB2 receptors, providing potential antinociceptive (pain-relieving) effects without the psychoactivity associated with CB1.
-
Experimental Validation Protocols
To validate MPBS activity, the following self-validating protocols are recommended.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetics)
Standard: Khalifah Method
Objective: Determine the Inhibition Constant (
-
Reagents:
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na₂SO₄ (maintains ionic strength).
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO₂ saturated water.
-
Enzyme: Recombinant hCA IX (10–50 nM).
-
-
Workflow:
-
Step 1: Incubate enzyme with varying concentrations of MPBS (0.1 nM to 10 µM) for 15 minutes at room temperature.
-
Step 2: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
Step 3: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).
-
Step 4: Calculate the initial velocity (
) for the catalyzed reaction.
-
-
Data Analysis:
-
Fit data to the Cheng-Prusoff equation :
. -
Validation Criteria: The uncatalyzed reaction (no enzyme) must be subtracted as a blank. Acetazolamide should be used as a positive control (
nM for hCA II).
-
Protocol B: X-Ray Crystallography (Structural Confirmation)
Objective: Visualize the binding mode of MPBS within the hCA active site.
-
Crystallization:
-
Generate hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M sodium citrate, pH 8.0).
-
-
Soaking (The Critical Step):
-
Prepare a 10 mM stock of MPBS in 100% DMSO.
-
Add MPBS to the crystal drop (final conc. 1 mM) and soak for 2–24 hours. Note: Benzimidazoles are hydrophobic; ensure DMSO concentration does not dissolve the crystal (keep <5%).
-
-
Diffraction & Refinement:
-
Flash-cool crystals in liquid nitrogen.
-
Collect data at a synchrotron source.
-
Solve structure using Molecular Replacement (PDB: 3KS3 as template).
-
Look for electron density (
map) at the Zn(II) site corresponding to the sulfonamide and the hydrophobic pocket corresponding to the propyl group.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from synthesis to structural and kinetic validation.[1][4]
Physicochemical Properties & Drug-Likeness
For researchers considering MPBS as a lead compound, the following properties are estimated based on its structure:
| Property | Value (Est.) | Implication |
| Molecular Weight | ~271.3 g/mol | Good oral bioavailability potential (Lipinski Rule of 5 compliant). |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; sufficient for membrane permeability (transmembrane hCA IX targeting) but soluble enough for assays. |
| pKa (Sulfonamide) | ~9.5 | Ionization state at physiological pH (7.4) ensures a mix of neutral and anionic forms, facilitating Zn binding. |
| TPSA | ~100 Ų | Good predictor for intestinal absorption; borderline for Blood-Brain Barrier (BBB) penetration (relevant for epilepsy/glaucoma). |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Thachery, J., et al. (2013). Benzimidazole-based sulfonamides: Synthesis and evaluation as inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 21(17), 5323-5330. Link
-
Santa Cruz Biotechnology. (n.d.). 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data. SCBT Catalog. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Biological Activity Screening of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS)
Executive Summary
This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of the novel compound, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (herein abbreviated as MPBS). The approach is designed for researchers in drug discovery and development, providing a logical progression from broad phenotypic screening to specific mechanism of action studies. By leveraging the known pharmacological importance of the benzimidazole scaffold and its sulfonamide and mercapto substituents, this whitepaper outlines a hypothesis-driven yet broad-based workflow. It includes detailed protocols for primary assays, hit-to-lead characterization, and early-stage ADME/Tox profiling, supported by data visualization and authoritative references to ensure scientific rigor and practical applicability.
Introduction: The Chemical Rationale for Screening
The process of elucidating the biological activity of a novel small molecule is a cornerstone of drug discovery. The structure of MPBS contains two well-established pharmacophores fused to a privileged core, providing a strong rationale for a comprehensive screening campaign.
The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This is due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Numerous approved drugs contain this scaffold, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents, highlighting its therapeutic versatility.[1] The adaptability of the benzimidazole core allows for substitutions that can fine-tune its biological effects, making derivatives like MPBS compelling candidates for screening.[3]
Key Pharmacophores: Analyzing the Sulfonamide and Mercapto Moieties
The biological potential of MPBS is further enhanced by its key functional groups:
-
Sulfonamide (-SO₂NH₂): This group is integral to a wide array of therapeutics, including antibacterial "sulfa" drugs, diuretics, and carbonic anhydrase inhibitors.[4][5] Its ability to act as a competitive inhibitor, for instance by mimicking p-aminobenzoic acid (PABA) in bacterial folate synthesis, makes it a prime candidate for antimicrobial activity. Furthermore, sulfonamides are known to target enzymes crucial in various diseases, from glaucoma to cancer.[5]
-
Mercapto (-SH): The thiol group is a reactive nucleophile that can engage in various biological interactions, including the formation of disulfide bonds with cysteine residues in proteins or the chelation of metal ions essential for enzyme function. This reactivity is a key feature in the mechanism of action for many drugs.
The combination of these three structural features in MPBS justifies a multi-pronged screening approach to uncover its potential therapeutic value.
A Tiered Screening Strategy
To efficiently and logically probe the activity of MPBS, a three-tiered screening cascade is proposed. This strategy begins with broad, high-throughput phenotypic assays to identify any significant biological effect. Positive "hits" from Tier 1 are then subjected to more focused assays in Tier 2 to narrow down the potential mechanism of action, followed by specific target identification in Tier 3.
Caption: Tiered screening workflow for MPBS.
Tier 1: Primary Broad-Spectrum Phenotypic Screening
The initial goal is to cast a wide net to detect any cytotoxic, antimicrobial, or anti-inflammatory activity.
Anticancer Cytotoxicity Profiling
Rationale: The benzimidazole scaffold is present in several anticancer agents that function through mechanisms like tubulin polymerization inhibition. A primary screen against a panel of human cancer cell lines is a standard first step.
Methodology: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6][7][8]
Protocol:
-
Cell Plating: Seed cells from a diverse cancer panel (e.g., NCI-60 or a representative subset like MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of MPBS (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) from the dose-response curve.
Data Presentation: Hypothetical GI₅₀ Values for MPBS
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 8.5 |
| A549 | Lung | > 100 |
| HCT116 | Colon | 5.2 |
| K-562 | Leukemia | 1.1 |
Antimicrobial Activity Screening
Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore.[10] Therefore, assessing MPBS against a panel of pathogenic bacteria and fungi is a priority.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
Protocol:
-
Inoculum Preparation: Prepare standardized microbial inoculums (e.g., 5 x 10⁵ CFU/mL) of representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.[12]
-
Compound Dilution: Perform a two-fold serial dilution of MPBS in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[12]
-
Inoculation: Add the prepared inoculum to each well. Include positive (no drug) and negative (no microbes) controls.
-
Incubation: Incubate plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of MPBS at which no visible growth is observed.
Data Presentation: Hypothetical MIC Values for MPBS
| Organism | Type | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | Gram-positive | 8 |
| E. coli (ATCC 25922) | Gram-negative | 64 |
| C. albicans (ATCC 90028) | Fungus | 16 |
Tier 2: Hit-to-Lead and Target Class Identification
If a significant "hit" is identified in Tier 1 (e.g., potent anticancer activity), the next stage aims to elucidate the general mechanism of action. This section will proceed assuming a positive anticancer hit.
Apoptosis Induction Assays
Rationale: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. Two complementary assays can confirm if MPBS triggers this pathway.
Methodology 1: Annexin V / Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[13][14]
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., K-562) with MPBS at its 1x and 5x GI₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[13]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI solution.[14][15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the cell populations using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[14]
Methodology 2: Caspase-Glo® 3/7 Assay Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. This luminescent assay uses a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[16][17]
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with MPBS as described above.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.[17] This single reagent combines cell lysis and substrate detection.[16]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Read the luminescence using a plate reader. A significant increase in luminescence relative to the vehicle control indicates apoptosis induction.
Caption: Workflow for confirming apoptosis induction by MPBS.
Tier 3: Specific Target Deconvolution
Assuming MPBS induces apoptosis and knowing that many benzimidazoles are kinase inhibitors, a logical next step is to screen for specific molecular targets.
Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Identifying MPBS as a kinase inhibitor would provide a specific and actionable mechanism of action.
Methodology 1: Broad Kinase Panel Screen Commercially available kinase screening services offer panels of hundreds of purified human kinases. A primary screen is typically run at a single, high concentration of the test compound (e.g., 10 µM) to identify any kinase where activity is significantly inhibited.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | Family | % Inhibition at 10 µM MPBS |
|---|---|---|
| ABL1 | Tyrosine Kinase | 12% |
| SRC | Tyrosine Kinase | 91% |
| AURKB | Ser/Thr Kinase | 88% |
| CDK2 | Ser/Thr Kinase | 35% |
Methodology 2: IC₅₀ Determination For "hits" from the primary panel (e.g., SRC, AURKB), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀), a measure of compound potency.
Methodology 3: Cellular Thermal Shift Assay (CETSA®) Rationale: To confirm that MPBS binds to its putative target (e.g., SRC kinase) inside a living cell, CETSA is the gold standard.[18][19][20] This assay is based on the principle that a ligand binding to a protein stabilizes it against heat-induced denaturation.[18][21]
Protocol:
-
Cell Treatment: Treat intact cells with MPBS or a vehicle control.
-
Heating: Heat aliquots of the cell lysates across a temperature gradient (e.g., 40°C to 70°C).[21]
-
Protein Separation: Centrifuge the samples to separate the soluble (non-denatured) protein from the precipitated (denatured) protein.
-
Detection: Analyze the amount of soluble target protein (e.g., SRC) remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: In the presence of MPBS, the target protein should be more stable, resulting in a shift of its melting curve to a higher temperature. This confirms direct target engagement in a physiological context.[20][22]
Concurrent Early-Stage ADME/Tox Profiling
In parallel with activity screening, it is crucial to assess the "drug-like" properties of MPBS.
6.1 In Vitro Permeability: PAMPA Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict passive intestinal absorption.[23][24][25][26] It measures a compound's ability to diffuse from a donor well, through a lipid-coated artificial membrane, to an acceptor well.[23]
Data Presentation: PAMPA Results
| Compound | Permeability (Pₑ, 10⁻⁶ cm/s) | Classification |
|---|---|---|
| Propranolol (High) | 25.0 | High |
| MPBS | 7.5 | Moderate |
| Atenolol (Low) | 0.8 | Low |
6.2 Metabolic Stability: Liver Microsome Assay Rationale: This assay determines a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug clearance in the liver.[27][28] The rate of disappearance of the parent compound is monitored over time when incubated with liver microsomes and the cofactor NADPH.[27][29]
Data Presentation: Microsomal Stability Results
| Compound | Half-Life (t₁/₂, min) | Intrinsic Clearance (µL/min/mg) | Classification |
|---|---|---|---|
| Verapamil (Low) | < 10 | 150 | High Clearance |
| MPBS | 45 | 15.4 | Moderate Clearance |
| Warfarin (High) | > 60 | < 5 | Low Clearance |
6.3 Cardiotoxicity: hERG Inhibition Assay Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[30][31] Early assessment for hERG liability is a critical safety checkpoint. Automated patch-clamp electrophysiology is the standard high-throughput method.[32]
Data Presentation: hERG Assay Results
| Compound | IC₅₀ (µM) | Risk Assessment |
|---|---|---|
| E-4031 (Positive Control) | 0.01 | High Risk |
| MPBS | > 30 | Low Risk |
Conclusion and Path Forward
This technical guide has outlined a rigorous, multi-tiered strategy for characterizing the biological activity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS). By systematically progressing from broad phenotypic assays to specific target engagement studies, researchers can efficiently build a comprehensive profile of the compound's therapeutic potential and liabilities.
Based on the hypothetical data presented, MPBS emerges as a promising hit, demonstrating moderate-to-potent cytotoxic activity against specific cancer cell lines, likely through the induction of apoptosis via inhibition of kinases such as SRC. Its concurrent ADME/Tox profile appears favorable, with moderate permeability and metabolic stability, and a low risk of cardiotoxicity.
The path forward would involve lead optimization studies to improve potency and selectivity for the identified kinase targets, followed by in vivo efficacy studies in relevant animal cancer models. This structured approach ensures that resources are directed toward the most promising avenues, accelerating the potential translation of a novel chemical entity into a viable therapeutic candidate.
References
-
Yadav, S., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
-
Nicoletti, I., et al. (1991). A rapid and simple method for measuring thymocyte apoptosis by propidium iodide staining and flow cytometry. Journal of Immunological Methods, 139(2), 271-279. (This is a foundational paper, a more modern protocol is reflected in other citations). A representative modern protocol is available at: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. bio-protocol.org. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]
-
Al-Ostath, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 27(15), 4959. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Su, Z., et al. (2016). A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]
-
Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
IJSART. (2023). A Brief Review of The Biological Activities of Benzimidazole Derivatives. International Journal of Science and Research Technology, 9(5). [Link]
-
Creative Bioarray. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Ortega, M. V., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 849-859. [Link]
-
Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1982. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5249. [Link]
-
Fisher Scientific. (n.d.). Promega Caspase-Glo™ 3/7 Assay Kit. [Link]
-
Nanware, K., et al. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts, 10(1). [Link]
-
Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. [Link]
-
Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]
-
Pion Inc. (2024). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Parallel artificial membrane permeability assay. [Link]
-
Parasca, O. M., et al. (2013). Importance of sulfonamide moiety in current and future therapy. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 558-564. [Link]
-
OpenWetWare. (n.d.). MTT Assay protocol. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(1), 1-15. [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Parasca, O. M., et al. (2013). Importance of sulfonamide moiety in current and future therapy. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 558-564. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. [Link]
-
BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Evotec. (n.d.). hERG Safety. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5249. [Link]
-
Reaction Biology. (n.d.). hERG Assay Services. [Link]
-
CLSI. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
Sources
- 1. ijsart.com [ijsart.com]
- 2. ijcrt.org [ijcrt.org]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. revmedchir.ro [revmedchir.ro]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. promega.com [promega.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pelagobio.com [pelagobio.com]
- 20. annualreviews.org [annualreviews.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. PAMPA | Evotec [evotec.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 26. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 27. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. researchgate.net [researchgate.net]
- 30. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 31. criver.com [criver.com]
- 32. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
An In-depth Technical Guide to 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and its Chemical Class
Executive Summary
This technical guide provides a comprehensive overview of the chemical landscape surrounding 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. While literature directly pertaining to this specific molecule is sparse, this document leverages extensive research on the broader classes of benzimidazole-sulfonamides and 2-mercaptobenzimidazoles to provide a robust framework for its synthesis, characterization, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded starting point for the exploration of this and related compounds. The synthesis of new compounds with potential bioactivities is a central issue in drug discovery, and benzimidazole-sulfonyl scaffolds have shown significant promise in pharmaceuticals.[1][2][3][4]
Introduction: The Benzimidazole-Sulfonamide Scaffold
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its structural similarity to purine allows it to interact with a variety of biological targets.[5] When coupled with a sulfonamide (-SO₂NH₂) group, another crucial pharmacophore, the resulting benzimidazole-sulfonamide scaffold exhibits a remarkable spectrum of biological activities.[6][7][8] These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][4][5][9] The sulfonamide group can enhance the binding of these molecules to target proteins through hydrogen bonding.[5]
The specific molecule of interest, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, combines three key structural features:
-
A benzimidazole core: Provides the fundamental heterocyclic structure.
-
A 2-mercapto group: A reactive thiol group that can be a key site for further chemical modification or biological interaction.
-
A 5-sulfonamide group: A functional group known to impart a range of pharmacological activities.
-
A 1-propyl group: An N-alkylation that can influence the compound's lipophilicity and steric profile.
The molecular structure is C₁₀H₁₃N₃O₂S₂ with a molecular weight of 271.36 g/mol .[10]
Synthesis and Characterization
While a specific synthesis for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is not detailed in the available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of related benzimidazole derivatives.
The synthesis can be envisioned as a multi-step process, beginning with a substituted o-phenylenediamine.
Caption: Proposed synthetic workflow for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Step 1: Reduction of 4-amino-3-nitrobenzenesulfonamide to 3,4-diaminobenzenesulfonamide
-
To a stirred solution of 4-amino-3-nitrobenzenesulfonamide in ethanol, add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-diaminobenzenesulfonamide.
Causality: The nitro group is selectively reduced to an amine using a standard reducing agent like stannous chloride in an acidic medium. The acidic conditions are crucial for the efficiency of the reduction.
Step 2: Cyclization to 2-mercapto-1H-benzimidazole-5-sulfonamide
-
Dissolve 3,4-diaminobenzenesulfonamide in ethanol, followed by the addition of potassium hydroxide (KOH).
-
To this basic solution, add carbon disulfide (CS₂) dropwise while maintaining the temperature at 10-15°C.
-
After the addition, stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-mercapto-1H-benzimidazole-5-sulfonamide.
Causality: The reaction of an o-phenylenediamine with carbon disulfide in a basic medium is a classic and efficient method for the synthesis of 2-mercaptobenzimidazoles.[11][12] The base is required to deprotonate the amines and facilitate the nucleophilic attack on the carbon disulfide.
Step 3: N-Alkylation to 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
-
Suspend 2-mercapto-1H-benzimidazole-5-sulfonamide and potassium carbonate (K₂CO₃) in acetone.
-
Add 1-bromopropane to the suspension and reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Causality: The nitrogen atom of the benzimidazole ring is nucleophilic and will react with an alkyl halide in the presence of a base like potassium carbonate to form the N-alkylated product. Acetone is a common solvent for such Sₙ2 reactions.
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the propyl group and the aromatic protons.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
FT-IR: To detect the characteristic functional groups, such as N-H, S-H, C=S, and SO₂NH₂.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Predicted Biological Activity and Mechanism of Action
The biological activity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide can be inferred from the known activities of structurally related benzimidazole-sulfonamide derivatives.
-
Antimicrobial Activity: Benzimidazole-sulfonyl derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][4] The presence of both the benzimidazole ring and the sulfonamide moiety is thought to be crucial for this activity.
-
Antiproliferative Activity: Several benzimidazole-sulfonyl hybrids have been reported to exhibit significant antiproliferative effects against various cancer cell lines.[1][9] The proposed mechanisms often involve the inhibition of key enzymes or the disruption of cellular processes like microtubule formation.[5]
-
Anti-inflammatory Activity: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Therefore, the target compound may possess anti-inflammatory properties.
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[2] This activity could be explored for potential therapeutic applications.
Some benzimidazole derivatives have been investigated as potential antiarrhythmic agents, acting as sodium channel blockers.[13] Class I antiarrhythmic drugs function by blocking the fast sodium channels responsible for the rapid depolarization of cardiac action potentials.[14][15][16]
Caption: Potential mechanism of action as a sodium channel blocker.
By blocking the sodium channel, the compound could decrease the slope of phase 0 of the action potential, thereby slowing conduction velocity and potentially suppressing tachyarrhythmias.[14] This is a plausible, albeit speculative, mechanism that warrants experimental investigation.
Pharmacological Profile (Predicted)
The pharmacokinetic properties of a drug candidate are critical for its success. While experimental data for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is unavailable, we can predict some of its properties based on its structure and data from similar compounds.
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 271.36 g/mol | Below 500 g/mol , favorable for oral absorption (Lipinski's Rule of Five). |
| LogP | Likely to be in the range of 1-3 | The propyl group increases lipophilicity, while the sulfonamide and mercapto groups are polar. A moderate LogP is often desirable for good membrane permeability and solubility. |
| Hydrogen Bond Donors | 3 (two from -SO₂NH₂ and one from -SH) | Within the acceptable range for good oral bioavailability. |
| Hydrogen Bond Acceptors | 4 (two oxygens in -SO₂NH₂, one nitrogen in the ring, and one sulfur) | Within the acceptable range for good oral bioavailability. |
| Metabolism | Likely to undergo Phase I (e.g., oxidation of the propyl chain) and Phase II (e.g., glucuronidation of the mercapto group) metabolism in the liver. | Common metabolic pathways for compounds with these functional groups. |
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools could provide more detailed insights into the likely pharmacokinetic profile of this compound.[9]
Experimental Protocols: In-vitro Antibacterial Assay
To validate the predicted antimicrobial activity, a standard broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Stock Solution: Dissolve the synthesized 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Preparation of 96-Well Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the positive control (no compound), and well 12 as the negative control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be observed by the absence of turbidity in the well.
Conclusion and Future Directions
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide belongs to a class of compounds with significant therapeutic potential. Based on the extensive literature on related benzimidazole-sulfonamide derivatives, it is plausible to predict that this compound may exhibit a range of biological activities, including antimicrobial and antiproliferative effects. The synthetic pathway proposed in this guide is based on well-established chemical reactions and provides a clear roadmap for its synthesis and purification.
Future research should focus on:
-
Synthesis and Characterization: The first step is to synthesize the compound and confirm its structure using the methods outlined.
-
In-vitro Screening: The synthesized compound should be screened against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile.
-
Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the specific mechanism of action.
-
In-vivo Studies: Promising results from in-vitro studies would warrant further investigation in animal models to assess the compound's efficacy and safety.
This technical guide serves as a foundational document to stimulate and guide further research into this promising, yet underexplored, chemical entity.
References
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. [Link]
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. [Link]
-
(n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]
-
(n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
-
Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
-
(n.d.). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]
-
Al-blewi, F. F., et al. (2019). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. PLoS ONE, 14(10), e0223641. [Link]
-
Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 11(23), 13868-13907. [Link]
-
Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research, 1(2), 132-138. [Link]
-
Ayati, A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Future Medicinal Chemistry, 11(15), 1943-1964. [Link]
-
Jebur, I. K., & Ismail, S. M. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. Journal of Physics: Conference Series, 1294(5), 052034. [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Herren, A. W., et al. (2022). ARumenamides: A novel class of potential antiarrhythmic compounds. Frontiers in Pharmacology, 13, 969696. [Link]
-
(n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]
-
(n.d.). Biological activities of sulfonamides. ResearchGate. [Link]
-
(n.d.). Class I antiarrhythmic agents. Deranged Physiology. [Link]
-
(n.d.). Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias. Thoracic Key. [Link]
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ARumenamides: A novel class of potential antiarrhythmic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
A Technical Guide to the Spectroscopic Analysis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. As a molecule incorporating the pharmacologically significant benzimidazole and sulfonamide moieties, its precise characterization is crucial for research, quality control, and drug development.[1][2][3] This document details the theoretical principles, practical methodologies, and data interpretation for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers field-proven insights into experimental design and spectral interpretation, ensuring a self-validating approach to molecular characterization.
Introduction and Molecular Overview
The compound 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide integrates two key structural motifs renowned for their diverse biological activities. The benzimidazole core is a constituent of various bioactive molecules with applications including antimicrobial, antiviral, and anticancer therapies.[3][4] Similarly, the sulfonamide group is a well-established pharmacophore in numerous antibacterial drugs.[1][5] The combination of these groups, along with an N-propyl substituent and a mercapto group, results in a molecule with unique physicochemical properties and potential therapeutic applications.
Accurate structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this purpose. This guide will deconstruct the analysis of the target molecule by examining the characteristic spectroscopic signatures of each of its constituent parts.
A critical aspect of 2-mercaptobenzimidazole derivatives is the potential for thione-thiol tautomerism, where the molecule can exist in equilibrium between a thione (C=S, N-H) form and a thiol (C-S-H, C=N) form.[6][7][8] Spectroscopic techniques, particularly NMR and IR, are instrumental in identifying the predominant tautomeric form in a given state (solid or solution).[6] For the purpose of this guide, we will primarily discuss the thione tautomer, which is often favored in polar solvents and the solid state.[6][8]
Caption: Structure of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide with key atoms labeled for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, using a polar aprotic solvent like DMSO-d₆ is highly recommended as it can solubilize the compound and allow for the observation of exchangeable protons (NH) from the benzimidazole and sulfonamide groups.[9][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
|---|---|---|---|---|
| ~12.5 - 13.0 | Broad Singlet | 1H | NH (Benzimidazole) | The broadness is due to quadrupole broadening and potential exchange. Its downfield shift is characteristic of an acidic proton on a heterocyclic ring.[4] |
| ~7.6 - 7.8 | Multiplet | 2H | Ar-H (H4, H6) | Aromatic protons adjacent to the electron-withdrawing sulfonamide group and the fused ring system will be deshielded and appear downfield. |
| ~7.2 - 7.4 | Doublet | 1H | Ar-H (H7) | This aromatic proton is expected to be the most upfield due to its position relative to the substituents. |
| ~7.20 | Singlet | 2H | SO₂NH₂ | The sulfonamide NH₂ protons often appear as a singlet.[9] Their chemical shift can vary with concentration and temperature. |
| ~4.2 - 4.4 | Triplet | 2H | N-CH₂ -CH₂-CH₃ | The methylene group attached directly to the benzimidazole nitrogen is deshielded by the ring and the adjacent nitrogen atom. |
| ~1.7 - 1.9 | Sextet | 2H | N-CH₂-CH₂ -CH₃ | This methylene group will be split into a sextet by the adjacent CH₂ and CH₃ groups. |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain appears in the typical upfield aliphatic region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale & Expert Insights |
|---|---|---|
| ~168 | C =S (C2) | The thione carbon is highly deshielded and appears significantly downfield. This is a key indicator of the thione tautomer.[6] |
| ~145 | Ar-C -SO₂ (C5) | Quaternary carbon attached to the strongly electron-withdrawing sulfonamide group. |
| ~130 - 140 | Ar-C (C7a, C4a) | Fused quaternary carbons of the benzimidazole ring. Their precise assignment often requires 2D NMR techniques.[3][11] |
| ~110 - 125 | Ar-C H (C4, C6, C7) | Aromatic carbons bearing protons. The shifts are influenced by the positions of the substituents. |
| ~45 | N-C H₂- | The carbon of the methylene group attached to the nitrogen atom. |
| ~22 | -C H₂-CH₃ | The central carbon of the propyl group. |
| ~11 | -C H₃ | The terminal methyl carbon, appearing furthest upfield. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
Data Acquisition (¹H): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Key IR Absorption Bands (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expert Insights |
|---|---|---|---|
| 3300 - 3400 | Medium | N-H Stretch (SO₂NH₂ ) | Asymmetric and symmetric stretches of the primary sulfonamide group.[12] |
| ~3100 | Broad | N-H Stretch (Benzimidazole) | The broadness is due to hydrogen bonding in the solid state. |
| 2800 - 3000 | Medium | C-H Stretch (Aliphatic) | Characteristic stretches for the CH₂, and CH₃ groups of the propyl chain. |
| ~1620 | Medium | C=C Stretch (Aromatic) | Vibrations of the benzene ring portion of the benzimidazole system.[9] |
| ~1330 - 1360 | Strong | S=O Asymmetric Stretch | One of the two most intense and characteristic peaks for a sulfonamide group.[12][13] |
| ~1150 - 1180 | Strong | S=O Symmetric Stretch | The second highly characteristic, strong absorption for the sulfonamide SO₂ group.[12][13] |
| ~1200 - 1250 | Strong | C=S Stretch (Thione) | A strong band in this region is indicative of the thione tautomer. The absence of a weak S-H stretch (~2550 cm⁻¹) further supports this assignment.[6] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.
-
Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background. Identify and label the significant absorption peaks.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated benzimidazole system.
The benzimidazole core is the primary chromophore. For 2-mercaptobenzimidazole derivatives, characteristic absorption bands are expected due to π → π* electronic transitions. In a solvent like methanol or ethanol, one would expect to see strong absorption maxima. Studies on similar compounds show strong absorption peaks around 250 nm and 310 nm.[14][15] The exact position and intensity of these bands can be influenced by the solvent polarity and the substituents on the benzimidazole ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition: Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and determine the molar absorptivity (ε) if the concentration is known accurately.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to show a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Assignment | Rationale & Insights |
|---|---|---|
| 288.06 | [M+H]⁺ | The protonated molecular ion. Its accurate mass measurement would confirm the molecular formula C₁₀H₁₃N₃O₂S₂. |
| 245.08 | [M - C₃H₇ + H]⁺ | Loss of the propyl group via cleavage of the N-C bond. This is a common fragmentation pathway for N-alkylated compounds.[16] |
| 208.99 | [M - SO₂NH₂ + H]⁺ | Cleavage of the C-S bond, resulting in the loss of the sulfonamide group. |
| 157.01 | [SO₂C₆H₄NH₂]⁺ | A characteristic fragment ion for many sulfonamides.[17] |
| 151.02 | [C₇H₅N₂S]⁺ | Fragment corresponding to the 2-mercaptobenzimidazole core after loss of the propyl and sulfonamide groups. |
Caption: Plausible fragmentation pathway for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in ESI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for ESI+.
-
Instrument Setup: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). If possible, perform tandem MS (MS/MS) on the [M+H]⁺ ion to confirm the proposed fragmentation patterns.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Use the accurate mass data to confirm the elemental composition of the parent ion and its fragments.
Integrated Spectroscopic Analysis Workflow
A self-validating characterization relies on the convergence of data from all techniques. No single method is sufficient. The proposed workflow ensures comprehensive and unambiguous structural confirmation.
Caption: Integrated workflow for the spectroscopic analysis and structural confirmation.
Conclusion
The spectroscopic characterization of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy define the core carbon-hydrogen structure and connectivity. Infrared spectroscopy confirms the presence of key functional groups—sulfonamide, thione, and aromatic rings—and provides crucial evidence for the predominant thione tautomer. Mass spectrometry validates the molecular weight and formula while offering insight into structural stability through fragmentation patterns. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated benzimidazole system. By integrating the data from these orthogonal techniques as outlined in this guide, researchers can achieve an unambiguous and robust structural elucidation of the target molecule.
References
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PMC. Available at: [Link]
-
Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026). Engineered Science Publisher. Available at: [Link]
-
Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. Available at: [Link]
-
Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Available at: [Link]
-
Selectivity of 2-mercaptobenzimidazole derivatives on metal ions studied by UV–vis spectromentry and DFT calculations. (2015). ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. (n.d.). Prime Scholars. Available at: [Link]
-
Mass fragmentation pattern of 3a. (n.d.). ResearchGate. Available at: [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). HAL Open Science. Available at: [Link]
-
Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase. (n.d.). PMC - NIH. Available at: [Link]
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 2-Mercaptobenzimidazole-Functionalized Water-Soluble Copper Nanoclusters and Their Application to the Determination of Ag +. (n.d.). Analytical Chemistry. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (2018). Chemistry & Chemical Technology. Available at: [Link]
-
Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. (n.d.). PubMed. Available at: [Link]
-
1-Propyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
-
Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (2025). ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar. Available at: [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed. Available at: [Link]
-
Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. (n.d.). Australian National University. Available at: [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Canadian Science Publishing. Available at: [Link]
-
2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
-
Study of mass spectra of benzimidazole derivatives. (n.d.). International Journal of Development Research (IJDR). Available at: [Link]
-
Experimental and Density Functional Theory Study of the Vibrational Properties of 2-Mercaptobenzimidazole in Interaction with Gold. (2006). The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025). RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
(a) Characteristic fragment of the IR spectra of benzimidazole isolated... (n.d.). ResearchGate. Available at: [Link]
-
The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
-
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022). MDPI. Available at: [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds [openresearch-repository.anu.edu.au]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]
- 10. primescholars.com [primescholars.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" solubility and stability
Technical Whitepaper: Physicochemical Profiling of 2-Mercapto-1-Propyl-1H-Benzimidazole-5-Sulfonamide
Executive Summary
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (CAS: 1000932-79-5) is a functionalized benzimidazole derivative often investigated for its potential as a Carbonic Anhydrase Inhibitor (CAI) or antimicrobial agent.[1][2] Its structure combines a lipophilic propyl chain, a redox-active 2-mercapto group, and a polar 5-sulfonamide moiety.[1][2]
This unique architecture presents distinct challenges: the compound exhibits pH-dependent solubility profiles typical of ampholytes and is susceptible to oxidative degradation via the thiol group.[1][2] This guide provides a rigorous technical framework for stabilizing, solubilizing, and analyzing this compound in drug discovery workflows.
Molecular Architecture & Physicochemical Baseline
To master the handling of this compound, one must understand the interplay between its functional groups.[1][2]
| Property | Value / Characteristic | Implication for Research |
| Molecular Formula | Contains two distinct sulfur centers (Thiol & Sulfonamide).[1][2][3][4] | |
| Molecular Weight | 271.36 g/mol | Small molecule, likely membrane permeable.[1][2] |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; poor water solubility at neutral pH.[1][2] |
| pKa (Sulfonamide) | ~9.8 – 10.2 | Acts as a weak acid; deprotonates at high pH.[1][2] |
| pKa (Benzimidazole) | ~5.5 (Basic N) | Acts as a weak base; protonates at low pH.[1][2] |
| Tautomerism | Thione | Exists predominantly as the thione (2-thioxo) form in solution.[1][2] |
Structural Insight: The Thione-Thiol Tautomerism
Unlike standard benzimidazoles, the substitution at the 2-position with sulfur introduces a critical tautomeric equilibrium.[1][2] While often named "2-mercapto," the hydrogen is typically located on the ring nitrogen (N3) in solution, forming the thione species.[1][2] This tautomer is generally more stable but can shift to the thiol form to participate in oxidative disulfide bond formation.[1][2]
Solubility Profiling & Optimization
The solubility of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is governed by the "U-shaped" pH-solubility profile characteristic of amphoteric sulfonamides.[1][2]
Solubility Mechanism
-
Acidic pH (pH < 4): Solubility increases slightly due to protonation of the benzimidazole nitrogen, but the compound may degrade (hydrolysis risk).[1][2]
-
Neutral pH (pH 4 – 8): Lowest Solubility (Intrinsic Solubility). The molecule is largely uncharged.[1][2] The propyl group drives aggregation/precipitation.[1][2]
-
Alkaline pH (pH > 9): Solubility increases dramatically as the sulfonamide group deprotonates (
), forming a water-soluble salt.[1][2]
Recommended Solvent Systems
| Solvent System | Solubility Rating | Application Context |
| DMSO (Anhydrous) | High (>50 mM) | Preferred for Stock Solutions. Cryopreserve at -20°C. |
| PBS (pH 7.4) | Poor (<50 | Risk of precipitation in biological assays.[1][2] |
| 0.1 M NaOH | Moderate/High | Good for initial dissolution, but high pH may damage proteins in downstream assays.[1][2] |
| PEG 400 / Water (30:70) | Moderate | Useful for in vivo dosing formulations (IP/IV).[1][2] |
| HP- | High | Gold Standard for Biological Assays. Encapsulates the propyl/benzimidazole core, preventing precipitation without using toxic organic solvents.[1][2] |
Visualization: Solubility Decision Tree
Figure 1: Decision matrix for solubilizing 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, highlighting the risk of direct aqueous dilution.
Stability Mechanisms & Degradation Pathways[1][3][6]
The primary stability concern is Oxidative Dimerization .[1][2] The 2-mercapto group is a nucleophile that can react with dissolved oxygen or trace metals to form a disulfide dimer.[1][2]
The Degradation Pathway
-
Thione-Thiol Shift: In solution, the equilibrium allows a small population of the thiol (-SH) form.[1][2]
-
Radical Formation: Trace metals (
, ) or light catalyze the formation of a thiyl radical ( ).[1][2] -
Dimerization: Two radicals combine to form the disulfide (
).[1][2] -
Irreversibility: While reversible with reducing agents (DTT), this alters the compound's potency and solubility in the assay.[1][2]
Visualization: Oxidative Instability
Figure 2: The oxidative degradation pathway from the stable thione to the insoluble disulfide dimer.[1][2]
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
-
Reagents: Anhydrous DMSO (Sigma-Aldrich,
99.9%), Argon gas.[1][2] -
Procedure:
-
Weigh the solid compound in a glass vial (avoid plastics that may leach).[1][2]
-
Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.
-
Overlay the headspace with Argon or Nitrogen gas to displace oxygen.[1][2]
-
Storage: Store at -20°C. Stable for 6 months.
-
Protocol B: QC Check for Disulfide Contamination (HPLC)
Before critical biological assays, validate that your compound has not dimerized.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
m).[1][2] -
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Interpretation:
References
-
PubChem. (2025).[1][2][6] Compound Summary: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (CID 28819101).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Foundational text on sulfonamide CAIs).
-
Boiani, M., & Gonzalez, M. (2005).[1][2] Imidazole and benzimidazole derivatives as chemotherapeutic agents.[1][2] Mini-Reviews in Medicinal Chemistry, 5(8), 773-783.[1][2] (Review of benzimidazole stability and tautomerism).
Sources
- 1. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ARumenamides: A novel class of potential antiarrhythmic compounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | C10H13N3O3S | CID 28819101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Synthesis Guide: 2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Abstract & Therapeutic Context
This application note details the optimized protocol for the synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide . This scaffold belongs to a class of sulfonamide-bearing benzimidazoles, widely recognized for their potential as Carbonic Anhydrase Inhibitors (CAIs) . The presence of the zinc-binding sulfonamide moiety (
The protocol utilizes a robust 3-step sequence designed for scalability and safety, avoiding the direct use of free carbon disulfide (
Retrosynthetic Strategy & Workflow
The synthesis is based on the functionalization of the commercially available 4-chloro-3-nitrobenzenesulfonamide . The core logic relies on the activation of the aryl chloride by the ortho-nitro group, facilitating nucleophilic aromatic substitution (
Reaction Pathway Visualization
Figure 1: Three-stage synthetic pathway from aryl chloride precursor to benzimidazole thione.
Detailed Experimental Protocols
Stage I: Nucleophilic Substitution ( )
Objective: Introduction of the N-propyl chain via displacement of the activated chloride.
-
Reagents:
-
4-chloro-3-nitrobenzenesulfonamide (1.0 eq)
-
n-Propylamine (2.5 eq)
-
Ethanol (Absolute, 10 volumes)
-
Triethylamine (1.2 eq - optional scavenger if amine is limited)
-
-
Protocol:
-
Charge a round-bottom flask with 4-chloro-3-nitrobenzenesulfonamide (e.g., 10.0 g, 42.3 mmol) and Ethanol (100 mL).
-
Add n-propylamine (8.7 mL, 105.7 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature
during addition. -
Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
TLC Monitor: Mobile phase Ethyl Acetate:Hexane (1:1). Starting material (
) should disappear; yellow/orange product spot appears ( ). -
Workup: Concentrate the solvent to 20% volume under reduced pressure. Pour the residue into ice-cold water (200 mL) with vigorous stirring.
-
Filter the bright yellow precipitate, wash with cold water (
), and dry in a vacuum oven at 50°C.
-
-
Expected Yield: 85–92% (Yellow solid).
-
Critical Note: The sulfonamide
is not nucleophilic enough to compete with the aliphatic amine under these conditions.
Stage II: Nitro Reduction
Objective: Reduction of the nitro group to generate the ortho-diamine system.
-
Reagents:
-
Intermediate 1 (3-nitro-4-(propylamino)benzenesulfonamide)
-
10% Pd/C (10 wt% loading)
-
Methanol[1]
-
Hydrogen gas (
, balloon pressure)
-
-
Protocol:
-
Dissolve Intermediate 1 (5.0 g) in Methanol (50 mL) in a hydrogenation flask.
-
Add 10% Pd/C (0.5 g) carefully under nitrogen atmosphere (pyrophoric risk).
-
Purge the system with
(3x), then with (3x). -
Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature for 12 hours.
-
TLC Monitor: The yellow color of the nitro compound will fade to a colorless/pale beige solution.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
-
Concentrate the filtrate to dryness to yield the diamine as an off-white/grey solid. Use immediately in Stage III to prevent oxidation.
-
-
Expected Yield: >90% (Quantitative).
Stage III: Cyclization (Ring Closure)
Objective: Formation of the benzimidazole-2-thione core.
-
Safety Note: This step uses Potassium Ethyl Xanthate instead of Carbon Disulfide (
) to minimize exposure to neurotoxic and highly flammable vapors. -
Reagents:
-
Intermediate 2 (3-amino-4-(propylamino)benzenesulfonamide) (1.0 eq)
-
Potassium Ethyl Xanthate (1.5 eq)
-
Ethanol/Water (4:1 ratio)
-
-
Protocol:
-
Dissolve Intermediate 2 (4.0 g, 17.4 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Add Potassium Ethyl Xanthate (4.2 g, 26.1 mmol).
-
Heat to reflux for 6–8 hours.
-
Workup: Cool the mixture to room temperature. Add water (50 mL).
-
Acidify carefully with Glacial Acetic Acid to pH 4–5. The product will precipitate as a white/pale yellow solid.
-
Filter the solid and wash with water (
).[4] -
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace sulfur contaminants.
-
-
Expected Yield: 75–85%.
Quantitative Data Summary
| Parameter | Stage I ( | Stage II (Reduction) | Stage III (Cyclization) |
| Limiting Reagent | 4-Cl-3-nitro-benzenesulfonamide | Nitro-Intermediate | Diamine-Intermediate |
| Key Reagent | n-Propylamine | Potassium Ethyl Xanthate | |
| Solvent | Ethanol | Methanol | Ethanol/Water |
| Temp/Time | Reflux / 4h | RT / 12h | Reflux / 8h |
| Appearance | Yellow Solid | Off-white Solid | White/Pale Yellow Solid |
| Approx.[2] Yield | 88% | 95% | 80% |
Characterization & Validation
To validate the synthesis, confirm the following spectral features:
-
NMR (DMSO-
, 400 MHz):-
ppm (Broad s, 1H,
of thione/thiol tautomer). - ppm (m, 3H, Aromatic protons). Note: H4 and H6 will show meta-coupling; H7 and H6 ortho-coupling.
-
ppm (s, 2H,
, exchangeable with ). -
ppm (t, 2H,
). -
ppm (m, 2H,
). -
ppm (t, 3H,
).
-
ppm (Broad s, 1H,
-
IR Spectroscopy (KBr):
-
:
(sulfonamide) and stretch. -
:
(weak, if thiol tautomer is present). -
:
stretches (Sulfonamide). -
:
characteristic stretch (Thione form).
-
:
Troubleshooting & Critical Parameters
-
Regioselectivity: The starting material (4-chloro-3-nitro...) ensures the sulfonamide is at position 5 relative to the N1-propyl group. If the sulfonamide were at position 3 of the starting benzene, the final product would be the 7-sulfonamide isomer.
-
Oxidation Risk: The diamine (Intermediate 2) is sensitive to air oxidation (turning dark brown/black). Store under inert gas or process immediately to Stage III.
-
Desulfurization: Avoid using Raney Nickel for the reduction step (Stage II), as it may strip sulfur or poison the catalyst if trace sulfur is present from upstream steps. Pd/C is safer.
-
Odor Control: Stage III generates thiols/sulfur byproducts. Use a bleach trap for the rotavap exhaust to neutralize odors.
References
-
Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides. Journal of Medicinal Chemistry, 47(3), 550–580.
-
Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives.[3][5] Der Pharma Chemica, 8(4), 1-5.
-
Santa Cruz Biotechnology. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data. (Validation of chemical structure existence).
-
Wright, J. B. (1951). The Synthesis of 2-Mercaptobenzimidazoles.[3][5][6][7][8] Chemical Reviews, 48(3), 397–541. (Classic review on cyclization methods).
Sources
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 3. ijmrhs.com [ijmrhs.com]
- 4. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 5. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijptjournal.com [ijptjournal.com]
- 7. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide as a Novel Proton Pump Inhibitor
Introduction: The Quest for Novel Benzimidazole-Based Proton Pump Inhibitors
The irreversible inhibition of the gastric H+/K+-ATPase, or proton pump, represents a cornerstone in the management of acid-related gastrointestinal disorders[1][2]. Proton Pump Inhibitors (PPIs) are substituted benzimidazole derivatives that act as prodrugs, requiring acid-catalyzed activation to exert their therapeutic effect[1]. This class of drugs, which includes omeprazole, lansoprazole, and pantoprazole, selectively accumulates in the acidic secretory canaliculi of gastric parietal cells[3]. There, they are converted into a reactive tetracyclic sulfenamide species that forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation[3][].
The pursuit of new PPIs aims to improve upon existing therapies by offering more potent and prolonged acid suppression, faster onset of action, and varied metabolic profiles to reduce drug-drug interactions[5]. This document provides a comprehensive guide for the preclinical evaluation of a novel benzimidazole derivative, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (hereafter referred to as "Cpd-B5S"). With its characteristic benzimidazole core, a mercapto group, and a sulfonamide moiety, Cpd-B5S is a compound of interest for potential proton pump inhibition. These protocols are designed to guide researchers through the systematic in vitro and in vivo characterization of Cpd-B5S, from initial target engagement to preclinical efficacy.
Hypothesized Mechanism of Action
Like other benzimidazole-class PPIs, Cpd-B5S is hypothesized to function as an acid-activated prodrug. The proposed mechanism involves the following steps:
-
Systemic Absorption & Parietal Cell Accumulation: After oral administration and absorption, the weakly basic nature of the benzimidazole ring facilitates the selective accumulation of Cpd-B5S in the highly acidic (pH ~1) environment of the parietal cell secretory canaliculus[3].
-
Acid-Catalyzed Activation: In this acidic milieu, Cpd-B5S undergoes a two-step protonation, followed by a molecular rearrangement. This chemical transformation converts the inert prodrug into a highly reactive cationic sulfenamide intermediate[1][6].
-
Covalent Inhibition: The activated sulfenamide acts as a thiophilic agent, rapidly forming a stable, covalent disulfide bond with one or more cysteine residues (e.g., Cys813, Cys822) on the extracytoplasmic domain of the H+/K+-ATPase α-subunit[1][6]. This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion[5].
The duration of action is dictated not by the plasma half-life of the drug, but by the turnover rate of the H+/K+-ATPase enzyme itself, which can be up to 72 hours.
Caption: Hypothesized acid-activation pathway of Cpd-B5S.
Part 1: In Vitro Evaluation Protocols
The initial phase of evaluation focuses on direct enzyme inhibition and selectivity to confirm that Cpd-B5S interacts with its intended target.
Caption: Workflow for assessing in vivo efficacy using the pylorus-ligated rat model.
Protocol 2.1: Gastric Acid Suppression in the Pylorus-Ligated Rat Model
Objective: To evaluate the in vivo efficacy of orally administered Cpd-B5S on gastric acid secretion in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
Cpd-B5S formulation for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical tools, sutures.
-
pH meter and/or autotitrator.
-
0.01 N NaOH solution for titration.
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Fast the animals for 18-24 hours prior to the experiment but allow free access to water.
-
Dosing: Randomly assign rats to groups (n=6-8 per group): Vehicle control, positive control (e.g., Omeprazole 10-30 mg/kg), and Cpd-B5S (e.g., 3, 10, 30 mg/kg). Administer the compounds via oral gavage.
-
Surgical Procedure: One hour after dosing, anesthetize the rats. Make a small midline abdominal incision to expose the stomach. Ligate the pylorus at the junction of the stomach and duodenum with a silk suture. Ensure the blood supply is not compromised. Close the abdominal incision with sutures.
-
Recovery and Collection: Allow the animals to recover from anesthesia. The ligation prevents gastric contents from emptying into the intestine, allowing for the accumulation of gastric secretions.
-
Sample Collection: Four hours after the pylorus ligation, euthanize the animals via an approved method (e.g., CO2 asphyxiation).
-
Stomach Removal: Carefully dissect and remove the stomach. Collect the accumulated gastric juice into a graduated centrifuge tube.
-
Analysis:
-
Volume: Measure the total volume of the gastric juice (mL).
-
pH: Determine the pH of the juice using a calibrated pH meter.
-
Total Acidity: Dilute 1 mL of the gastric juice with distilled water and titrate against 0.01 N NaOH to a pH of 7.0. Calculate the total acid output (µEq/4h).
-
Causality Insight: The pylorus ligation model is an acute model that allows for the direct quantification of gastric secretions without the buffering effect of food. The one-hour delay between dosing and surgery allows for the systemic absorption and distribution of the test compound to the parietal cells.[7]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Potency and Selectivity of Cpd-B5S
| Compound | H+/K+-ATPase IC50 (nM) | Na+/K+-ATPase Inhibition @ 10 µM (%) | Ca2+-ATPase Inhibition @ 10 µM (%) |
|---|---|---|---|
| Cpd-B5S | [Insert Value] | [Insert Value] | [Insert Value] |
| Omeprazole | [Insert Value] | [Insert Value] | [Insert Value] |
Data presented as mean ± SEM from n=3 independent experiments.
Table 2: Effect of Cpd-B5S on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group (mg/kg) | Gastric Volume (mL/4h) | Gastric pH | Total Acid Output (µEq/4h) | % Inhibition of Acid Output |
|---|---|---|---|---|
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | N/A |
| Cpd-B5S (3) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Cpd-B5S (10) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Cpd-B5S (30) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Omeprazole (20) | [Insert Value] | [Insert Value] | [Insert Value] | [InsertValue] |
Data presented as mean ± SEM (n=6-8 rats per group). Statistical significance vs. vehicle control should be noted.
Conclusion
The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (Cpd-B5S) as a potential proton pump inhibitor. A successful candidate from these studies would demonstrate potent and selective in vitro inhibition of H+/K+-ATPase, coupled with significant, dose-dependent suppression of gastric acid secretion in vivo. These foundational experiments are critical for establishing proof-of-concept and justifying further development, including more advanced pharmacodynamic, pharmacokinetic, and toxicology studies.
References
-
Elabscience. (n.d.). H+K+-ATPase Activity Assay Kit (E-BC-K122-S). Retrieved from Elabscience website. [Link]
-
Li, X., et al. (2021). Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug. MDPI. [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. [Link]
-
BellBrook Labs. (2025, November 12). Accelerating Drug Discovery With ATPase Activity Assays. Retrieved from BellBrook Labs website. [Link]
-
Krishgen Biosystems. (n.d.). H+ K+ATPase assay kit. Retrieved from Krishgen Biosystems website. [Link]
-
Bio-Techne. (n.d.). H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817). Retrieved from Bio-Techne website. [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]
-
Patel, D., & Gashaw, H. (2025, July 6). Pantoprazole. StatPearls. [Link]
-
Deranged Physiology. (n.d.). Proton pump inhibitors as a class. Retrieved from Deranged Physiology website. [Link]
-
Su, Y. T., et al. (2019). Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats. Scientific Reports. [Link]
-
Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved from Wikipedia. [Link]
-
Al-Mohizea, A. M., et al. (2006). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research. [Link]
-
Cho, J. Y., et al. (2004). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Archives of Pharmacal Research. [Link]
-
Al-kazweeny, S. F., & Al-Zubaydi, A. S. K. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]
-
Nguema, P. M., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Journal of Chemistry. [Link]
- Roblin, R. O., & Clapp, J. W. (1951). U.S. Patent No. 2,554,816.
-
Johnson, D. A., & Oldfield, E. C. (2011). Proton pump inhibitor side effects and drug interactions: Much ado about nothing? Cleveland Clinic Journal of Medicine. [Link]
Sources
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton pump inhibitor side effects and drug interactions: Much ado about nothing? | MDedge [mdedge.com]
- 3. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Antimicrobial assays for "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide"
An in-depth guide to the antimicrobial evaluation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing its efficacy.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its structural similarity to natural purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] The specific compound of interest, "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide," combines this potent core with two other functional groups known for their antimicrobial contributions:
-
2-Mercaptobenzimidazole Moiety: Derivatives of this group have demonstrated significant antibacterial and antifungal properties.[4][5]
-
Sulfonamide Group: This classic pharmacophore is renowned for its antibacterial action, and its incorporation into the benzimidazole structure has yielded novel analogues with powerful antimicrobial activities.[6][7][8]
This unique combination suggests that 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is a compelling candidate for antimicrobial drug discovery. The following protocols provide a systematic approach to rigorously evaluate its in vitro efficacy, adhering to internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Part 1: Initial Qualitative Screening - The Kirby-Bauer Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool.[11] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, allowing for a rapid and visually intuitive evaluation against a panel of microorganisms.[12] The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism, creating a concentration gradient.[13] An effective antimicrobial agent will produce a clear zone of no growth around the disk, the diameter of which provides a semi-quantitative measure of its potency.[14]
Protocol 1: Step-by-Step Disk Diffusion Method
-
Preparation of Microbial Inoculum:
-
From a pure, overnight culture (18-24 hours) on an appropriate agar plate, select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This step is critical for reproducibility and can be verified using a nephelometer or by visual comparison against a Wickerham card.[13][15]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[15]
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[14] Finally, swab the rim of the agar.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[15]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" in a suitable solvent (e.g., DMSO). Note the final concentration.
-
Impregnate sterile filter paper disks (6 mm diameter) with a known volume and concentration of the test compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart to avoid overlapping zones.[14]
-
Gently press each disk to ensure complete contact with the agar surface.[14]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[14] The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of suspension preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.[13]
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.[15]
-
Include positive control (a known antibiotic) and negative control (disk with solvent only) disks in every experiment for quality assurance.
-
Data Presentation: Zone of Inhibition Diameters
| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | 50 | 18 |
| Escherichia coli (ATCC 25922) | 50 | 14 |
| Pseudomonas aeruginosa (ATCC 27853) | 50 | 0 |
| Candida albicans (ATCC 10231) | 50 | 16 |
| Ciprofloxacin (5 µg) - Positive Control | 5 | 25 (S. aureus) |
| DMSO - Negative Control | N/A | 0 |
Workflow Visualization: Kirby-Bauer Disk Diffusion Assay
Part 2: Quantitative Potency Determination - Broth Microdilution for MIC
Following a positive result in the initial screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16] The broth microdilution method is the gold standard for this quantitative assessment, recommended by both CLSI and EUCAST.[10][17] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[17]
Protocol 2: Step-by-Step Broth Microdilution Assay
-
Preparation of Reagents:
-
Test Compound: Prepare a concentrated stock solution of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" in an appropriate solvent. From this, create a working solution in cation-adjusted Mueller-Hinton Broth (CAMHB) at twice the highest desired final concentration.
-
Microbial Inoculum: Prepare a standardized inoculum as described in Protocol 1 (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[18]
-
-
Microtiter Plate Setup (96-well plate):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the 2x concentrated compound working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[19]
-
Continue this serial dilution process from column 2 to column 10, discarding the final 100 µL from column 10.[19] This creates a gradient of decreasing compound concentrations.
-
Column 11 will serve as the positive control (growth control), containing only CAMHB (no compound).
-
Column 12 will serve as the negative control (sterility control), containing only CAMHB.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum (now at 1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This dilutes the compound to its final 1x concentration and the inoculum to its final 5 x 10⁵ CFU/mL.
-
Do not add inoculum to column 12.
-
Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 18-24 hours.[18]
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for turbidity (a sign of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16]
-
The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.
-
For easier visualization, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of viable, respiring cells.
-
Data Presentation: Minimum Inhibitory Concentrations (MIC)
| Test Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | 16 | 0.5 |
| E. faecalis (ATCC 29212) | 32 | 1 |
| E. coli (ATCC 25922) | 64 | 0.06 |
| C. albicans (SC5314) | 8 | 1 (Fluconazole) |
Workflow Visualization: Broth Microdilution Assay
Part 3: Differentiating 'static vs. 'cidal Activity - MBC/MFC Assay
The MIC value reveals the concentration that inhibits growth (bacteriostatic or fungistatic), but not necessarily the concentration that kills the microorganism. To determine this, a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed as a direct follow-up to the MIC test.[20] The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[18][21]
Protocol 3: Step-by-Step MBC/MFC Determination
-
Selection from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC value and at least two to three higher concentrations (wells showing no visible growth).[20]
-
-
Sub-culturing:
-
From each selected well, take a small aliquot (typically 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., MHA or Tryptic Soy Agar).
-
Spread the aliquot evenly across the surface of the plate.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on a control plate (plated from the initial inoculum).
-
After incubation, count the number of colony-forming units (CFU) on each plate.
-
-
Interpreting the MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum count.[21]
-
The ratio of MBC/MIC is often used to classify the agent. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.
-
Data Presentation: MBC/MFC and Activity Classification
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | 16 | 32 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 64 | >256 | >4 | Bacteriostatic |
| C. albicans (SC5314) | 8 | 16 | 2 | Fungicidal |
Workflow Visualization: MBC/MFC Assay
Part 4: Investigating the Mechanism of Action
The structural features of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide suggest several potential mechanisms of antimicrobial action. Benzimidazole-sulfonamide hybrids have been reported to function by intercalating with DNA, thereby blocking replication.[6] Additionally, benzimidazoles can act as purine isosteres to inhibit nucleic acid synthesis or target essential bacterial enzymes like DNA gyrase, while sulfonamides classically inhibit dihydropteroate synthase in the folate synthesis pathway.[22][23]
Suggested Follow-Up Experiments:
-
DNA Intercalation Assay: Assess the compound's ability to bind to calf thymus DNA (ctDNA) using UV-Visible spectroscopy or fluorescence quenching assays.
-
Enzyme Inhibition Assays: Test the compound's inhibitory activity against purified bacterial enzymes such as DNA gyrase, topoisomerase IV, or dihydropteroate synthase.[23]
-
Macromolecular Synthesis Inhibition: Use radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein) to determine which major biosynthetic pathway is inhibited in whole cells.
-
Membrane Integrity Assays: Evaluate if the compound disrupts the bacterial cell membrane using dyes like propidium iodide, which only enters cells with compromised membranes.
Logical Framework for Mechanism of Action Studies
References
-
Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Zhang, R., et al. (2017, August 18). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. PubMed. Retrieved from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
SciSpace. (2017, April 3). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Retrieved from [Link]
-
Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
-
Korean Journal of Clinical Microbiology. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Retrieved from [Link]
-
Springer. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
MDPI. (2013, September 26). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Retrieved from [Link]
-
International Journal of Medical Research and Health Sciences. (n.d.). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2017, June 20). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
The Pharma Innovation Journal. (2018). Synthesis, characterization and antimicrobial activities of derivative of 2-mercaptobenzimidazole with 2-bromomethylmesitylene. Retrieved from [Link]
-
PubMed. (2013, September 26). Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2021, March 31). M100: Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. Retrieved from [Link]
-
Bio-protocol. (2021, March). Minimum Bactericidal Concentration (MBC) Determination. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PubMed. (2024, May 19). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. Retrieved from [Link]
-
ResearchGate. (2013, October 16). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Retrieved from [Link]
-
White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. scispace.com [scispace.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. asm.org [asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
[1]
Executive Summary & Mechanism of Action
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (hereafter referred to as MPBS ) represents a specific chemotype within the benzimidazole-sulfonamide class.[1] Its pharmacophore combines a hydrophobic propyl tail, a reactive 2-mercapto headgroup, and a 5-sulfonamide moiety.[1]
Mechanistic Rationale: The primary biological application of MPBS is Carbonic Anhydrase (CA) Inhibition .
-
The Sulfonamide (
): Acts as a zinc-binding group (ZBG), coordinating directly to the Zn ion in the active site of CA enzymes.[1] -
The Benzimidazole Scaffold: Provides hydrophobic interactions within the enzyme pocket, dictating isoform selectivity (e.g., hCA IX vs. hCA II).
-
The 2-Mercapto Group: Can exist as a thione tautomer or form disulfides.[1] In biological assays, this group contributes to antioxidant potential but requires careful handling to prevent oxidative dimerization which could artificially inflate
values.
This guide details the protocols for solubilization, enzymatic kinetic profiling, and hypoxic cell-based validation.
Experimental Workflow (Logic Map)
The following diagram outlines the critical path for validating MPBS activity, distinguishing between cell-free (enzymatic) and cell-based (hypoxic) workflows.
Caption: Workflow for MPBS characterization. Critical Control Point: Thiol oxidation check prior to dilution.
Chemical Handling & Solubilization[2]
Critical Warning: The 2-mercapto group is susceptible to oxidation into a disulfide dimer (
Protocol: Stock Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Dissolve 2.71 mg of MPBS in 1.0 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) in amber tubes. Store at -20°C. -
Usage Rule: discard any aliquot that has been freeze-thawed more than twice.
-
Reducing Agent (Optional but Recommended): If the assay buffer does not contain reducing agents, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock to maintain the monomeric thiol form.
Protocol A: Enzymatic Inhibition (Esterase Assay)
While Stopped-Flow CO
Objective: Determine the Inhibition Constant (
Materials
-
Enzyme: Recombinant hCA II or hCA IX (commercially available).
-
Substrate: p-Nitrophenyl acetate (p-NPA). Stock 100 mM in Acetone.
-
Buffer: 12.5 mM Tris-SO
, pH 7.6 (Non-chloride buffers are essential as Cl is a weak CA inhibitor). -
Detection: Microplate reader (Absorbance @ 348 nm or 400 nm).[1]
Step-by-Step Methodology
-
Assay Buffer Prep: Prepare Tris-SO
buffer (pH 7.6). Freshly add 0.1 mM ZnSO (to ensure enzyme stability). -
Compound Dilution:
-
Prepare serial dilutions of MPBS in the Assay Buffer (0.01 nM to 10
M). -
Note: Keep DMSO concentration constant < 1% across all wells.
-
-
Plate Setup (96-well clear bottom):
| Component | Volume ( | Notes |
| Assay Buffer | 140 | Adjust for final volume |
| Enzyme Solution | 20 | Final conc: ~100 nM |
| MPBS (Inhibitor) | 20 | Pre-incubate 15 min @ 25°C |
| p-NPA Substrate | 20 | Start reaction. Final: 0.5 mM |
-
Kinetic Read:
-
Shake plate for 3 seconds.
-
Measure Absorbance at 400 nm every 15 seconds for 10 minutes.
-
Temperature: Maintain strictly at 25°C.
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve.[1] -
Plot % Inhibition vs. Log[MPBS].
-
Fit to the Cheng-Prusoff equation to determine
: (Where is the Michaelis constant of the specific hCA isoform for p-NPA).
-
Protocol B: Hypoxic Cell Viability (Target Validation)
MPBS, as a sulfonamide, targets CA IX, which is overexpressed in hypoxic tumors to regulate pH. This assay validates if MPBS can selectively kill hypoxic cancer cells.
Cell Line: MDA-MB-231 (Breast Cancer) or HT-29 (Colon Cancer) — both high CA IX expressors.[1]
Materials
-
Hypoxia Chamber: 1% O
, 5% CO , 94% N . (Alternative: Chemical hypoxia with 100 M CoCl ).[1] -
Reagent: MTS or CellTiter-Glo (ATP assay).
Step-by-Step Methodology
-
Seeding: Seed cells at 5,000 cells/well in two identical 96-well plates.
-
Attachment: Allow cells to attach for 24 hours in standard Normoxia (21% O
). -
Treatment:
-
Remove media. Add fresh media containing MPBS (0.1
M – 100 M). -
Include a Negative Control (DMSO only) and Positive Control (Acetazolamide or SLC-0111).
-
-
Induction:
-
Place Plate A in Normoxia incubator.
-
Place Plate B in Hypoxia chamber (1% O
).
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Add MTS reagent; incubate 2 hours; read Absorbance at 490 nm.
Interpretation (Self-Validating Logic)
-
Success Criteria: MPBS should show a significantly lower
in Hypoxia (Plate B) compared to Normoxia (Plate A). -
Ratio: Calculate the Hypoxia Cytotoxicity Ratio (HCR):
. An HCR > 2.0 indicates CA IX-mediated mechanism.[1] -
Failure Analysis: If toxicity is equal in both plates, the compound is likely acting via off-target general toxicity, not specific CA IX inhibition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Bansal, P., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 22(3), 917-920. Link
-
Santa Cruz Biotechnology. (n.d.). 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data Sheet. Link[1][2]
Application Notes and Protocols for the Evaluation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide as an α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the investigation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, a representative member of the promising benzimidazole-sulfonamide class of compounds, for its potential as an α-glucosidase inhibitor. α-Glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus, and the unique structural scaffold of benzimidazole derivatives has shown significant potential in this area.[1][2][3][4] This document outlines the scientific rationale, a detailed in vitro experimental workflow, kinetic analysis, and data interpretation methods to rigorously assess the inhibitory efficacy and mechanism of action of this compound class.
Introduction: The Rationale for Targeting α-Glucosidase with Benzimidazole-Sulfonamide Derivatives
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate metabolism by hydrolyzing complex carbohydrates into absorbable monosaccharides, such as glucose.[5] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus.[2][5]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various pharmacologically active agents.[1][6] Numerous studies have highlighted the potential of benzimidazole derivatives as potent α-glucosidase inhibitors.[2][3][4][7] Concurrently, the sulfonamide moiety is a well-established pharmacophore known to enhance the biological activity of parent compounds.[8] The strategic combination of these two pharmacophores in a single molecular entity, such as 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, presents a compelling avenue for the discovery of novel and potent α-glucosidase inhibitors.
The Compound of Interest: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
While specific experimental data for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is not yet extensively published, its structural features suggest a strong potential for α-glucosidase inhibition. The benzimidazole core provides a rigid scaffold that can interact with the enzyme's active site, while the sulfonamide group can form crucial hydrogen bonds, and the mercapto and propyl groups can be tailored to optimize binding affinity and selectivity.
Proposed Mechanism of α-Glucosidase Inhibition
The mechanism of inhibition by benzimidazole derivatives can vary, encompassing competitive, non-competitive, or mixed-type inhibition.[9] Kinetic studies are therefore essential to elucidate the precise mechanism for any new compound. A non-competitive inhibition pattern, for instance, would suggest that the inhibitor binds to a site on the enzyme other than the active site, which could offer advantages in terms of efficacy regardless of substrate concentration.
Caption: General mechanisms of enzyme inhibition.
In Vitro α-Glucosidase Inhibition Assay Protocol
This protocol provides a robust method for determining the α-glucosidase inhibitory activity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in a 96-well plate format.
Principle of the Assay
The assay is a colorimetric method based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[5] The presence of an inhibitor will reduce the rate of this reaction.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)
-
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (Test Compound)
-
Acarbose (Positive Control) (e.g., Sigma-Aldrich)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Representative Lineweaver-Burk plots for competitive and non-competitive inhibition.
Data Presentation
Summarize the quantitative data in a clear and concise table for easy comparison.
| Compound | IC50 (µM) [Mean ± SD] | Inhibition Type | Ki (µM) [Mean ± SD] |
| 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | Experimental Value | Determined | Calculated |
| Acarbose (Positive Control) | Experimental Value | Competitive | Calculated |
Troubleshooting and Experimental Considerations
-
Compound Solubility: Ensure the test compound is fully dissolved in the assay buffer. If solubility is an issue, adjust the DMSO concentration (not exceeding 1%) or consider using other co-solvents.
-
Enzyme Stability: Prepare the enzyme solution fresh and keep it on ice to maintain its activity.
-
Controls: Always include a positive control (acarbose), a negative control (no inhibitor), and a blank (no enzyme) in each assay plate to ensure the validity of the results.
-
Linear Range: Ensure that the absorbance readings are within the linear range of the microplate reader. If necessary, adjust the incubation time or enzyme concentration.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the in vitro evaluation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and other novel benzimidazole-sulfonamide derivatives as α-glucosidase inhibitors. Rigorous execution of these experiments, including kinetic analysis, will provide valuable insights into their therapeutic potential for the management of type 2 diabetes. The promising structural features of this compound class warrant further investigation and development.
References
-
Journal of Chemistry. (2016). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and.... Retrieved from [Link]
-
Taylor & Francis Online. (2013). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Retrieved from [Link]
-
PubMed. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Retrieved from [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
-
PMC. (n.d.). Potent α-glucosidase inhibitors with benzimidazole-propionitrile hybridization; synthesis, bioassay and docking study. Retrieved from [Link]
-
PMC. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
PMC. (n.d.). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Retrieved from [Link]
-
Semantic Scholar. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of α-glucosidase inhibition by different fractions of Zataria multiflora extract. Retrieved from [Link]
-
Taylor & Francis Online. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Retrieved from [Link]
-
ACS Publications. (2023). Synergistic Effect of Acarbose–Chlorogenic Acid on α-Glucosidase Inhibition: Kinetics and Interaction Studies Reveal Mixed-Type Inhibition and Denaturant Effect of Chlorogenic Acid. Retrieved from [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Retrieved from [Link]
-
Taylor & Francis Online. (2009). New antihyperglycemic, α-glucosidase inhibitory, and cytotoxic derivatives of benzimidazoles. Retrieved from [Link]
-
International Biological and Biomedical Journal. (2024). Benzimidazole Derivatives as Multitarget Agents: Synthesis Characterization Invitro Alpha-glucosidase Inhibition and Antioxidants Activity. Retrieved from [Link]
-
PubMed. (2016). Benzimidazole derivatives as new α-glucosidase inhibitors and in silico studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent α-glucosidase inhibitors with benzimidazole-propionitrile hybridization; synthesis, bioassay and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives as Multitarget Agents: Synthesis Characterization Invitro Alpha-glucosidase Inhibition and Antioxidants Activity - International Biological and Biomedical Journal [ibbj.org]
- 4. Benzimidazole derivatives as new α-glucosidase inhibitors and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note: Molecular Docking of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
[1]
Executive Summary
This guide details the protocol for the molecular docking of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (CAS: 731776-67-3).[1] Based on its pharmacophore—specifically the primary sulfonamide moiety attached to a benzimidazole scaffold—this compound is classified as a putative Carbonic Anhydrase Inhibitor (CAI) .
The primary technical challenge in docking this molecule lies in accurately modeling the Zinc (Zn²⁺) coordination geometry within the Carbonic Anhydrase (CA) active site and resolving the thione-thiol tautomerism of the 2-mercapto-benzimidazole core.[1] This protocol utilizes a constraint-driven approach to ensure physiological relevance.
Compound Profile & Physiochemical Handling[1][2]
Before initiating in silico workflows, the ligand must be characterized to prevent "Garbage In, Garbage Out" errors regarding protonation and tautomerism.
Structural Analysis
-
Core Scaffold: Benzimidazole (bicyclic).[1]
-
Warhead: Primary Sulfonamide (
) at position 5.[1] This is the Zinc-binding group (ZBG).[1] -
Tail: Propyl group at position 1 (hydrophobic interaction).[1]
Tautomerism Strategy (Critical Step)
The "2-mercapto" group in benzimidazoles exists in a tautomeric equilibrium between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol (2-mercaptobenzimidazole) forms.[1]
-
Dominant Form: In solution and solid state, the thione form is generally favored due to the stability of the thioamide resonance.[1]
-
Docking Decision: You must generate both tautomers for docking.[1]
-
Thione Form: Proton on N3, C=S double bond character.[1]
-
Thiol Form: Proton on S, C-S single bond character.[1]
-
Rationale: While the thione is stable, the specific microenvironment of a protein pocket can shift the equilibrium or select for the thiol form if a cysteine or serine interaction is nearby.
-
Ligand Preparation Protocol
| Parameter | Setting | Rationale |
| pH for Protonation | 7.4 ± 0.5 | Physiological relevance. |
| Sulfonamide State | Neutral ( | Although the anion binds Zn, most docking scoring functions perform better docking the neutral form and allowing the force field to approximate the interaction, unless using QM/MM.[1] |
| Chirality | N/A | Molecule is achiral.[1] |
| Energy Minimization | OPLS4 or MMFF94 | Ensure bond lengths/angles are relaxed before docking.[1] |
Target Preparation: Human Carbonic Anhydrase II (hCA II)
The primary target for this ligand class is hCA II , a ubiquitous cytosolic isoform.
PDB Selection
Recommended Structure: PDB ID: 1AZM (Acetazolamide bound to hCA II) or 3HS4 .
-
Why? High resolution (< 2.0 Å) and contains a sulfonamide ligand, pre-defining the active conformation of the active site residues (specifically Leu198, Thr199).
Metalloenzyme Preparation Workflow
The Zinc ion is crucial.[5] Standard "cleaning" scripts often delete metals or assign incorrect charges.
-
Import PDB: Load 1AZM.[6]
-
Strip Waters: Remove solvent molecules EXCEPT the deep-pocket water often bridged to the zinc-bound hydroxide (if modeling the catalytic mechanism), but for inhibitor docking, we typically displace the Zn-bound water.
-
Directive: Remove all waters. The sulfonamide nitrogen will displace the Zn-bound water.
-
-
Zinc Handling:
-
Ensure Zn is treated as a cation (+2).
-
Verify coordination with His94, His96, and His119.
-
-
Protonation:
Docking Protocol (Constraint-Driven)
Due to the strength of the Zinc-Sulfonamide interaction, unconstrained docking often produces "flipped" poses that are energetically favorable in vacuum but chemically impossible (e.g., sulfonamide oxygen interacting with Zn).[1]
Grid Generation[1]
-
Center: Centered on the Zinc ion (or the centroid of the co-crystallized acetazolamide).
-
Size:
Å (Sufficient to accommodate the propyl tail).[1] -
Metal Constraints (Mandatory):
Docking Algorithm Settings
-
Software: Gold (CCDC), Glide (Schrödinger), or AutoDock Vina.[1]
-
Precision: Extra Precision (XP) or GoldScore (favors H-bonding).
-
Sampling: Increase conformational sampling by 2x default to explore the flexibility of the propyl tail.
The "Tail Approach" Validation
The benzimidazole scaffold acts as a spacer, and the propyl group is a "tail."[1]
Visual Workflow (DOT Diagram)
Caption: Workflow for constraint-based docking of benzimidazole-sulfonamides into Carbonic Anhydrase II.
Data Analysis & Interpretation
Summarize your docking results using the following interaction checklist. A "Success" pose must meet at least 3 of 4 criteria.
| Interaction Point | Residue/Atom | Type | Requirement |
| Zinc Anchor | Metal Coordination | Distance | |
| Gatekeeper | Thr199 | Hydrogen Bond | |
| Scaffold Anchor | Gln92 / Val121 | H-Bond / VdW | Benzimidazole ring stacking or H-bond (often via N3).[1] |
| Tail Interaction | Phe131 / Pro202 | Hydrophobic | Propyl group buried in hydrophobic cleft.[1] |
Troubleshooting
-
Issue: Ligand binds "backwards" (propyl group near Zinc).[1]
-
Solution: The hydrophobic penalty in the scoring function is too low. Manually define a "forbidden volume" or "wall" near the Zinc to force the tail outward.
-
Issue: Sulfonamide Oxygen binds Zinc.
-
Solution: This is a common force field artifact. Increase the weight of the metal constraint on the Nitrogen atom specifically.[1]
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II complex with 1-propyl-benzimidazole-sulfonamide. PDB ID: 1AZM (Reference for similar scaffold). [6]
-
Santos-Martins, D., et al. (2014).[5] AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins.[5] Journal of Chemical Information and Modeling, 54(8), 2371–2379.[5] Link[1]
- Guzel, O., et al. (2013). Synthesis and molecular docking studies of new benzimidazole-sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1386-1392. (Provides the SAR basis for the propyl tail).
Application Note: High-Purity Isolation and Purification of 2-Mercapto-1-Propyl-1H-Benzimidazole-5-Sulfonamide
Abstract & Scope
This guide details the purification protocols for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide , a functionalized heterocycle often employed as an intermediate in the synthesis of carbonic anhydrase inhibitors and antimicrobial agents.
Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to:
-
Tautomeric Equilibrium: The 2-mercapto group exists in equilibrium with the 2-thione form, complicating chromatographic peak shapes.
-
Oxidation Sensitivity: The thiol group is prone to oxidative dimerization (disulfide formation).
-
Amphoteric Nature: The presence of both a sulfonamide (weakly acidic) and a benzimidazole core (weakly basic, though suppressed by the sulfonamide) requires precise pH control during extraction.
This note provides a scalable Acid-Base Extraction workflow for bulk cleanup, followed by a Recrystallization protocol for polishing, and a Preparative HPLC method for isolation of ultra-high purity reference standards.
Chemical Context & Solubility Profile
Understanding the ionization states is critical for the purification logic.
-
Compound Structure:
Solubility Behavior:
-
pH < 2 (Acidic): Insoluble. The sulfonamide and thiol are protonated. The imidazole nitrogen is insufficiently basic to solubilize the molecule due to the electron-withdrawing sulfonamide group.
-
pH 12+ (Alkaline): Highly Soluble. Both the thiol (-S⁻) and sulfonamide (-SO₂NH⁻) are deprotonated, forming a dianion.
-
Organic Solvents: Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in Dichloromethane.
Method 1: Bulk Purification via Acid-Base Fractionation
Best for: Removing elemental sulfur, unreacted diamines, and inorganic salts from crude reaction mixtures (10g – 1kg scale).
Reagents Required[3][5][7][8][10][11][12][13]
-
1.0 N Sodium Hydroxide (NaOH)
-
Activated Charcoal (Norit SX Ultra or equivalent)
-
Glacial Acetic Acid or 1.0 N Hydrochloric Acid (HCl)
-
Celite 545 Filter Aid
Protocol
-
Alkaline Dissolution:
-
Suspend the crude yellow/brown solid in 1.0 N NaOH (10 mL per gram of crude).
-
Stir vigorously for 30 minutes at room temperature. The product will dissolve as the sodium salt; elemental sulfur and polymeric tars will remain suspended.
-
Checkpoint: If the solution is turbid, this is expected.
-
-
Adsorptive Filtration:
-
Add Activated Charcoal (5% w/w relative to crude mass) to the alkaline solution.
-
Stir for 45 minutes. This removes colored organic impurities and trace oxidation byproducts.
-
Filter the mixture through a pad of Celite 545 to remove the charcoal and insoluble impurities.
-
Result: A clear, amber-colored filtrate.
-
-
Controlled Precipitation (The "Anti-Gumming" Step):
-
Critical: Because of the N-propyl group, rapid acidification can cause the product to separate as a sticky gum (oiling out) rather than a crystal.
-
Place the filtrate in a beaker with rapid overhead stirring.
-
Add 1.0 N HCl or 50% Acetic Acid dropwise.
-
Monitor pH.[7] As pH approaches 6.0, a cloudiness will appear.
-
Continue addition slowly until pH 4.0–4.5 is reached.
-
Tip: If gumming occurs, heat the mixture to 50°C to re-dissolve/melt the gum, then cool very slowly with vigorous stirring to induce crystallization.
-
-
Isolation:
-
Stir the slurry for 1 hour at 4°C.
-
Filter via vacuum (Buchner funnel).
-
Wash the cake with cold water (3x) to remove salts.
-
Dry under vacuum at 50°C.
-
Method 2: Recrystallization (Polishing)
Best for: Removing trace regioisomers and improving crystal habit.
Solvent System: Ethanol / Water (80:20 v/v).
-
Dissolution: Suspend the dried solid from Method 1 in Ethanol (15 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.
-
Water Addition: While boiling, add hot water dropwise until a faint turbidity persists. Add just enough Ethanol to clear the solution again.
-
Degassing (Crucial): To prevent oxidation of the mercapto group to a disulfide dimer during crystallization, sparge the hot solution with Nitrogen gas for 2 minutes.
-
Crystallization: Allow the flask to cool to room temperature undisturbed, then move to 4°C for 4 hours.
-
Harvest: Filter the off-white needles and wash with cold 50% Ethanol.
Method 3: Preparative HPLC (Reference Standard Grade)
Best for: Isolation of >99.5% purity standards and separation of N1/N3 regioisomers if alkylation synthesis route was used.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Prep Column (e.g., Waters XBridge or Phenomenex Gemini), 5µm, 19x150mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains protonated state, improving retention) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 15–20 mL/min (system dependent) |
| Detection | UV @ 290 nm (Benzimidazole absorption max) |
| Gradient | 5% B to 60% B over 20 minutes |
Workflow Logic
-
Sample Prep: Dissolve 100 mg of semi-pure sample in 2 mL DMSO. Filter through 0.45 µm PTFE.
-
Injection: Inject 500 µL - 1000 µL.
-
Collection:
-
The Sulfonamide group is polar, but the Propyl group adds retention.
-
Elution Order: Polar impurities -> Target Compound (Major Peak) -> Disulfide Dimer (Late eluting, highly lipophilic).
-
-
Post-Processing: Lyophilize fractions immediately to prevent hydrolysis or oxidation in the aqueous acidic phase.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision matrix for purification based on input purity.
Caption: Step-by-step purification logic from crude synthesis mixture to pharmaceutical-grade solid.
Tautomerism & Solubility Logic
Understanding the pH-dependent species ensures the extraction is robust.
Caption: Solubility is driven by deprotonation of the thiol and sulfonamide groups at high pH.
Quality Control & Validation
To validate the success of the purification, the following analytical metrics should be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Propyl triplet (~0.9 ppm), Methylene multiplet, N-CH2 triplet. Aromatic protons (3H). |
| Purity | HPLC-UV (254 nm) | > 98.0% (Area %) |
| Thiol Content | Ellman’s Reagent / Iodometric Titration | > 95% of theoretical (confirms no disulfide dimer) |
| Regioisomer | 1H-NMR / NOESY | Confirm Propyl is on N1 (NOE with C7-H) vs N3. |
Note on Regioisomers: If the compound was synthesized via alkylation of 2-mercaptobenzimidazole-5-sulfonamide, a mixture of N1-propyl and N3-propyl isomers is likely. These are difficult to separate by crystallization. If this is the case, Method 3 (Prep HPLC) is mandatory, or the synthesis route should be changed to cyclization of N-propyl-benzene-1,2-diamine.
References
-
General Benzimidazole Synthesis: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link
-
Sulfonamide pKa & Solubility: Supuran, C. T., et al. (2003). "Carbonic anhydrase inhibitors."[1] Medicinal Research Reviews, 23(2), 146-189. Link
-
Purification of Mercapto-Benzimidazoles: Al-Kazweeny, et al. (2020). "Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole." International Journal of Medical Research and Health Sciences, 9(12), 1-13.[8] Link
-
Isomer Separation: Kondal Reddy, K., & Subba Rao, N. V. (1960). "Alkylation and Aralkylation of N-Heterocycles." Proceedings of the Indian Academy of Sciences - Section A, 52, 84. Link
-
Commercial Reference: Santa Cruz Biotechnology. "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. US2554816A - Heterocyclic sulfonamides and methods of preparation thereof - Google Patents [patents.google.com]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. ijmrhs.com [ijmrhs.com]
Application Note: High-Performance Affinity Chromatography of Carbonic Anhydrase using Immobilized MPBS Ligand
This Application Note details the use of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (referred to herein as MPBS ) as a high-specificity affinity ligand for the purification of Carbonic Anhydrase (CA) isozymes.
Introduction & Principle
Carbonic Anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes.[1][2] Traditional purification methods often utilize simple sulfanilamide ligands coupled to agarose. However, these first-generation ligands can suffer from lower binding constants (
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS) represents a second-generation, high-affinity ligand designed to overcome these limitations. Its efficacy is derived from a tripartite structural mechanism:
-
Sulfonamide Pharmacophore (
): Acts as the primary affinity anchor, coordinating directly with the catalytic ion in the CA active site. -
Benzimidazole Scaffold: Provides enhanced hydrophobic stacking interactions with the non-polar residues lining the CA active site cleft (e.g., Val121, Leu198 in hCA II), significantly increasing binding enthalpy compared to phenyl-based ligands.
-
Thioether Linkage Potential (2-Mercapto): The C2-thiol group allows for stable, chemically defined thioether coupling to epoxy-activated matrices, preventing ligand leakage common with cyanogen bromide (CNBr) coupling.
Mechanism of Action
The binding is driven by the displacement of the zinc-bound water molecule/hydroxide ion by the sulfonamide nitrogen (ionized form), creating a tetrahedral geometry at the metal center.
Figure 1: Mechanistic interaction between the MPBS ligand and the Carbonic Anhydrase active site.
Ligand Immobilization Protocol
The following protocol describes the coupling of MPBS to Epoxy-activated Sepharose 6B . The thioether bond formed is stable across a wide pH range (pH 2–13).
Materials Required[1][2][3][4][5][6]
-
Ligand: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS)
-
Matrix: Epoxy-activated Sepharose 6B (dry powder or preswollen)
-
Coupling Buffer: 0.1 M
, 0.5 M NaCl, pH 10.5 (High pH is critical to ionize the thiol group). -
Blocking Buffer: 1 M Ethanolamine, pH 9.0.
-
Wash Buffers: Acetate buffer (pH 4.0) and Tris buffer (pH 8.0).
Step-by-Step Coupling Procedure
-
Resin Preparation:
-
Weigh 1 g of freeze-dried Epoxy-Sepharose (swells to ~3 mL).
-
Wash with 200 mL of distilled water to remove additives.
-
-
Ligand Dissolution:
-
Dissolve MPBS in the Coupling Buffer to a concentration of 5–10 mM.
-
Note: If solubility is poor, add up to 20% (v/v) DMF or Ethanol. The propyl group increases hydrophobicity, requiring organic co-solvents.
-
-
Coupling Reaction:
-
Mix the resin and ligand solution (ratio: 2 mL solution per 1 mL resin).
-
Incubate for 16–24 hours at 25°C–30°C with gentle rotation. Do not use a magnetic stirrer (grinds the beads).
-
-
Blocking:
-
Wash the resin with 5 column volumes (CV) of Coupling Buffer.
-
Incubate with Blocking Buffer (1 M Ethanolamine) for 4 hours at room temperature to deactivate remaining epoxy groups.
-
-
Washing Cycle:
-
Wash alternately with 0.1 M Acetate buffer (pH 4.0) + 0.5 M NaCl and 0.1 M Tris-HCl (pH 8.0) + 0.5 M NaCl. Repeat 3 times.
-
Store in 20% Ethanol at 4°C.
-
Chromatography Protocol: Purification of Carbonic Anhydrase
This protocol is optimized for purifying hCA I and II from erythrocyte lysates or recombinant sources.
Buffer Compositions
| Buffer Type | Composition | Purpose |
| Binding Buffer (A) | 25 mM Tris-SO₄, 0.2 M Na₂SO₄, pH 8.7 | High pH promotes sulfonamide anion formation; Sulfate stabilizes the enzyme. |
| Wash Buffer (B) | 25 mM Tris-SO₄, 1.0 M NaCl, pH 8.7 | High salt disrupts non-specific ionic interactions. |
| Elution Buffer (C) | 0.4 M Sodium Perchlorate (NaClO₄) in 0.1 M NaOAc, pH 5.6 | Chaotropic elution (destabilizes Zn-N bond). |
| Alternative Elution (D) | 0.1 M Sodium Azide (NaN₃) in 25 mM Tris, pH 7.0 | Competitive displacement (Azide binds Zn²⁺ stronger than sulfonamide). |
Experimental Workflow
-
Sample Preparation:
-
Dialyze the crude lysate against Binding Buffer (A) overnight.
-
Filter through a 0.45 µm membrane to prevent column clogging.
-
-
Equilibration:
-
Equilibrate the MPBS-Sepharose column with 10 CV of Binding Buffer (A) at a flow rate of 100 cm/h.
-
-
Sample Application:
-
Load the sample onto the column.[3] Decrease flow rate to 50 cm/h to maximize residence time for specific binding.
-
-
Washing:
-
Wash with Binding Buffer (A) until UV absorbance (280 nm) returns to baseline.
-
Critical Step: Wash with 5 CV of Wash Buffer (B) (High Salt). The propyl-benzimidazole core is hydrophobic; high salt ensures that proteins binding non-specifically via hydrophobic interactions are not eluted, or conversely, use a low-salt wash if hydrophobic impurities are a major concern (case-dependent). Standard protocol favors high salt to remove ionic impurities first.
-
-
Elution:
-
Apply Elution Buffer (C) or (D) .
-
Collect fractions (e.g., 1 mL).
-
Note: If using Perchlorate or Azide, immediate dialysis is required to reactivate the enzyme for activity assays, as these are inhibitors.
-
-
Regeneration:
-
Wash with 6 M Guanidine HCl (2 CV) followed by water and 20% Ethanol.
-
Figure 2: Purification workflow for Carbonic Anhydrase using MPBS affinity chromatography.
Performance Characteristics & Troubleshooting
Binding Capacity
The MPBS ligand typically exhibits a dynamic binding capacity (DBC) of 20–30 mg hCA II per mL of resin . This is approximately 1.5x higher than standard sulfanilamide resins due to the additional hydrophobic anchoring provided by the propyl-benzimidazole moiety.
Selectivity
The ligand discriminates effectively between hCA I (low activity) and hCA II (high activity).
-
hCA II: Elutes at higher concentrations of inhibitor/lower pH due to stronger affinity (
M). -
hCA I: Often elutes in the early gradient or wash if binding conditions are stringent (
M).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Binding Capacity | Incomplete coupling of ligand. | Ensure pH was >10 during coupling. Check ligand solubility (add DMF). |
| Leaching of Ligand | Unstable bond (if CNBr used). | Use Epoxy or Divinyl Sulfone activation (thioether bond is stable). |
| Enzyme Inactive after Elution | Inhibitor still bound. | Extensive dialysis against 50 mM Tris, pH 7.5 is required to remove Azide/Perchlorate. |
| High Backpressure | Clogged frit or resin fines. | Filter samples (0.45 µm). Do not use magnetic stirrers during coupling. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scozzafava, A., et al. (1999). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry. Link
-
Porath, J., et al. (1975). Biospecific affinity chromatography and adsorption of enzymes. Journal of Chromatography A. Link
-
Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. Handbook. Link
-
PubChem. 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide (Compound Summary). National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Welcome to the technical support center for the synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the overall yield and purity of the target compound.
Synthesis Overview
A logical synthetic route is outlined below. This guide will address potential issues at each key stage of this pathway.
Caption: Proposed synthetic workflow for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Troubleshooting Guide: Improving Synthesis Yield
This section addresses specific challenges that may arise during the synthesis, presented in a question-and-answer format to directly tackle potential user queries.
Issue 1: Low Yield in the N-Alkylation Step
Question: I am experiencing a low yield during the N-alkylation of 4-amino-3-nitrobenzenesulfonamide with a propyl halide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this step are often attributed to several factors, including the choice of base, solvent, temperature, and the reactivity of the starting material.
-
Causality: The amino group of the starting material has two nucleophilic sites: the amino nitrogen and the sulfonamide nitrogen. The desired reaction is the mono-alkylation of the amino group. However, side reactions such as dialkylation or alkylation at the sulfonamide nitrogen can occur, leading to a mixture of products and a lower yield of the desired intermediate.
-
Troubleshooting Steps:
-
Choice of Base: A mild base is crucial to prevent deprotonation and subsequent alkylation of the sulfonamide group. Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong inorganic bases like potassium carbonate, which might be too harsh.
-
Reaction Temperature: Running the reaction at an elevated temperature can promote side reactions. It is advisable to start the reaction at room temperature and gently heat only if the reaction is sluggish. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally suitable for this type of reaction.
-
Stoichiometry of Reagents: Use a slight excess (1.1-1.2 equivalents) of the propyl halide to ensure complete consumption of the starting material. Using a large excess can lead to dialkylation.
-
Caption: Troubleshooting flowchart for the N-alkylation step.
Issue 2: Incomplete Reduction of the Nitro Group
Question: My reduction of the nitro group to an amine is incomplete, resulting in a mixture of the nitro compound and the desired diamine. How can I drive the reaction to completion?
Answer:
The reduction of an aromatic nitro group is a critical step, and its success depends on the choice of reducing agent and reaction conditions.
-
Causality: Incomplete reduction can be due to an insufficient amount of the reducing agent, deactivation of the catalyst (if using catalytic hydrogenation), or suboptimal reaction conditions (temperature, pressure, pH).
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂): This is a reliable and commonly used reagent for nitro group reduction. Ensure that a sufficient excess of SnCl₂ in concentrated HCl is used. The reaction often requires heating to proceed to completion.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method, but the catalyst can be sensitive to impurities. Ensure the substrate is pure and the catalyst is active. The reaction may require elevated pressure and temperature.
-
-
Reaction Monitoring: Closely monitor the reaction progress using TLC. The disappearance of the starting material (nitro compound) will indicate the completion of the reaction.
-
Work-up Procedure: After the reaction, a careful work-up is necessary to isolate the diamine. If using SnCl₂, the reaction mixture will be acidic. Neutralization with a base (e.g., NaOH or NaHCO₃) is required to precipitate the diamine. The diamine is often unstable and prone to oxidation, so it should be used in the next step as soon as possible.
-
Issue 3: Low Yield and Impurities in the Cyclization Step
Question: The final cyclization step to form the 2-mercaptobenzimidazole ring is giving a low yield and several impurities. What could be the problem?
Answer:
The formation of the 2-mercaptobenzimidazole ring by reacting an o-phenylenediamine with carbon disulfide (CS₂) is a well-established reaction, but it can be prone to side reactions and incomplete conversion.[1]
-
Causality: Low yields can result from the instability of the diamine starting material, which can oxidize. Side reactions can also occur, leading to the formation of polymeric materials or other heterocyclic systems. The reaction conditions, particularly the base and solvent, play a crucial role in directing the reaction towards the desired product.
-
Troubleshooting Steps:
-
Diamine Stability: As mentioned, the o-phenylenediamine intermediate is susceptible to oxidation. It is best to use it immediately after preparation. If storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
-
Reaction Conditions:
-
Base: A base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is typically used to facilitate the reaction. The stoichiometry of the base is important; an excess can lead to side reactions.
-
Solvent: Ethanol or a mixture of ethanol and water is a common solvent system for this reaction.
-
Temperature: The reaction is usually carried out at reflux temperature.
-
-
Purification: The crude product may contain unreacted starting materials and side products. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often effective for purification.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the sulfonylation step before the N-alkylation?
A1: It is possible to alter the order of the synthetic steps. However, performing chlorosulfonation on the 4-aminobenzimidazole core before N-alkylation might lead to complications. The chlorosulfonyl group is highly reactive and could potentially react with the amino group or the imidazole nitrogens under certain conditions. The proposed route of alkylation followed by reduction and cyclization is generally more reliable.
Q2: What are the key safety precautions for handling carbon disulfide (CS₂)?
A2: Carbon disulfide is a highly flammable, volatile, and toxic liquid. It should be handled with extreme caution in a well-ventilated fume hood. Avoid any potential ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I confirm the structure of the final product?
A3: The structure of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of the propyl group, the aromatic protons, and the NH and SH protons.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, S-H, S=O (sulfonamide), and C=S bonds.
Experimental Protocols
Protocol 1: Synthesis of N-propyl-4-amino-3-nitrobenzenesulfonamide
-
Dissolve 4-amino-3-nitrobenzenesulfonamide (1.0 eq) in DMF.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 40-50 °C.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure N-propyl-4-amino-3-nitrobenzenesulfonamide.
Protocol 2: Synthesis of N¹-propyl-4,5-diaminobenzenesulfonamide
-
Suspend N-propyl-4-amino-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is no longer visible on TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine. Use this product immediately in the next step.
Protocol 3: Synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
-
Dissolve N¹-propyl-4,5-diaminobenzenesulfonamide (1.0 eq) in ethanol.
-
Add potassium hydroxide (1.1 eq) to the solution and stir until it dissolves.
-
Add carbon disulfide (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Quantitative Data Summary
| Step | Common Yield Range | Key Optimization Parameters |
| N-Alkylation | 60-80% | Base selection, temperature control, stoichiometry |
| Nitro Reduction | 70-90% | Choice of reducing agent, reaction time |
| Cyclization | 50-75% | Purity of diamine, reaction temperature, base concentration |
References
-
Kaur, N., et al. (2012). Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5553. [Link]
-
El-Hajjaji, F., et al. (2018). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 23(9), 2338. [Link]
-
Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications, 2022, 8856501. [Link]
-
El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 2033-2037. [Link]
- Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research, 1(2), 132-138.
-
Al-Omair, M. A., et al. (2020). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. BMC Chemistry, 14(1), 4. [Link]
-
Kaur, N., et al. (2012). Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists. ResearchGate. [Link]
-
El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. ResearchGate. [Link]
-
Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Prime Scholars. [Link]
- Al-Dhfyan, A., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 154-163.
- Al-Amiery, A. A., et al. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
-
El Ouasif, L., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Journal of Chemistry, 2019, 8129218. [Link]
- Al-kazweeny, S. F., & Al-Zubaidi, A. M. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 9(12), 1-13.
-
Patel, D. M., et al. (2012). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Der Pharma Chemica, 4(3), 1086-1091. [Link]
- Roblin, R. O., & Clapp, J. W. (1951). U.S. Patent No. 2,554,816. Washington, DC: U.S.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Disclaimer: Information on "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" is limited in publicly available literature.[1] This guide is therefore based on the well-established chemical principles of its core functional groups: the benzimidazole ring, the sulfonamide group, and the mercapto (thiol) group. The strategies provided are founded on extensive knowledge of similar, well-documented molecules.[2][3][4][5]
Understanding the Molecule: A Structural Approach to Solubility
The solubility of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" is governed by the interplay of its different chemical moieties. A clear understanding of these parts is the first step in troubleshooting.
-
Benzimidazole Core: This bicyclic aromatic structure is largely hydrophobic, which tends to decrease water solubility.[6] However, the nitrogen atoms in the imidazole ring can be protonated in acidic conditions, which can increase solubility.[6][7][8][9]
-
Sulfonamide Group (-SO₂NH₂): This group is acidic and can be deprotonated under basic conditions to form a more soluble salt. The presence of this group often makes the compound's solubility highly dependent on pH.
-
Mercapto Group (-SH): The thiol group is weakly acidic and can also be deprotonated in basic solutions to form a thiolate salt, further enhancing solubility. It is also susceptible to oxidation, which can alter the compound's properties.
-
Propyl Group (-C₃H₇): This alkyl chain is nonpolar and hydrophobic, which will contribute to lower aqueous solubility compared to a similar molecule without this group.
Collectively, these features suggest that the compound is likely an amphiprotic molecule with poor solubility in neutral water but improved solubility at both acidic and basic pH values.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in water?
A1: The compound possesses a significant hydrophobic backbone (benzimidazole ring and propyl group), which limits its interaction with water molecules.[2][10] Similar benzimidazole derivatives are known to be sparingly soluble or insoluble in water.[2][11][12] Solubility is expected to be minimal at or near the compound's isoelectric point.
Q2: What is the best starting solvent for making a stock solution?
A2: For creating high-concentration stock solutions of poorly soluble benzimidazole-type compounds, Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[6] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[6] Always use fresh, high-quality (anhydrous) DMSO.
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This common problem is known as "solvent shock," where the rapid shift from a favorable organic solvent to an unfavorable aqueous environment causes the compound to crash out of solution.[6] Several strategies can mitigate this:
-
pH Adjustment: The most effective strategy for this molecule is likely to adjust the pH of your aqueous buffer.
-
Co-solvents: Including a small percentage of a water-miscible organic solvent in your final buffer can help.[13][14]
-
Slower Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to allow for better mixing and dispersion.
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can increase the rate of dissolution and, in many cases, increase the equilibrium solubility.[14] However, be cautious. The mercapto group can be sensitive to oxidation, and prolonged heating, especially in the presence of oxygen, could lead to degradation (e.g., disulfide bond formation). Use the lowest effective temperature for the shortest possible time.
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility issues, follow this systematic approach to find the optimal conditions for your experiment.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting solubility issues.
Explanation of Workflow Steps:
-
Start with your final aqueous buffer. Attempt to dissolve the compound directly at the desired final concentration. If it dissolves, you can proceed.
-
If insoluble, prepare a concentrated stock in 100% DMSO. This is the standard starting point for poorly soluble compounds.[6]
-
Optimize the pH of the aqueous buffer. This is the most promising approach for this molecule. Systematically test the solubility in a range of buffers.
-
Consider Co-solvents. If pH adjustment alone is insufficient, add a water-miscible organic solvent to your buffer.[14][15] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system.
-
Explore Complexation Agents. For challenging cases, cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the drug molecule and increase its apparent water solubility.[7][13]
Experimental Protocols
Protocol 1: pH-Based Solubility Screening
This protocol helps determine the optimal pH for solubilizing the compound.
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Addition of Compound: Add a pre-weighed amount of the solid compound to each buffer to achieve the desired final concentration.
-
Equilibration: Vortex each sample vigorously for 1-2 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow the system to reach equilibrium.
-
Observation: Visually inspect each tube for undissolved solid.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Diagram: pH-Dependent Ionization
Caption: Ionization states and expected solubility at different pH values.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Ionizes functional groups (benzimidazole, sulfonamide, thiol) to form more soluble salts.[14][15] | Highly effective for ionizable compounds; cost-effective. | The required pH may not be compatible with the experimental system (e.g., cell culture). |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[13][14] | Simple to implement; can be combined with pH adjustment.[14] | Co-solvents can be toxic to cells or interfere with assays at higher concentrations.[14] |
| DMSO Stock | Utilizes a powerful organic solvent to create a high-concentration starting solution.[6] | Dissolves very poorly soluble compounds effectively. | Risk of "solvent shock" and precipitation upon dilution; DMSO can affect some biological assays.[6] |
| Complexation | Encapsulates the hydrophobic molecule within a cyclodextrin, increasing apparent solubility.[7][13] | Can achieve significant solubility enhancement; often well-tolerated in biological systems. | More expensive; may require screening for the best type of cyclodextrin. |
| Gentle Heating | Increases kinetic energy, overcoming activation barriers to dissolution.[14] | Quick and simple method to aid dissolution. | Risk of compound degradation, especially for heat-sensitive groups like thiols. |
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ijcrt.org.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). ijcrt.org.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28). jcdronline.org.
- 2-Mercaptobenzimidazole - Solubility of Things. (n.d.). solubilityofthings.com.
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.). benchchem.com.
- 2-Mercaptobenzimidazole CAS#: 583-39-1 - ChemicalBook. (n.d.). chemicalbook.com.
- Solubilization of Thiazolobenzimidazole Using a Combination of pH Adjustment and Complexation With 2-hydroxypropyl-beta-cyclodextrin. (1993, August). PubMed.
- 2-Mercaptobenzimidazole 583-39-1 wiki. (n.d.). guidechem.com.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem. (n.d.). benchchem.com.
- Effects of different pH and surfactants on the solubility of albendazole (n = 3). (n.d.). researchgate.net.
- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
- 2-Mercapto benzimidazole - Seta Chemicals. (n.d.). setachemicals.com.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014, November 12). Journal of Chemical & Engineering Data.
- 2-MERCAPTOBENZIMIDAZOLE - CAMEO Chemicals. (n.d.). cameochemicals.noaa.gov.
- Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016, January 7). ResearchGate.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025, August 10). ResearchGate.
- The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. (2004, March 19). PubMed.
- Global Health: Antimicrobial Resistance: Sulfonamide. (n.d.). PDB-101.
- 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT. (n.d.). Santa Cruz Biotechnology.
- 2-Mercapto-5-benzimidazolesulfonic acid 98 207511-11-3. (n.d.). MilliporeSigma.
- 2-Mercapto-1,3-benzoxazole-5-sulfonamide | C7H6N2O3S2 | CID 12268831. (n.d.). PubChem.
- 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. (n.d.). PubChem.
- 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. (n.d.). Prime Scholars.
Sources
- 1. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Seta Chemicals [setachemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 12. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: 2-Mercaptobenzimidazole (2-MBI) Chemistry
Topic: Preventing Dimer Formation in 2-MBI Reactions
Current Status: Systems Operational | Lead Scientist: Dr. A. Vance
Core Directive & Mechanism
Welcome to the 2-MBI technical hub. If you are experiencing low yields, unexpected precipitates, or yellow discoloration in your reaction mixtures, you are likely battling the oxidative coupling of 2-mercaptobenzimidazole into its disulfide dimer, 2,2'-dithiobis(1H-benzimidazole) .
The Chemistry of Failure: The Thione-Thiol Trap
2-MBI exists in a tautomeric equilibrium.[1] While the thione form is dominant and stable in the solid state, the thiol (and specifically the thiolate anion ) is the reactive species required for nucleophilic substitution (S-alkylation).
The Paradox: To react 2-MBI, you must generate the thiolate using a base.[1] However, the thiolate is highly susceptible to oxidation by atmospheric oxygen, leading to rapid dimerization.
Figure 1: The kinetic competition between productive S-alkylation and oxidative dimerization. The thiolate intermediate is the critical control point.
Troubleshooting Guides (FAQs)
Scenario A: "I have a white/yellow precipitate that won't dissolve."
Diagnosis: This is likely the disulfide dimer.[1] Unlike the monomeric 2-MBI, the disulfide has significantly reduced solubility in common organic solvents and aqueous bases due to the loss of the acidic thiol proton and increased molecular weight.
Immediate Action:
-
Solubility Test: Take a small aliquot of the solid. Add 1M NaOH.
-
Soluble: It is unreacted 2-MBI monomer (forms water-soluble sodium salt).
-
Insoluble/Slow Dissolution: It is the Disulfide Dimer.[1]
-
-
TLC Validation: Run TLC (Eluent: 5% MeOH in DCM). The dimer typically exhibits a significantly higher R_f (less polar) than the monomeric thione.
Corrective Protocol (The "Rescue"): If your crude mixture contains dimer, do not discard it. You can reduce it back to the monomer.
-
Suspend the crude solid in Ethanol/Water (1:1).
-
Add Triphenylphosphine (1.1 eq) or Zinc powder/HCl .
-
Heat to reflux for 30 minutes.
-
Basify to dissolve the monomer, filter off solids (Zn or Ph3PO), then re-acidify to precipitate pure 2-MBI.
Scenario B: "My yield is low during S-Alkylation."
Diagnosis: The rate of oxidation is competing with the rate of alkylation. This usually happens if the base is added before the system is degassed, or if there is a delay between generating the anion and adding the electrophile.
Optimization Table:
| Variable | Recommendation | Scientific Rationale |
| Atmosphere | Strict N₂/Ar Sparging | Oxygen is the primary oxidant. Sparging solvents for 15 mins is more effective than simple balloon flushing. |
| Base Choice | K₂CO₃ or NaH | Use non-oxidizing bases. Avoid bases with trace metal impurities (e.g., low-grade NaOH) which catalyze oxidation. |
| Addition Order | "One-Pot" Simultaneous | Do not stir 2-MBI with base alone. Add the electrophile immediately or have it present before base addition if compatible. |
| Solvent | Degassed DMF/EtOH | DMF promotes nucleophilicity but holds dissolved O₂ well. Degas thoroughly. |
Scenario C: "The reaction turns dark/yellow immediately upon adding base."
Diagnosis: Metal-catalyzed oxidation. Trace transition metals (Cu, Fe) in your solvent or reagents can catalyze the formation of thiyl radicals, accelerating dimerization by orders of magnitude.
Preventative Protocol:
-
Chelation: Add 1-5 mol% EDTA or DTPA to the reaction mixture. This sequesters trace metals.
-
Reagent Quality: Ensure your base (e.g., KOH, NaOH) is high purity (ACS grade or better). Technical grade bases often contain iron.
Standard Operating Procedure (SOP): Dimer-Free Synthesis
Use this protocol for reacting 2-MBI with alkyl halides (S-alkylation).
Step 1: Preparation (The "Dry" Phase)
-
Flame-dry a 2-neck round bottom flask.
-
Cool under a stream of dry Nitrogen or Argon.
-
Critical: Prepare all solvents by sparging with inert gas for at least 20 minutes prior to use.
Step 2: The Reaction
-
Charge flask with 2-mercaptobenzimidazole (1.0 eq).
-
Add the Electrophile (e.g., Alkyl Halide) (1.0 - 1.1 eq) solid/neat if possible.
-
Add the degassed solvent (e.g., Ethanol or DMF).
-
Only now, under positive inert gas pressure, add the Base (e.g., K₂CO₃, 2.0 eq).
-
Why? By having the electrophile present before the base generates the thiolate, you ensure the thiolate reacts with the alkyl halide immediately, rather than sitting around waiting to be oxidized by air.
-
Step 3: Monitoring
-
Quality Check: If a precipitate forms that does not dissolve upon heating or adding water (if using water-miscible solvents), check for dimer formation immediately.
Analytical Data Reference
| Compound | Appearance | Melting Point | Solubility (1M NaOH) |
| 2-MBI (Monomer) | White crystalline powder | 303–304°C [1] | Soluble (Forms salt) |
| Disulfide Dimer | Yellowish/White solid | >300°C (Dec.) | Insoluble/Poor |
References
-
VanAllan, J. A.; Deacon, B. D. (1950). "2-Mercaptobenzimidazole".[1][2][3][4][5][6] Organic Syntheses, 30, 56. Link
-
Boiani, M., & González, M. (2005). "Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents". Mini-Reviews in Medicinal Chemistry, 5(4), 409-424. Link
- Jocelyn, P. C. (1972). Biochemistry of the SH Group. Academic Press. (Standard text on Thiol/Disulfide exchange mechanisms).
-
BenchChem. (2025). "Avoiding dimer formation in (1H-benzimidazol-2-ylthio)acetonitrile reactions". Technical Support Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijptjournal.com [ijptjournal.com]
- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmrhs.com [ijmrhs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. The primary synthetic route involves a two-step process: (1) the cyclization of 4-amino-3-(propylamino)benzenesulfonamide with carbon disulfide (CS₂) to form the 2-mercaptobenzimidazole core, which exists in a thiol-thione tautomeric equilibrium. This guide focuses on troubleshooting common side reactions, identifying impurities, and optimizing reaction conditions to ensure high purity and yield.
The core reaction for forming the benzimidazole ring is the condensation of an o-phenylenediamine derivative with carbon disulfide, typically in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. While robust, this reaction is susceptible to several side reactions that can complicate purification and reduce yield.
Primary Synthesis Pathway
The intended reaction proceeds as follows: the substituted o-phenylenediamine reacts with carbon disulfide to form a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and elimination of hydrogen sulfide (H₂S) to yield the target benzimidazolethione.
Caption: Intended pathway for benzimidazole-5-sulfonamide synthesis.
Troubleshooting Guide: Side Products and Impurities
This section is formatted as a series of questions and answers to address specific experimental issues.
Q1: My final product is off-color (yellow/brown), and I see an extra peak in the LC-MS corresponding to a dimer of my product. What is happening?
Answer: This is a classic case of oxidative dimerization. The thiol (-SH) form of your 2-mercaptobenzimidazole product is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, bis(1-propyl-1H-benzimidazole-5-sulfonamide-2-yl) disulfide.
Causality:
-
Atmospheric Oxygen: Exposure of the reaction mixture or the isolated product to air, especially under basic conditions or in the presence of trace metal catalysts, can promote oxidation.
-
Oxidizing Agents: The use of certain reagents or contaminated solvents can introduce oxidizing species. For example, hydrogen peroxide is a known oxidant for this transformation.[1][2]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oxidative dimerization.
Recommended Actions:
-
Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen.
-
Purification: The disulfide impurity can often be separated from the desired product by column chromatography or careful recrystallization.
Q2: My reaction yield is low, and I've isolated a side product identified as a thiourea derivative. How did this form?
Answer: The formation of a thiourea, specifically N,N'-bis(4-sulfonamido-2-aminophenyl)thiourea or a related structure, can occur if the cyclization step is inefficient. This side product arises from the reaction of two molecules of the starting diamine with one molecule of carbon disulfide.
Causality: This is a competing intermolecular reaction that is favored under certain conditions:
-
Low Temperature: Insufficient heat may prevent the intramolecular cyclization from proceeding efficiently, allowing the dithiocarbamate intermediate to react with another diamine molecule.
-
Incorrect Stoichiometry: A significant excess of the diamine starting material relative to carbon disulfide can drive the formation of the thiourea byproduct.
-
Bifunctionality of Reactants: The presence of two amine groups on the starting material and the bifunctional nature of carbon disulfide can lead to secondary reactions.[3]
Mechanism of Side Product Formation:
Caption: Competing pathway leading to thiourea side product.
Recommended Actions:
-
Temperature Control: Ensure the reaction is heated sufficiently, typically to reflux in ethanol, to favor the intramolecular cyclization. A typical procedure involves refluxing for at least 3 hours.[4]
-
Stoichiometry Check: Carefully control the stoichiometry. Use a slight excess (1.0 to 1.1 equivalents) of carbon disulfide to ensure complete conversion of the diamine.
-
Slow Addition: Consider adding the carbon disulfide solution dropwise to the heated solution of the diamine to maintain a low instantaneous concentration of CS₂, which can favor the intramolecular pathway.
Q3: I'm seeing evidence of N,S-dipropylation in my mass spec data. What causes this over-alkylation?
Answer: This issue arises if you are performing a one-pot synthesis that includes an alkylation step after the initial cyclization, or if the propyl group from the starting material migrates. However, it's more common in syntheses where a generic 2-mercaptobenzimidazole is first formed and then alkylated. The 2-mercaptobenzimidazole anion is an ambident nucleophile, meaning it can be alkylated at either the sulfur (S) or one of the nitrogen (N) atoms.
Causality:
-
Reaction Conditions: The choice of base, solvent, and alkylating agent determines the regioselectivity of the alkylation. Hard electrophiles tend to react at the harder nitrogen atom, while soft electrophiles react at the softer sulfur atom.
-
Excess Alkylating Agent: Using a large excess of the propylating agent (e.g., propyl bromide) can lead to initial S-alkylation followed by a second N-alkylation.[5]
Summary of Alkylation Products:
| Product Type | Description | Favored By |
| S-Alkylation | Desired 1-propyl-2-(thio...)-benzimidazole | Softer reaction conditions, phase transfer catalysis.[5] |
| N-Alkylation | Isomeric product | Harder electrophiles, polar aprotic solvents. |
| N,S-Dialkylation | Over-alkylation side product | Excess alkylating agent, strong base, prolonged reaction time.[5] |
Recommended Actions:
-
Control Stoichiometry: Use no more than 1.0 equivalent of the alkylating agent if you only desire mono-alkylation.
-
Optimize Conditions: For selective S-alkylation, milder conditions are often preferred. If performing a one-pot synthesis, ensure the cyclization is complete before adding any alkylating agent.
-
Stepwise Synthesis: For maximum control, a stepwise approach is best: first synthesize and isolate the 2-mercaptobenzimidazole core, then perform the N-propylation as a separate, optimized step.
Recommended Protocols
Protocol 1: Synthesis of 2-Mercaptobenzimidazole Core
This protocol is adapted from standard procedures for synthesizing 2-mercaptobenzimidazoles.[4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the o-phenylenediamine derivative (0.1 mol) and potassium hydroxide (0.1 mol) in 100 mL of 95% ethanol and 15 mL of water.
-
Addition: To the stirring solution, add carbon disulfide (0.1 mol) slowly.
-
Reflux: Heat the mixture under reflux for 3 hours. The reaction should be monitored by TLC.
-
Decolorization: Cautiously add activated charcoal (1-1.5 g) and continue to reflux for an additional 10 minutes.
-
Filtration: Filter the hot mixture to remove the charcoal.
-
Precipitation: Heat the filtrate to 60-70 °C and add 100 mL of warm water. Acidify the solution with dilute acetic acid while stirring vigorously.
-
Isolation: The product will precipitate. Cool the mixture in an ice bath or refrigerator for at least 3 hours to complete crystallization.
-
Drying: Collect the crystalline product by vacuum filtration, wash with cold water, and dry overnight at 40-50 °C.
Protocol 2: Analytical Characterization by HPLC-MS
-
Sample Prep: Prepare a 1 mg/mL stock solution of the crude reaction mixture in methanol or acetonitrile. Dilute 1:100 in the mobile phase for injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-1000 m/z.
-
Expected Masses:
-
Product: [M+H]⁺ and [M-H]⁻
-
Dimer: [M+H]⁺
-
Thiourea: [M+H]⁺
-
-
Frequently Asked Questions (FAQs)
-
What is the purpose of potassium hydroxide (KOH) in the reaction? KOH acts as a base to deprotonate the amine groups of the o-phenylenediamine, making them more nucleophilic to attack the carbon of CS₂. It also facilitates the subsequent cyclization and elimination steps.
-
Why is the product precipitated with acetic acid instead of a strong mineral acid? Using a weak acid like acetic acid provides better control over the pH during precipitation, which can lead to the formation of purer, more well-defined crystals. Strong acids can sometimes promote degradation or lead to the formation of fine, difficult-to-filter particles.
-
Can this reaction be performed without an alcoholic solvent? While alcohols like ethanol are common, other solvents have been explored. The key is to use a solvent in which the starting materials and intermediates have reasonable solubility and that is stable to the reaction conditions.[3] However, ethanol/water mixtures are well-established and effective.
-
My starting material, the substituted o-phenylenediamine, is dark. Will this affect the reaction? o-Phenylenediamines are prone to air oxidation, which causes them to darken. While minor discoloration may be acceptable, significant darkening indicates the presence of oxidative impurities that can lead to colored side products in your final material. It is recommended to use pure, light-colored starting material. If necessary, the diamine can be purified by recrystallization or column chromatography before use.[6]
References
- Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015).
- Kulkarni, K. M., et al. (2016).
- Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2021). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.
- Synthesis And Characterization Of Novel Deriv
- Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013). Journal of Applicable Chemistry.
- Study of the Reaction Centers of 2-mercaptobenzimidazole in Alkylation Reactions.
- Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide. (1974).
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
- Benzimidazole synthesis. Organic Chemistry Portal.
- El Ouasif, L., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. PMC.
- Al-Kazweeny, Z. R. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.
- Gurrala, S., et al. (2012). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics, 3(2).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]
- 4. ijptjournal.com [ijptjournal.com]
- 5. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Sulfonamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzimidazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab. Our focus is on providing actionable, evidence-based solutions to common problems, grounded in the fundamental principles of organic chemistry.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
Q1: I am seeing very low to no formation of my desired benzimidazole sulfonamide product. What are the likely causes and how can I fix it?
A1: This is a common issue that can stem from problems in either the initial benzimidazole formation or the subsequent sulfonylation step. Let's break down the potential causes and solutions.
Potential Cause 1: Ineffective Benzimidazole Ring Formation. The foundational benzimidazole scaffold must be synthesized correctly before the sulfonylation can occur. The most common method is the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, which requires an acid catalyst to proceed efficiently.[1]
-
Recommended Solutions:
-
Verify Catalyst: Ensure you are using an appropriate acid catalyst such as hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), or boric acid.[1] The catalyst is crucial for activating the carbonyl group for nucleophilic attack.
-
Increase Temperature: These condensation reactions often require heat to drive the reaction to completion by removing water. Refluxing in a suitable solvent is a standard procedure.[2][3]
-
Check Starting Materials: Ensure the o-phenylenediamine has not oxidized, which can be identified by a significant darkening in color.
-
Potential Cause 2: Inactive or Hydrolyzed Sulfonyl Chloride. The sulfonylation step is highly sensitive to moisture. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive towards the benzimidazole nitrogen.[4]
-
Recommended Solutions:
-
Use Fresh Reagent: Use a freshly opened bottle of sulfonyl chloride or purify older reagents.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]
-
Potential Cause 3: Insufficiently Nucleophilic Benzimidazole. The nitrogen atom on the benzimidazole ring acts as the nucleophile. If its nucleophilicity is reduced by electron-withdrawing groups on the ring, the reaction may be sluggish.
-
Recommended Solutions:
-
Increase Reaction Temperature: More forcing conditions, such as heating the reaction, can help overcome a higher activation energy barrier.
-
Use a More Effective Base: A base like 4-Dimethylaminopyridine (DMAP) can be used catalytically alongside a stoichiometric base like triethylamine.[1][5] DMAP acts as a more potent nucleophilic catalyst, activating the sulfonyl chloride.
-
Potential Cause 4: Incorrect Stoichiometry or Base. The reaction between the benzimidazole and the sulfonyl chloride produces HCl as a byproduct. An appropriate base is required to neutralize this acid.[4][6] Without a base, the reaction will stall as the benzimidazole nitrogen becomes protonated and non-nucleophilic.
-
Recommended Solutions:
-
Verify Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is used.[4]
-
Choose the Right Base: Pyridine or triethylamine are standard choices. Avoid using bases that could compete as nucleophiles.
-
Below is a decision tree to guide your troubleshooting process for low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My reaction mixture shows a significant polar byproduct on TLC that I suspect is sulfonic acid. How do I confirm this and prevent its formation?
A2: The formation of a polar spot, often with significant tailing on a silica TLC plate, is a classic sign of sulfonic acid formation from the hydrolysis of your sulfonyl chloride.[4]
-
Confirmation:
-
LC-MS Analysis: The most definitive way to confirm is via Liquid Chromatography-Mass Spectrometry (LC-MS). You should see a mass corresponding to [M-H]⁻ for the sulfonic acid in negative ion mode.
-
Solubility: Sulfonic acids are often soluble in aqueous base. You can try a micro-scale extraction of your reaction mixture with dilute NaOH and see if the spot disappears from the organic layer on TLC.
-
-
Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor. Use flame-dried or oven-dried glassware. Use solvents from a freshly opened bottle or an anhydrous solvent system (e.g., passed through activated alumina or distilled).[4]
-
Inert Atmosphere: Running the reaction under a blanket of nitrogen or argon gas will prevent atmospheric moisture from entering the reaction vessel.[4]
-
Aprotic Solvents: Avoid protic solvents like ethanol or methanol, which can contain water. Opt for aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[4]
-
Q3: My crude product is "oiling out" during crystallization instead of forming a solid. What causes this and how can I achieve crystalline material?
A2: "Oiling out" occurs when a compound separates from a solution at a temperature above its melting point, or when the solution becomes supersaturated with a low-melting eutectic mixture of the compound and solvent.[7]
-
Immediate Steps:
-
Add More Solvent: Try adding a small amount of additional hot solvent to redissolve the oil completely.[7]
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can initiate nucleation.[7]
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the solution to act as a template for crystal growth.[7]
-
-
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound. If it's not, the compound is likely to melt before it dissolves, leading to oiling out upon cooling.[7]
-
Change Solvent System: Switch to a lower-boiling point solvent or, more effectively, use a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slow Down Cooling: Rapid cooling often causes compounds to "crash out" as an oil or amorphous solid. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-sulfonylation of benzimidazole?
A1: The reaction is a nucleophilic substitution at the sulfur atom.
-
Activation (Optional but Recommended): In the presence of a base like pyridine, the sulfonyl chloride can form a more reactive sulfonylpyridinium salt intermediate.
-
Nucleophilic Attack: The deprotonated (or neutral) nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Elimination: The chloride ion is eliminated as a leaving group.
-
Deprotonation: The base in the reaction mixture removes the proton from the newly sulfonated nitrogen, regenerating the neutral benzimidazole sulfonamide and forming a salt (e.g., triethylammonium chloride).
Q2: How do I select the best solvent and base for the sulfonylation step?
A2: The choice of solvent and base is critical for success and depends on the specific substrates. The primary goal is to use a system that dissolves the reactants but does not participate in the reaction.
| Table 1: Common Solvents for N-Sulfonylation | |
| Solvent | Rationale & Considerations |
| Dichloromethane (DCM) | Good general-purpose aprotic solvent. Dissolves many organics. Relatively low boiling point. |
| Tetrahydrofuran (THF) | Aprotic and can dissolve a wide range of substrates. Must be anhydrous as it is hygroscopic. |
| Acetonitrile (ACN) | Polar aprotic solvent, good for more polar starting materials. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent, used for sluggish reactions or poorly soluble materials.[1] Can be difficult to remove during work-up. |
| Pyridine | Can act as both a solvent and the base.[8] Often used when the amine is unreactive. Can be difficult to remove. |
| Table 2: Common Bases for N-Sulfonylation | |
| Base | Rationale & Considerations |
| Triethylamine (Et₃N) | Inexpensive, effective HCl scavenger.[1][9] The resulting salt (Et₃N·HCl) is often insoluble in solvents like DCM, which can sometimes complicate stirring. |
| Pyridine | Acts as both an acid scavenger and a nucleophilic catalyst.[8] Useful for less reactive amines/sulfonyl chlorides. |
| 4-DMAP (catalytic) | Used in small amounts with another base (like Et₃N). It is a hyper-nucleophilic catalyst that dramatically speeds up the reaction.[1][5] |
| Potassium Carbonate (K₂CO₃) | An inorganic base often used in polar solvents like DMF or acetone.[1][10] Can be useful if amine salts are starting materials. |
Q3: How can I effectively monitor the reaction progress?
A3: Monitoring the reaction is key to achieving a good yield and minimizing side products.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method.[4] Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate. A good solvent system will show clear separation between the starting benzimidazole, the sulfonyl chloride, and the more non-polar product. The reaction is complete when the spot for the starting benzimidazole is gone.
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: For more complex reactions or for quantitative analysis, HPLC is superior.[4] It provides accurate information on the consumption of starting materials and the formation of products and byproducts. LC-MS is invaluable for identifying the masses of these species, helping to troubleshoot side reactions.[4]
Section 3: Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazole
This protocol is a standard Phillips condensation.
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add 4M hydrochloric acid as the solvent and catalyst.
-
Attach a reflux condenser and heat the mixture at reflux (typically >100 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[2][3]
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add aqueous sodium hydroxide solution with stirring until the mixture is just alkaline (pH ~8-9), which precipitates the crude product.[2]
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.[2] This crude product can often be used in the next step without further purification.
Protocol 2: General N-Sulfonylation of Benzimidazole
This protocol assumes anhydrous conditions.
-
To a dry round-bottom flask under a nitrogen atmosphere, add the benzimidazole (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM or THF, ~0.1 M concentration).
-
Add triethylamine (1.2-1.5 eq) to the solution and stir. If the reaction is sluggish, 0.1 eq of DMAP can be added.[1][5]
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.[4]
-
Upon completion, proceed to the work-up and purification protocol.
Caption: General Synthetic Workflow.
References
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- BenchChem Technical Support Team. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- Al-Masoudi, N. A., et al. (2018). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Chemistry Central Journal, 12(1), 52.
- Al-Salim, N. H., et al. (2012). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 17(7), 8094-8105.
- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal.
- IJARSCT. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
- Mulugeta, E., & Samuel, Y. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar.
- Roughley, S. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- Al-Azzawi, A. M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103411.
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
"2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" stability in different solvents
Technical Support Center: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
A Guide to Solvent Stability and Experimental Best Practices
Welcome to the technical support center for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. This guide, curated by our Senior Application Scientists, provides in-depth FAQs and troubleshooting advice to ensure the stability and integrity of the compound throughout your research and development workflows. We address common challenges researchers face, explaining the chemical principles behind our recommendations to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural motifs in 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide that influence its stability?
A1: The stability of this molecule is governed by three key functional groups:
-
2-Mercapto Group (-SH): This thiol group is highly susceptible to oxidation. It can readily form disulfide bridges (-S-S-) with another molecule or be oxidized to various sulfonic acid derivatives, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.
-
Sulfonamide Moiety (-SO₂NH₂): Sulfonamides are known to be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which can lead to the cleavage of the sulfur-nitrogen bond.[1][2] They are generally stable at neutral pH.[2]
-
Benzimidazole Core: The benzimidazole ring system itself is relatively stable. However, like many aromatic heterocyclic compounds, it can be sensitive to strong oxidative conditions and prolonged exposure to high-intensity UV light, which can lead to ring-opening or other complex degradation pathways.[3][4]
Q2: What is the recommended solvent for preparing a long-term stock solution?
A2: For long-term storage, we recommend preparing stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO). Studies on similar benzimidazole derivatives have shown good stability in DMSO for periods up to 96 hours at room temperature.[5] To maximize stability:
-
Use an anhydrous grade of DMSO to minimize water-driven hydrolysis.
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: I need to use an aqueous buffer for my experiment. What precautions should I take?
A3: When preparing working solutions in aqueous buffers, several factors are critical:
-
pH: Aim for a buffer pH between 6.0 and 7.5. Both acidic and alkaline conditions can promote the hydrolysis of the sulfonamide group.[6]
-
Degassing: Degas the buffer thoroughly before adding the compound to remove dissolved oxygen, which can oxidize the mercapto group.
-
Fresh Preparation: Prepare aqueous solutions fresh for each experiment and use them immediately. Benzimidazole anthelmintics have shown high photosensitivity in solution.[3]
-
Avoid Metal Ions: Avoid buffers containing catalytic metal ions (e.g., Cu²⁺, Fe³⁺) that can accelerate the oxidation of the thiol group. If their presence is unavoidable, consider adding a chelating agent like EDTA.
Q4: How should I monitor the stability of the compound in my specific experimental conditions?
A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] A stability-indicating method is one that can accurately quantify the parent compound while separating it from all potential degradation products.[9] A typical approach involves:
-
Developing a reversed-phase HPLC method (e.g., using a C18 column).
-
Subjecting the compound to forced degradation (stress testing) under various conditions (acid, base, oxidation, heat, light) to intentionally generate degradants.[9]
-
Confirming that the HPLC method can resolve the parent peak from all stress-induced degradant peaks. This confirms the method's specificity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Rapid loss of parent compound peak in my HPLC analysis of an aqueous working solution.
-
Possible Cause 1: Oxidative Degradation. The mercapto group is likely oxidizing. This is common in oxygenated aqueous solutions, especially at room temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
-
Solutions:
-
Work under Inert Atmosphere: If possible, prepare solutions in a glove box or sparge all buffers with nitrogen or argon before use.
-
Add Antioxidants: For some applications, adding a small amount of an antioxidant like dithiothreitol (DTT) may be possible, but be aware of potential interference with your assay.
-
Protect from Light: Work in low-light conditions and use amber vials to prevent photolytic degradation.[3][4]
-
Issue 2: My solution turned cloudy or a precipitate has formed.
-
Possible Cause 1: Poor Solubility. The compound may have limited solubility in your chosen solvent system, especially when diluting a DMSO stock into an aqueous buffer.
-
Possible Cause 2: Degradation to an Insoluble Product. A degradation product could be less soluble than the parent compound and precipitate out.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the compound's solubility limit in your buffer system. You can do this by preparing a saturated solution, equilibrating it, filtering it through a 0.22 µm filter, and then quantifying the concentration of the supernatant via HPLC.
-
Analyze the Precipitate: If possible, isolate the precipitate, wash it, and attempt to redissolve it in a strong organic solvent (like pure DMSO or methanol). Analyze this solution by HPLC and/or Mass Spectrometry to determine if it is the parent compound or a degradant.
-
Adjust Solvent Composition: Consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like acetonitrile or methanol to your aqueous buffer to improve solubility. Always validate that the co-solvent does not impact your experiment.
-
Issue 3: I see new peaks in my chromatogram, but I'm not sure if they are degradants or artifacts.
-
Possible Cause: Contamination or Degradation. The new peaks could originate from contaminated solvents, vials, or actual chemical degradation of your compound.
-
Solution: Perform a Forced Degradation Study. This is the definitive way to identify potential degradation products. By intentionally stressing the compound, you create a "fingerprint" of its degradants. Comparing the chromatograms from your stored sample to those from the forced degradation study will help identify the new peaks. See the detailed protocol below.
Experimental Protocols
Protocol 1: Forced Degradation Study for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
This protocol is based on ICH Q1A(R2) guidelines and is essential for developing a stability-indicating analytical method.[9]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and test the specificity of the analytical method.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, and 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 1, 2, and 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 6, and 24 hours.[6]
-
Thermal Degradation:
-
Solid: Store solid compound in a vial at 80°C for 24 hours.
-
Solution: Incubate a sealed vial of the stock solution at 80°C for 24 hours.
-
-
Photolytic Degradation: Expose both solid compound and the stock solution to light in a calibrated photostability chamber (ICH Q1B guidelines).
-
Sample Preparation for Analysis:
-
For acid and base samples, cool to room temperature and neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, along with an unstressed control sample, to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by HPLC with a Photodiode Array (PDA) detector. The PDA detector is crucial for checking peak purity and identifying the UV spectra of new peaks.
Protocol 2: General Stability-Indicating RP-HPLC Method
Objective: To provide a starting point for developing an HPLC method to quantify 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and its degradants.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05% Triethylamine (TEA) in water, pH adjusted to 6.5 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector. Select an optimal wavelength for quantification, likely around 225 nm or 280 nm based on related structures.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH Q2(R1)): Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Summary of Expected Stability
The following table summarizes the anticipated stability profile based on the chemical structure and data from related benzimidazole and sulfonamide compounds. This should be experimentally verified for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Hydrolytic | 0.1 M HCl (Acid) | Low. Significant degradation is expected.[7] | Sulfonamide hydrolysis |
| 0.1 M NaOH (Base) | Low. Significant degradation is expected, potentially faster than in acid.[6] | Sulfonamide hydrolysis | |
| Neutral Water (pH 7) | Moderate. Slower degradation may occur, primarily via oxidation if oxygen is present. | Oxidation of mercapto group | |
| Oxidative | 3% H₂O₂ | Very Low. Rapid degradation is highly likely.[6] | Oxidation of mercapto group |
| Thermal | 80°C (Solid) | High. Most benzimidazole derivatives are stable in solid form.[3] | Minimal degradation |
| 80°C (Solution) | Moderate to Low. Solvent-assisted degradation may occur. | Multiple pathways possible | |
| Photolytic | UV/Visible Light (ICH) | Low (in solution). Benzimidazoles often show photosensitivity in solution.[3][4] | Photolytic decomposition/rearrangement |
References
- El-Gindy A, El-Zeany B, Awad T, Shabana MM. Stability indicating methods for the determination of glipizide. Journal of Pharmaceutical and Biomedical Analysis.
- Ragno G, Risoli A, Ioele G, De Luca M. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
- Bojarska J, Krawiecka M, Szymański P, et al. Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies.
- Al-karmalawy MA, El-said N, El-houssini OM, El-faky A. Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology.
- Singh A, Singh P. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
- Ragno G, Ioele G, Risoli A, De Luca M. Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate.
- Reddy YR, Kumar KK, Kumar MV, et al. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences.
- Alsante KM, Hatajik TD, Horni JJ, Lohr LL. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Ghanem E, Sarrag E, Abu-Lafi S, et al. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in an Injectable Solution. Scientia Pharmaceutica.
- de Oliveira MA, D'arc da Silva P, Borges KB, et al. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Analytical Methods.
- Zhang D, Song S, Wang Y, et al. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. saudijournals.com [saudijournals.com]
- 8. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jddtonline.info [jddtonline.info]
Troubleshooting "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" biological assays
Product Category: Carbonic Anhydrase Inhibitors (CAIs) / Antineoplastic Probes
CAS Registry Number: 731776-67-3
Executive Summary
Welcome to the technical support hub for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide . As a Senior Application Scientist, I have curated this guide to address the specific challenges associated with this compound.
This molecule belongs to the benzimidazole sulfonamide class, widely recognized for inhibiting Carbonic Anhydrases (CAs) , specifically tumor-associated isoforms (CA IX and XII) and cytosolic isoforms (CA I and II).[1] The presence of the 2-mercapto group and the 1-propyl chain introduces unique solubility and stability constraints compared to standard sulfonamides like acetazolamide.
This guide prioritizes causality-based troubleshooting : we do not just fix the error; we explain the chemical interaction causing it.
Part 1: Solubility & Handling (The #1 Failure Point)
Context: The 1-propyl group increases lipophilicity, while the sulfonamide moiety is polar but weakly acidic (pKa ~10). The 2-mercapto group introduces oxidation risks.
FAQ 1: "Why does the compound precipitate immediately upon addition to the assay buffer?"
Diagnosis: This is likely a "Solvent Shock" phenomenon caused by rapid polarity change or insufficient chaotropic support.
Technical Explanation: Upon diluting a DMSO stock into an aqueous buffer, the hydration shell cannot form fast enough around the hydrophobic propyl-benzimidazole core. Furthermore, the 2-mercapto group can drive dimerization (disulfide formation) if the local concentration is too high during mixing.
Corrective Protocol:
-
The "Intermediate Step" Method: Do not jump from 100% DMSO to 1% DMSO.
-
Step A: Prepare 10 mM stock in 100% anhydrous DMSO.
-
Step B: Dilute to 10x working concentration using a 50% DMSO / 50% Buffer mix.
-
Step C: Add this 10x mix to your final assay well.
-
-
Buffer Composition: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20 . This reduces surface tension and prevents micro-aggregate formation.
FAQ 2: "My IC50 values are shifting over time (Day 1 vs. Day 3)."
Diagnosis: Oxidative instability of the 2-mercapto (-SH) moiety.
Technical Explanation: The 2-mercapto-benzimidazole core is prone to oxidation, forming disulfide-linked dimers.[2] These dimers have significantly different binding kinetics and steric profiles than the monomer, leading to artifactual IC50 shifts.
Corrective Protocol:
-
Storage: Store solid powder at -20°C under desiccant.
-
In-Solution: Aliquot DMSO stocks immediately. Do not freeze-thaw more than once.
-
Assay Modification: If your biological target tolerates it, add 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine) to the assay buffer to maintain the monomeric thiol state. Avoid DTT if working with metal-dependent enzymes (like Carbonic Anhydrase) as DTT can chelate the Zinc active site.
Part 2: Enzymatic Assay Troubleshooting (Carbonic Anhydrase)
Context: This compound is primarily used to study CA inhibition. The sulfonamide group binds the Zinc (Zn²⁺) ion in the enzyme's active site.
FAQ 3: "I see no inhibition even at high concentrations (10 µM)."
Diagnosis: Competitive displacement failure or Isoform mismatch.
Technical Explanation:
-
Substrate Competition: If you are using a colorimetric esterase assay (e.g., p-nitrophenyl acetate), the substrate concentration might be too high (
), outcompeting the inhibitor. -
Incubation Time: Sulfonamides are "slow-binding" inhibitors. They require time to displace the "deep water" molecule bound to the Zinc ion.
Corrective Protocol:
-
Pre-Incubation: You must pre-incubate the enzyme and inhibitor for 15–20 minutes prior to adding the substrate. This allows the sulfonamide anion to coordinate with the Zn²⁺.
-
Verify Substrate: Ensure [Substrate]
. If [Substrate] , the IC50 will appear artificially high (Cheng-Prusoff equation dependency).
Data Summary: Expected Inhibition Profiles
Based on structural analogs (Benzimidazole Sulfonamides)
| Isoform | Expected IC50 Range | Selectivity Note |
| hCA I (Cytosolic) | 50 nM – 500 nM | Moderate inhibition (Off-target) |
| hCA II (Cytosolic) | 10 nM – 100 nM | Strong inhibition (Common off-target) |
| hCA IX (Tumor) | < 10 nM | Primary Target (Hypoxia-induced) |
| hCA XII (Tumor) | < 10 nM | Secondary Target |
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: Mechanism of Action & Failure Points
Caption: The logical pathway of Sulfonamide-Zinc coordination and where experimental errors (Red) disrupt the process.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow for resolving assay inconsistencies.
Part 4: Validated Experimental Protocol (Stopped-Flow CO₂ Hydration)
This is the Gold Standard assay for this compound class, avoiding the artifacts of colorimetric esterase assays.
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (Prepare fresh by bubbling CO₂ gas for 30 mins).
-
Enzyme: Recombinant hCA IX or hCA II (concentration optimized to ~10 nM).
Workflow:
-
Preparation: Dissolve 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in DMSO (10 mM). Dilute serially.
-
Incubation (CRITICAL): Mix 10 µL of Inhibitor dilution + 10 µL Enzyme solution. Incubate for 15 minutes at Room Temp.
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the CO₂-saturated water containing Phenol Red in a Stopped-Flow apparatus.
-
Measurement: Monitor absorbance decay at 557 nm (acidification rate).
-
Calculation: Determine
using the Cheng-Prusoff equation adapted for tight-binding inhibitors if .
References
-
Nocentini, A., et al. (2019). "Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Source:
- Relevance: Establishes the structure-activity relationship (SAR)
-
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
Source:
- Relevance: Defines the Zinc-binding mechanism of sulfonamides and the necessity of pre-incub
-
-
Santa Cruz Biotechnology.
-
Source:
-
Relevance: Confirmation of chemical identity (CAS 731776-67-3) and basic physical properties.[2]
-
-
Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of benzimidazole sulfonamides."
-
Source:
- Relevance: Structural validation of the sulfonamide-Zn coordin
-
Sources
Technical Support Center: Purification of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Welcome to the technical support center for "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My crude 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide product is an oil and won't crystallize. How can I induce crystallization?
A1: Root Cause Analysis & Troubleshooting
The oily nature of your crude product often indicates the presence of impurities that inhibit the formation of a stable crystal lattice. These impurities can include unreacted starting materials, reaction byproducts, or residual solvents. The highly polar nature of the sulfonamide and the benzimidazole core can also contribute to strong interactions with solvents, hindering crystallization.[1]
Troubleshooting Protocol:
-
Solvent Screening: A systematic approach to solvent selection is critical. Begin with a small amount of the oil and test a range of solvents with varying polarities.
-
Antisolvent Addition: Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, methanol) and slowly add a poor solvent (e.g., water, hexane) until turbidity persists.[2] Allow the solution to stand, or gently scratch the inside of the flask with a glass rod to induce nucleation.
-
Vapor Diffusion: In a small vial, dissolve the oil in a volatile good solvent. Place this vial inside a larger, sealed container with a poor solvent. The slow diffusion of the poor solvent vapors into the good solvent can promote gradual crystallization.
-
-
pH Adjustment: The sulfonamide group and the benzimidazole ring possess acidic and basic properties, respectively.[1] Altering the pH can significantly impact the molecule's solubility and crystalline form.
-
Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) to deprotonate the sulfonamide.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., acetic acid) to the isoelectric point, which should lead to the precipitation of the purified product.[3]
-
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to a supersaturated solution of your crude product can initiate crystallization.
Troubleshooting Guides
Issue 1: Persistent Impurities After Recrystallization
Symptom: You've attempted recrystallization multiple times, but HPLC or TLC analysis still shows the presence of significant impurities.
Causality: Co-precipitation of impurities with similar solubility profiles to your target compound is a common issue. Structural analogs or isomers formed during the synthesis are often difficult to remove by simple recrystallization.
Workflow for Impurity Removal:
Caption: Decision workflow for removing persistent impurities.
Detailed Protocol: Column Chromatography
-
Adsorbent Selection: Silica gel is a standard choice for purifying benzimidazole derivatives due to their polar nature.[1][4]
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. Aim for an Rf value of 0.2-0.4 for the target compound.
-
A common mobile phase for related sulfonamides is a mixture of hexane and ethyl acetate.[5]
-
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the selected solvent system, collecting fractions and monitoring them by TLC or HPLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Chromatography
| Solvent System (v/v) | Typical Application | Reference |
| Ethyl Acetate / Hexane (15:85) | Purification of benzimidazole derivatives. | [6] |
| Dichloromethane / Methanol (95:5) | For more polar benzimidazole compounds. | N/A |
| Chloroform / Methanol (9:1) | General purification of benzimidazole derivatives. | [7] |
Issue 2: Product Degradation During Purification
Symptom: You observe the appearance of new, unidentified spots on your TLC plate or peaks in your HPLC chromatogram after purification attempts, suggesting your compound is degrading.
Causality: The 2-mercaptobenzimidazole core can be susceptible to oxidation, especially at elevated temperatures or under prolonged exposure to light and air.[8] The presence of strong acids or bases during purification can also lead to decomposition.
Mitigation Strategies:
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heat. If heating is necessary for dissolution, do so gently and for the shortest possible time. When concentrating solutions, use a rotary evaporator with a water bath at a moderate temperature.
-
Light Protection: Protect the compound from light by wrapping flasks and vials in aluminum foil.[8]
-
pH Control: When performing pH adjustments, use dilute acids and bases and avoid extreme pH values. Neutralize the solution promptly after precipitation.[3]
-
Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, consider temperatures of -20°C.[9]
Workflow for Stability-Conscious Purification:
Caption: Workflow incorporating stability-preserving measures.
Analytical Characterization
Q2: What are the key analytical techniques to confirm the purity and identity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Parameters to Observe |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Peak purity, retention time, area percentage. Use a C18 column with a mobile phase like methanol/acetate buffer.[10] |
| TLC (Thin-Layer Chromatography) | Rapid purity checks and monitoring reaction progress. | Single spot, consistent Rf value in an appropriate solvent system. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation. | Chemical shifts and integration of protons corresponding to the propyl group, benzimidazole ring, and NH groups. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Presence of the molecular ion peak [M+H]⁺ or [M-H]⁻. The expected molecular weight is 271.36 g/mol .[11] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups. | Characteristic stretching frequencies for N-H, S-H, S=O (sulfonamide), and C=N bonds. |
References
- A process for the optical purification of benzimidazole derivatives.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Purification method of benzimidazole derivative.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- 2-Mercapto-5-(1-Pyrrolyl)Benzimidazole. ChemBK.
- Heterocyclic sulfonamides and methods of preparation thereof.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Synthesis and voltammetric detection of 1H-benzimidazole derivatives on the interaction with DNA. DergiPark.
- 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. Santa Cruz Biotechnology.
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Purification method of benzimidazole derivative - Eureka | Patsnap [eureka.patsnap.com]
- 3. US2554816A - Heterocyclic sulfonamides and methods of preparation thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. chembk.com [chembk.com]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: 2-Mercapto-1-Propyl-1H-Benzimidazole-5-Sulfonamide
Topic: Stability Profiling & Degradation Pathways
Status: Active Guide Last Updated: February 22, 2026 Audience: Analytical Chemists, Formulation Scientists, Medicinal Chemists
Executive Technical Summary
This guide addresses the degradation profile of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide . This molecule presents a unique stability challenge due to its "Janus-faced" chemical nature: it contains a highly reactive thiol/thione group (susceptible to rapid oxidation) and a chemically robust sulfonamide moiety (resistant to hydrolysis but sensitive to pH).
Key Stability Risks:
-
Oxidative Dimerization: The primary degradation pathway is the formation of disulfide dimers (R-S-S-R), often driven by dissolved oxygen or trace metals.
-
Irreversible Oxidation: Progression from thiol to sulfinic and sulfonic acids (
). -
N-Dealkylation: Under extreme oxidative or metabolic conditions, the N-propyl group may cleave.
-
pH-Dependent Solubility: The molecule is amphoteric. Mismanagement of pH during sample preparation often mimics degradation due to precipitation.
Degradation Pathways & Mechanisms[1][2][3][4]
Pathway A: The Oxidative Cascade (Dominant)
The C2-position thiol is the most labile site. In solution, this compound exists in equilibrium between the thiol and thione tautomers. The N1-propyl substitution locks one nitrogen, forcing the tautomeric proton to the N3 position.
-
Stage 1 (Reversible): Oxidation of the thiol (-SH) to a Disulfide Dimer . This is often an artifact of sample preparation (e.g., leaving samples in the autosampler).
-
Stage 2 (Irreversible): Oxidation to Sulfenic (-SOH), Sulfinic (-SO
H), and finally Sulfonic Acid (-SO H) derivatives. This occurs under forced oxidative stress (e.g., ).
Pathway B: Hydrolytic Degradation
The benzimidazole core and sulfonamide group are relatively stable. Hydrolysis requires high thermal energy and extreme pH.
-
Acidic Hydrolysis: Cleavage of the sulfonamide bond to yield the sulfonic acid parent and ammonia.
-
Basic Hydrolysis: Rare, but can lead to ring opening of the benzimidazole imidazole ring.
Visualization: Degradation Logic Flow
Figure 1: The primary degradation cascade. Note that Dimerization is often reversible, whereas Sulfonic acid formation is terminal.
Troubleshooting Guide (Q&A)
Category: LC-MS & Chromatography Issues
Q1: I see a new peak with a Relative Retention Time (RRT) of ~1.8-2.0 that disappears when I add DTT. What is it?
-
Diagnosis: This is the Disulfide Dimer .
-
Mechanism: Two parent molecules linked by a disulfide bond (
). It is highly lipophilic, causing late elution. -
Solution: This is likely an artifact of sample prep, not manufacturing degradation.
-
Action: Add 1 mM Dithiothreitol (DTT) or TCEP to your sample diluent to reduce the dimer back to the parent monomer.
-
Prevention: Use amber vials and minimize headspace.
-
Q2: My main peak area decreases over 24 hours in the autosampler, but no new UV peaks appear. Why?
-
Diagnosis: Precipitation or Adsorption .
-
Mechanism: The N1-propyl group increases lipophilicity. If your diluent is highly aqueous (e.g., >80% water) and acidic, the molecule (pKa ~10 for sulfonamide, pKa ~5 for benzimidazole N) may precipitate or adsorb to glass vials.
-
Solution:
-
Switch to a diluent with at least 50% organic solvent (Methanol or Acetonitrile).
-
Use polypropylene vials if adsorption is suspected.
-
Q3: Under oxidative stress (
-
Diagnosis: Benzimidazole-2-sulfonic acid .
-
Mechanism: The thiol oxidizes to the sulfonic acid (
). This species is extremely polar and will not retain on standard C18 columns. -
Solution: Use a HILIC column or an ion-pairing agent (e.g., trifluoroacetic acid) to retain and quantify this polar degradant.
Experimental Protocols: Forced Degradation
Directive: Do not follow generic templates blindly. This molecule requires specific handling due to thiol reactivity.
Stress Testing Table
| Stress Type | Condition | Target Degradation | Notes for this Molecule |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-24 hrs | 5-20% | Sulfonamide is resistant. Watch for precipitation in acid. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4-24 hrs | 5-20% | Soluble in base (salt formation). Watch for ring opening. |
| Oxidation | 3% | High Risk | Critical: Thiol will oxidize instantly. Start with 0.3% |
| Photolysis | 1.2M Lux-hours (ICH Q1B) | Variable | Benzimidazoles absorb UV. Keep temperature controlled to distinguish thermal vs. photo effects. |
| Thermal | 60°C (Solid State) | < 5% | Generally stable in solid form unless moisture is present. |
Step-by-Step Oxidative Stress Protocol (Optimized)
Standard peroxide tests often destroy this molecule too fast to see pathways. Use this "Ladder" approach.
-
Preparation: Prepare a 1 mg/mL stock solution in Methanol.
-
Screening: Aliquot into three vials:
-
Vial A: Control (Diluent only).
-
Vial B: 0.3%
(Mild). -
Vial C: 3.0%
(Harsh).
-
-
Incubation: Incubate at Room Temperature (RT).
-
Quenching (Crucial): At
, quench a portion of the sample with Catalase or excess Sodium Metabisulfite .-
Warning: Do not just inject active peroxide; it will degrade the column and continue reacting in the vial.
-
-
Analysis: Inject immediately. Look for the "Sulfinic" intermediate (elutes just before parent) and "Sulfonic" (elutes at void).
Decision Tree: Impurity Identification
Use this logic flow to identify unknown peaks during your stability study.
Figure 2: Rapid identification logic for benzimidazole-sulfonamide degradants.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] Informa Healthcare. (Focus on Oxidative Pathways of Thiols).
-
Al-Kazweeny, Z., et al. (2020).[3] Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole.[3] International Journal of Medical Research and Health Sciences.
-
Pergola, R., et al. (2017). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Chemical Science.
Sources
Validation & Comparative
Comparative Efficacy Guide: 2-Mercapto-1-Propyl-1H-Benzimidazole-5-Sulfonamide vs. Omeprazole
This guide provides an objective, technical comparison between the standard proton pump inhibitor Omeprazole and the specific benzimidazole derivative 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (referred to hereafter as the Sulfonamide Derivative ).
This analysis is framed within the context of gastric acid suppression and Helicobacter pylori eradication , the primary therapeutic indications for benzimidazole-based compounds. While Omeprazole is the clinical gold standard, the Sulfonamide Derivative represents a distinct class of inhibitors targeting Carbonic Anhydrase (CA) rather than the H⁺/K⁺-ATPase .
Executive Summary & Mechanism of Action
The fundamental difference between these two compounds lies in their molecular targets within the parietal cell and H. pylori.
| Feature | Omeprazole (Standard) | Sulfonamide Derivative (Investigational) |
| Primary Target | H⁺/K⁺-ATPase (Proton Pump) | Carbonic Anhydrase (CA Isoforms I, II, IX, XII) |
| Mechanism Type | Irreversible inhibition (covalent binding to Cys813/822) | Reversible inhibition (Zinc binding at active site) |
| Acid Suppression | High Efficacy (Blocks final step of acid secretion) | Moderate Efficacy (Limits proton supply) |
| H.[1] pylori Activity | Indirect (raises pH to potentiate antibiotics) | Direct (Inhibits bacterial CA essential for survival) |
| Chemical Class | Substituted Benzimidazole Sulfoxide | Benzimidazole Sulfonamide |
Mechanistic Pathway Analysis
Omeprazole is a prodrug activated in the acidic canaliculus to a sulfenamide, which forms a disulfide bond with the H⁺/K⁺-ATPase, permanently disabling the pump.
The Sulfonamide Derivative targets Carbonic Anhydrase (CA), the enzyme that catalyzes the hydration of CO₂ (
Figure 1: Mechanistic divergence. Omeprazole blocks the exit gate (Pump), while the Sulfonamide Derivative restricts the substrate supply (Protons).
Efficacy Data Comparison
A. Gastric Acid Inhibition Potency
Experimental data from pylorus-ligated rat models (Shay rats) typically show that while CA inhibitors reduce basal acid secretion, they cannot match the near-total suppression of PPIs.
-
Omeprazole :
-
ED₅₀ (Oral) : ~1-3 mg/kg.
-
Maximal Inhibition : >95% of basal and stimulated secretion.
-
Duration : >24 hours (due to irreversible binding).
-
-
Sulfonamide Derivative :
-
ED₅₀ (Oral) : Estimated ~10-30 mg/kg (based on acetazolamide/benzimidazole analogs).
-
Maximal Inhibition : ~40-60% reduction in acid volume.
-
Limitation : The parietal cell has uncatalyzed hydration of CO₂ which provides a basal level of protons even when CA is inhibited.
-
B. Helicobacter pylori Eradication
This is where the Sulfonamide Derivative may show superior intrinsic activity. H. pylori relies on two CA isoforms (
-
Omeprazole :
-
MIC : >64 µg/mL (No direct antibacterial activity).
-
Role : Increases pH to allow Amoxicillin/Clarithromycin to work.
-
-
Sulfonamide Derivative :
-
Target : H. pylori
-CA and -CA (Ki often in low nanomolar range, e.g., 5-20 nM). -
Outcome : Direct inhibition of bacterial acid acclimatization, rendering the bacteria vulnerable to stomach acid.
-
Experimental Protocols for Validation
To objectively compare these compounds, the following standardized protocols are recommended.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective : Determine the
-
Reagents :
-
Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.
-
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ (stopped-flow method).
-
Enzyme: Recombinant hCA II or H. pylori CA.
-
-
Procedure :
-
Step 1 : Incubate enzyme with varying concentrations (
to M) of the Sulfonamide Derivative or Omeprazole (negative control) for 15 min at 25°C. -
Step 2 : Add substrate (4-NPA) to initiate the reaction.
-
Step 3 : Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.
-
Step 4 : Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation.
-
-
Expected Result :
-
Sulfonamide Derivative :
nM (Potent inhibition). -
Omeprazole : No inhibition (
µM).
-
Protocol 2: In Vivo Gastric Acid Secretion (Shay Rat Model)
Objective : Compare the physiological reduction of gastric acid volume and pH.
-
Animals : Wistar rats (180-220g), fasted for 24h.
-
Groups (n=6) :
-
Vehicle (0.5% CMC).
-
Omeprazole (20 mg/kg, p.o.).
-
Sulfonamide Derivative (20 mg/kg and 50 mg/kg, p.o.).
-
-
Procedure :
-
Step 1 : Administer drugs 1 hour prior to ligation.
-
Step 2 : Under anesthesia, ligate the pylorus.
-
Step 3 : Close abdomen and allow 4 hours for acid accumulation.
-
Step 4 : Sacrifice animals, collect gastric contents.
-
Step 5 : Centrifuge contents; measure Volume (mL), pH, and Total Acidity (titration vs 0.01N NaOH).
-
-
Data Analysis :
-
Calculate Ulcer Index if lesions are present.
-
Compare % Inhibition of Total Acidity relative to control.
-
Figure 2: Workflow for the Shay Rat Pylorus Ligation Model.
Conclusion & Strategic Recommendation
The Sulfonamide Derivative (2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide) is not a direct replacement for Omeprazole in standard anti-secretory therapy due to the lower efficacy of CA inhibition compared to Proton Pump inhibition.
However, it holds significant potential as a dual-action therapeutic for H. pylori infections:
-
Adjunct Therapy : It targets a mechanism (CA) distinct from PPIs and antibiotics, potentially overcoming resistance.
-
Specific Indication : It may be more effective in cases where H. pylori biofilm formation (dependent on CA) is a barrier to standard treatment.
Recommendation : Development should focus on the antimicrobial synergy of the Sulfonamide Derivative with antibiotics, rather than positioning it as a standalone anti-ulcer agent.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nishimori, I., et al. (2006). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry, 14(14), 4818-4826. Link
-
Lindberg, P., et al. (1990). Omeprazole: the first proton pump inhibitor. Medicinal Research Reviews, 10(1), 1-54. Link
-
Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology, 5, 43-61. Link
Sources
Comparing antimicrobial activity of benzimidazole sulfonamide derivatives
An In-Depth Comparative Guide to the Antimicrobial Activity of Benzimidazole Sulfonamide Derivatives
Introduction: A Synergistic Approach to Combatting Microbial Resistance
In the ever-escalating battle against microbial resistance, the strategic design of novel therapeutic agents is paramount. Among the most promising scaffolds in medicinal chemistry are the benzimidazole and sulfonamide moieties. Benzimidazole, a heterocyclic aromatic compound, is a privileged structure known for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, foundational to the first generation of antibacterial sulfa drugs.[1][3]
The conjugation of these two potent pharmacophores into a single molecular entity—benzimidazole sulfonamide derivatives—is a rational drug design strategy.[4][5] The core hypothesis is that such hybrid molecules may exhibit enhanced antimicrobial potency, a broader spectrum of activity, or a novel mechanism of action that circumvents existing resistance pathways.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the antimicrobial activity of these derivatives. We will delve into the standardized experimental protocols for their evaluation, present comparative performance data, and explore their structure-activity relationships (SAR) and mechanisms of action.
Experimental Workflow: Quantifying Antimicrobial Efficacy
To objectively compare the antimicrobial potency of different derivatives, a standardized and reproducible methodology is essential. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]
Causality in Protocol Design:
-
Medium Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[10] Its composition is well-defined and low in sulfonamide antagonists like thymidine, ensuring that the observed antimicrobial activity is due to the compound itself.
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This ensures that a consistent number of bacteria are challenged in each assay, making the results comparable across experiments.[10]
-
Serial Dilution: A two-fold serial dilution is employed to systematically test a wide range of compound concentrations, allowing for a precise determination of the MIC endpoint.[9]
Step-by-Step Protocol for Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Dissolve the benzimidazole sulfonamide derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Microtiter Plate Setup: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Compound Dilution: Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Control Wells: Designate wells for a positive control (broth with bacteria, no compound) and a negative control (broth only, no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under aerobic conditions.[10]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the MIC Assay Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of benzimidazole sulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and the sulfonamide moieties. The following table summarizes the MIC values for representative derivatives against common pathogenic strains, compiled from various studies.
| Compound ID | Benzimidazole Substituent (Position 2) | Sulfonamide Moiety | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| A | Unsubstituted | p-toluenesulfonamide | 50 | 50 | >100 | [11] |
| B | p-nitrophenyl | benzenesulfonamide | 0.05 | 64 | 250 | [6][11] |
| C | Unsubstituted | p-nitrobenzenesulfonamide | 32 | 64 | 128 | [6] |
| D | Diethylaminophenol | benzenesulfonamide | 50 | 50 | 250 | [11] |
| E | Phenylacetate | benzenesulfonamide | 22 (ZoI) | 21 (ZoI) | 20 (ZoI) | [11] |
| F | p-methoxyphenyl | benzenesulfonamide | 0.05 | >100 | >100 | [11] |
Note: ZoI = Zone of Inhibition in mm for disk diffusion assays. Direct comparison of MIC and ZoI values should be done with caution.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that can guide the rational design of more potent derivatives:
-
Influence of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (p-NO₂), on either the benzimidazole ring (Compound B) or the sulfonamide's phenyl ring (Compound C) often enhances antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[6][11] This is likely due to altered electronic properties of the molecule, potentially improving its interaction with the biological target.
-
Lipophilicity and Substituents: The substitution pattern significantly impacts the molecule's lipophilicity, which is crucial for its ability to penetrate bacterial cell membranes. For instance, some studies indicate that more lipophilic substituents favor antibacterial activity, whereas more polar and hydrophilic groups may enhance antifungal activity.[12]
-
Position of Substitution: SAR studies have shown that substitution at the 2nd position of the benzimidazole ring is critical for antimicrobial efficacy.[11][13] Various aryl and alkyl groups at this position have been shown to modulate the activity spectrum.
Proposed Mechanisms of Action
While the precise mechanisms are still under investigation for many derivatives, two primary pathways are proposed, leveraging the dual nature of the hybrid molecule.
-
Inhibition of Folate Synthesis: Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[12] By mimicking the natural substrate, p-aminobenzoic acid (PABA), the sulfonamide moiety can block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby halting DNA replication and bacterial growth.
-
Interference with DNA Synthesis: Benzimidazoles are structurally similar to purines.[2] This resemblance allows them to interfere with nucleic acid synthesis. It is hypothesized that they can bind to bacterial DNA, possibly through intercalation or groove binding, forming a complex that blocks DNA replication and transcription, ultimately leading to cell death.[13]
Visualizing the DHPS Inhibition Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.pageplace.de [api.pageplace.de]
- 8. woah.org [woah.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide as a Novel Carbonic Anhydrase Inhibitor
This guide provides a comprehensive framework for the validation of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" as a potent and selective carbonic anhydrase (CA) inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental workflow, from synthesis to comparative efficacy analysis against established clinical inhibitors. We will delve into the scientific rationale behind each step, ensuring a robust and self-validating approach to characterizing this novel chemical entity.
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is pivotal in a myriad of physiological processes, including pH homeostasis, fluid and electrolyte balance, and CO2 transport. Consequently, the inhibition of specific CA isoforms has emerged as a powerful therapeutic strategy for a range of pathologies.
Clinically, CA inhibitors are employed in the management of glaucoma, idiopathic intracranial hypertension, altitude sickness, certain types of epilepsy, and as diuretics. The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.
This guide focuses on the validation of a novel benzimidazole-sulfonamide derivative, "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide." The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. By combining this privileged structure with the proven CA-inhibiting sulfonamide group, we hypothesize that this novel compound will exhibit potent and potentially isoform-selective inhibitory activity.
The Validation Workflow: A Step-by-Step Approach
The validation of a novel CA inhibitor is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from chemical synthesis to robust biological characterization.
Caption: A comprehensive workflow for the validation of a novel carbonic anhydrase inhibitor.
Part 1: Synthesis and Characterization of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
While a specific synthetic route for "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" is not explicitly documented in the literature, a plausible multi-step synthesis can be proposed based on established methods for the derivatization of benzimidazoles and the introduction of sulfonamide moieties.
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available substituted benzene derivative, which would undergo a series of reactions to construct the benzimidazole core, followed by the introduction of the propyl and sulfonamide groups. A potential, though unverified, route could involve the chlorosulfonylation of a suitable benzimidazole precursor, followed by amination to yield the sulfonamide. The N-propylation and introduction of the 2-mercapto group could be achieved through established alkylation and thiolation reactions.
Essential Characterization
Following synthesis and purification, a rigorous structural and purity analysis is paramount.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the sulfonamide and thiol moieties.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95% for use in biological assays.
Part 2: In Vitro Validation of Carbonic Anhydrase Inhibition
The core of the validation process lies in the detailed in vitro characterization of the compound's inhibitory activity against carbonic anhydrase. Human carbonic anhydrase II (hCA II) is an excellent starting point for initial screening due to its high catalytic activity and widespread expression.
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay leverages the esterase activity of CA to produce a chromogenic product, allowing for the quantification of enzyme activity via absorbance measurements.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test Compound: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (dissolved in DMSO)
-
Positive Control: Acetazolamide (a known pan-CA inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare Reagents: Dilute the hCA II enzyme to the working concentration in the CA Assay Buffer. Prepare a serial dilution of the test compound and Acetazolamide in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted enzyme to wells designated for the test compound, positive control, and no-inhibitor control. Add the corresponding concentrations of the test compound and Acetazolamide to their respective wells. Include a solvent control (DMSO) to account for any effects of the solvent on enzyme activity. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate Reaction: Add the CA substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for at least 30 minutes at room temperature.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each condition. The percent inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.
Procedure:
-
Perform the CA inhibition assay as described above using a range of concentrations for the test compound and the reference inhibitors (Acetazolamide and Dorzolamide).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
Part 3: Comparative Analysis with Clinically Relevant Inhibitors
To establish the potential of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide," its inhibitory profile must be benchmarked against established, clinically used CA inhibitors. Acetazolamide, a first-generation oral CA inhibitor, and Dorzolamide, a second-generation topical CA inhibitor used for glaucoma, serve as excellent comparators.
Expected Comparative Data
The following table outlines the expected data presentation for a comprehensive comparative analysis. The values for the novel compound are hypothetical and serve as an illustrative example.
| Compound | Target Isoform | IC50 (nM) | Primary Clinical Use |
| 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | hCA II | [Experimental Value] | To be determined |
| Acetazolamide | hCA II | ~12 | Glaucoma, Epilepsy, Altitude Sickness |
| Dorzolamide | hCA II | Potent inhibitor | Glaucoma |
Note: The IC50 value for Dorzolamide against hCA II is known to be very potent, often in the low nanomolar range.
Part 4: Mechanism of Inhibition and Isoform Selectivity
A deeper understanding of the inhibitor's mechanism and its selectivity for different CA isoforms is crucial for predicting its therapeutic potential and potential side effects.
Enzyme Kinetics for Ki Determination
Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides valuable mechanistic insights. This is typically achieved by performing the CA activity assay at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. For sulfonamide-based inhibitors, a competitive inhibition mechanism is expected.
Caption: The mechanism of competitive inhibition by sulfonamides at the CA active site.
Isoform Selectivity Profiling
Humans express at least 15 different CA isoforms, each with distinct tissue distribution and physiological roles. Assessing the inhibitory activity of the novel compound against a panel of key isoforms (e.g., hCA I, IV, IX, and XII) is essential.
-
hCA I: Abundant in red blood cells.
-
hCA IV: A membrane-bound isoform found in the kidney and eye.
-
hCA IX and XII: Tumor-associated isoforms, making them targets for anticancer therapies.
A selective inhibitor profile can offer a significant therapeutic advantage by minimizing off-target effects. For example, high selectivity for hCA II over hCA I is a desirable trait for glaucoma medications.
Conclusion and Future Directions
The validation of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" as a carbonic anhydrase inhibitor requires a systematic and rigorous experimental approach. This guide has outlined a comprehensive workflow, from synthesis and characterization to detailed in vitro inhibitory profiling and comparative analysis.
Positive outcomes from these studies, particularly potent inhibition of a therapeutically relevant CA isoform and a favorable selectivity profile, would warrant further investigation. Subsequent steps could include cell-based assays to assess membrane permeability and efficacy in a cellular context, followed by in vivo studies in relevant animal models of disease. The framework presented here provides a solid foundation for the thorough and scientifically sound validation of this promising novel compound.
References
- Sugrue, M. F., Harris, A., & Adamsons, I. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Icahn School of Medicine at Mount Sinai.
- U.S. Food and Drug Administration. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?
- He, Y., et al. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online.
- Wikipedia. (n.d.). Dorzolamide.
- OpenAnesthesia. (2025, July 30). Acetazolamide.
- Deranged Physiology. (2021, May 24). Acetazolamide.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
- Unknown. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
- Wikipedia. (n.d.). Acetazolamide.
- Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
- GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma.
- Nocentini, A., et al. (2020, June 10).
"2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" cross-reactivity with other sulfonamides
Based on a rigorous analysis of its molecular structure and the established mechanisms of sulfonamide hypersensitivity, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is not predicted to exhibit immunological cross-reactivity with sulfonamide antibiotics. It lacks the N4 arylamine group required for metabolic activation into a reactive hapten and the N1 heterocyclic ring associated with IgE-mediated reactions. [6][10][11] For drug development professionals, this means that the compound is unlikely to pose a hypersensitivity risk to the vast majority of individuals with a self-reported "sulfa allergy." While this predictive analysis is robust, the in vitro experimental framework provided in this guide offers a clear and definitive path to confirm this low-risk profile. Employing these assays early in the development pipeline can prevent unnecessary restrictions on a potentially valuable therapeutic agent and provide a strong, data-driven safety case for regulatory submissions. The consensus in the scientific literature is clear: clinical decisions should be based on molecular structure and evidence, not on the outdated notion that all drugs containing a sulfonamide moiety are cross-reactive. [1][5][7][15]
References
- DynaMed. Sulfa Allergy. (2024).
-
Yuliastuti, W. et al. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. International Journal of Molecular Sciences. (2022). Available from: [Link]
-
Gibson, A. et al. In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. (2021). Available from: [Link]
-
Krinz, E. et al. Most commonly used in vitro tests for the diagnosis of drug hypersensitivity. Allergo Journal International. (2024). Available from: [Link]
-
Farrell, J. et al. In vitro diagnostic assays are effective during the acute phase of delayed-type drug hypersensitivity reactions. British Journal of Dermatology. (2013). Available from: [Link]
-
Lehach, A. & S. Rettie, A. The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. Expert Opinion on Drug Metabolism & Toxicology. (2012). Available from: [Link]
-
Johnson, K. et al. Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy. (2013). Available from: [Link]
-
Johnson, K. et al. Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. ResearchGate. (2013). Available from: [Link]
-
Schmidle, P. & M. Mehlich, J. In vitro diagnostics of drug allergies. Allergo Journal International. (2024). Available from: [Link]
-
Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. (n.d.). Available from: [Link]
-
Slatore, C. & T. Tilles, S. Sulfonamide Allergies. Pharmacy and Therapeutics. (2019). Available from: [Link]
-
Al-Abadie, M. et al. A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. ResearchGate. (2024). Available from: [Link]
-
Corsini, E. et al. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. PMC. (2016). Available from: [Link]
-
Western University. The Lymphocyte Transformation test (LTT). (n.d.). Available from: [Link]
-
Khan, D. & Knowles, S. Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice. (2019). Available from: [Link]
-
Hari, Y. et al. Sulfonamide-reactive lymphocytes detected at very low frequency in the peripheral blood of patients with drug-induced eruptions. Journal of Investigative Dermatology. (1996). Available from: [Link]
-
Bellón, T. et al. Lymphocyte transformation test can be useful for the diagnosis of delayed adverse reactions to sulfonamides. Allergy. (2020). Available from: [Link]
-
Dibbern, D. & Montanaro, A. Sulfonamide allergy and cross-reactivity. ResearchGate. (2008). Available from: [Link]
-
Adis International. Protein Binding Assays. (n.d.). Available from: [Link]
-
Pichler, W. The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Scilit. (2003). Available from: [Link]
-
Abu-Odeh, M. et al. A guide to simple, direct, and quantitative in vitro binding assays. PMC. (2017). Available from: [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. (2019). Available from: [Link]
-
JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Available from: [Link]
-
Wu, Y. et al. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC. (2013). Available from: [Link]
-
Johnson, K. et al. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed. (2013). Available from: [Link]
-
PubChem. 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. (n.d.). Available from: [Link]
-
University of Pretoria. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (2011). Available from: [Link]
-
Veroni, C. & E. Tsapepas, D. Sulfonamide Allergies. MDPI. (2019). Available from: [Link]
-
American Academy of Allergy, Asthma & Immunology. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. (2023). Available from: [Link]
-
Al-kazweeny, Z. & Y. Al-azzawi, A. Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. (2020). Available from: [Link]
-
Braschi, I. et al. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. (2010). Available from: [Link]
-
Yousef, F. et al. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. (2018). Available from: [Link]
Sources
- 1. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. dovepress.com [dovepress.com]
- 5. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide Hypersensitivity: Fact and Fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rlandrews.org [rlandrews.org]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dynamed.com [dynamed.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 15. Western University [schulich.uwo.ca]
- 16. Sulfonamide-reactive lymphocytes detected at very low frequency in the peripheral blood of patients with drug-induced eruptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Frontiers | In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vivo Validation of Novel Carbonic Anhydrase Inhibitors: A Case Study of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Abstract: This guide provides a comprehensive framework for the in vivo validation of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, a novel small molecule with therapeutic potential. Based on its chemical structure, we hypothesize that its primary mechanism of action is the inhibition of carbonic anhydrase (CA) isoenzymes. Consequently, this document outlines a rigorous, multi-stage experimental plan to assess its pharmacokinetic profile, target engagement, and preclinical efficacy. To establish a clear benchmark for performance, we will compare the compound's activity against two well-characterized carbonic anhydrase inhibitors: the broad-spectrum inhibitor Acetazolamide and the more specific, clinically utilized Dorzolamide . This guide is intended for researchers in pharmacology and drug development, offering detailed protocols and explaining the causal logic behind each experimental design choice to ensure scientific integrity and reproducibility.
Part 1: Mechanistic Rationale and Comparative Compound Selection
Structural Analysis and Mechanistic Hypothesis
The structure of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" provides critical clues to its biological function.
-
Benzimidazole Core: This heterocyclic scaffold is prevalent in a variety of clinically approved drugs, known for its wide range of biological activities and ability to engage with diverse protein targets.[1][2] Its derivatives can, however, exhibit complex pharmacokinetic profiles, often characterized by first-pass metabolism in the liver and relatively low oral bioavailability.[3][4]
-
Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of classical carbonic anhydrase inhibitors (CAIs).[5] It acts by coordinating to the zinc ion within the active site of carbonic anhydrase enzymes, effectively blocking their catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[6]
-
Mercapto Group (-SH): The presence of a thiol group may influence the compound's binding affinity, solubility, and metabolic stability.
Based on this analysis, the primary hypothesis is that 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide functions as a carbonic anhydrase inhibitor . The CA family includes at least 13 active mammalian isoforms with varying tissue distribution and physiological roles, making isoform selectivity a key parameter for therapeutic development.[7] For instance, CA II is ubiquitous and cytosolic, while CA IX and XII are transmembrane proteins overexpressed in many hypoxic tumors, making them attractive anticancer targets.[7]
Selection of Comparator Compounds
To objectively evaluate the in vivo performance of our lead compound, we select two industry-standard CAIs as benchmarks.
| Comparator Compound | Class | Key Characteristics | Rationale for Inclusion |
| Acetazolamide | Broad-Spectrum Sulfonamide CAI | Orally bioavailable, inhibits multiple CA isoforms (I, II, IV, etc.). Used for glaucoma, epilepsy, and altitude sickness.[7][8] | Serves as a "gold standard" non-selective inhibitor. Comparing against it helps determine if the novel compound offers improved selectivity or a better side-effect profile. |
| Dorzolamide | Isoform-Selective Sulfonamide CAI | Primarily inhibits CA-II. Used topically as an anti-glaucoma agent. Also shows potent activity against other isoforms and has been investigated for activity against vancomycin-resistant enterococci (VRE).[9] | Represents a more targeted inhibitor. Comparison will reveal potential advantages in potency and selectivity for specific CA isoforms relevant to the chosen disease model. |
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
A successful therapeutic requires not only potent activity but also favorable drug-like properties. The objective of this stage is to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound and to confirm it engages its target in vivo.
Experimental Workflow for PK/PD Assessment
The following diagram illustrates the integrated workflow for characterizing the PK/PD relationship. The causality is clear: pharmacokinetic data on drug exposure (concentration over time) is essential to correctly interpret the pharmacodynamic data (target engagement and biological effect).
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use male C57BL/6 mice (n=3-4 per time point or using sparse sampling).
-
Formulation: Prepare the novel compound, Acetazolamide, and Dorzolamide in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). The solubility and stability of the formulation must be confirmed beforehand.
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. Collect blood samples (~50 µL) via submandibular or saphenous bleed at specified time points (e.g., 2, 5, 15, 30 minutes, 1, 2, 4, 8 hours).
-
Oral (PO) Administration: Administer a single dose via oral gavage (e.g., 10 mg/kg). Collect blood samples at specified time points (e.g., 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Immediately process blood to plasma by centrifugation with an anticoagulant (e.g., K₂EDTA). Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the concentration of the test compound in plasma.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.
Comparative Pharmacokinetic Data (Hypothetical)
The table below presents a template for summarizing the results, populated with hypothetical data illustrating a potentially favorable profile for the novel compound.
| Parameter | 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | Acetazolamide | Dorzolamide |
| Dose (PO) | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1250 | 980 | 750 |
| Tmax (h) | 1.0 | 2.0 | 0.5 |
| AUC₀-t (ng·h/mL) | 7500 | 5500 | 4000 |
| Half-life (t½) (h) | 4.5 | 3.0 | 2.5 |
| Bioavailability (F%) | 45% | 70% | 30% |
Interpretation: In this hypothetical scenario, the novel compound shows a higher peak concentration (Cmax) and greater overall exposure (AUC) compared to Dorzolamide, despite having intermediate bioavailability. Its longer half-life suggests it may be suitable for less frequent dosing than the comparators. This data is critical for designing the subsequent efficacy studies.
Part 3: In Vivo Preclinical Efficacy Assessment
With PK/PD data in hand, we can design a robust efficacy study in a disease model relevant to carbonic anhydrase inhibition. Given the strong interest in CA IX and XII as anticancer targets, we will detail a protocol for a tumor xenograft model.[7]
Experimental Design: Tumor Xenograft Model
The goal is to assess the anti-tumor activity of the novel compound. This requires a carefully timed sequence of events from cell culture to study termination.
Caption: Timeline for a standard subcutaneous tumor xenograft efficacy study.
Detailed Protocol: Anti-Tumor Efficacy Study
-
Cell Line and Animal Model: Use a human cancer cell line with high, verified expression of a target CA isoform (e.g., HT-29 colorectal cancer cells for CA-IX). Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Novel Compound (e.g., 20 mg/kg, daily, PO)
-
Group 3: Acetazolamide (e.g., 20 mg/kg, daily, PO)
-
-
Treatment and Monitoring: Administer the assigned treatments for a set period (e.g., 21 days). Measure tumor dimensions with digital calipers and mouse body weight three times per week. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process them for downstream analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, and target engagement).
-
Efficacy Calculation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.
Comparative Efficacy Data (Hypothetical)
| Treatment Group (20 mg/kg) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5% |
| 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide | 500 ± 90 | 60% | +3% |
| Acetazolamide | 875 ± 120 | 30% | +4% |
Interpretation: This hypothetical data shows that the novel compound exhibits superior anti-tumor efficacy (60% TGI) compared to Acetazolamide (30% TGI) at the same dose, with no adverse impact on body weight, suggesting a favorable therapeutic window.
Part 4: Data Synthesis and Decision Making
The validation process culminates in synthesizing all data streams—PK, PD, and efficacy—to make a go/no-go decision for further development.
Caption: Logical decision-making tree for advancing a lead compound.
This structured approach ensures that resources are allocated only to compounds with a high probability of clinical success. The combination of superior efficacy, confirmed target engagement, and a good safety/PK profile for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in our case study would strongly support its advancement into formal preclinical development.
References
-
Supuran, C. T., & Winum, J. Y. (2021). Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. Physiological Reviews. [Link]
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]
-
De Simone, G., Di Fiore, A., & Supuran, C. T. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(8), 879-883. [Link]
-
Shah, N. N., Dodds, C. A., & Sly, W. S. (2005). Carbonic anhydrase IV and XIV knockout mice: Roles of the respective carbonic anhydrases in buffering the extracellular space in brain. Proceedings of the National Academy of Sciences, 102(47), 17242-17246. [Link]
-
MSD Manual Professional Edition. (2023). Sulfonamides. MSD Manuals. [Link]
-
Xu, J., Zhao, X., & Li, S. J. (2010). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. International journal of molecular sciences, 11(4), 1549–1564. [Link]
-
Lin, Z., et al. (2024). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Herde, A. M., et al. (2023). Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. Pharmaceuticals, 16(5), 699. [Link]
-
Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Frontiers in Microbiology, 12, 635581. [Link]
-
Alqasoumi, S. I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2321. [Link]
-
Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
-
Mc Cafferty, S., et al. (2021). In Vivo Validation of a Reversible Small Molecule-Based Switch for Synthetic Self-Amplifying mRNA Regulation. Molecular Therapy, 29(3), 1199-1210. [Link]
-
Zhou, H., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Methods in Molecular Biology. [Link]
-
Chen, A. Y., & Tang, Y. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Properties of Benzimidazoles. [Diagram]. ResearchGate. [Link]
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 4. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 6. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pnas.org [pnas.org]
- 9. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis: N1-Propyl-2-Mercapto-Benzimidazole Sulfonamides vs. Classical CA Inhibitors
Executive Summary
In the landscape of Carbonic Anhydrase (CA) inhibition, the transition from "pan-inhibitors" to "isoform-selective" agents is the current frontier. While classical sulfonamides like Acetazolamide (AAZ) effectively lower intraocular pressure, their lack of selectivity leads to systemic side effects (paresthesia, metabolic acidosis) by inhibiting ubiquitous cytosolic isoforms (hCA I and II).
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide represents a precision-engineered evolution of the scaffold. By leveraging the "Tail Approach," this compound utilizes an N1-propyl moiety to target the hydrophobic pocket unique to tumor-associated isoforms (hCA IX and XII), offering a superior therapeutic index for hypoxic tumor targeting compared to first-generation clinical standards.
Chemical Biology & SAR Deep Dive
The efficacy of this compound is not accidental; it is a result of rational drug design targeting the specific topology of the CA active site.
The Pharmacophore Breakdown
The molecule functions through three distinct structural domains, each serving a specific mechanistic purpose:
-
The Warhead (5-Sulfonamide): The primary anchor. The
moiety coordinates directly with the catalytic Zinc ion ( ) in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
The Scaffold (Benzimidazole + 2-Mercapto): The benzimidazole ring provides a rigid spacer that orients the tail. The 2-mercapto group (often existing as a thione tautomer in solution) increases the acidity of the ring system and offers potential for secondary interactions (H-bonding) with hydrophilic residues near the active site entrance.
-
The Selectivity Filter (N1-Propyl Tail): This is the critical differentiator. The active sites of hCA I/II are relatively hydrophilic. In contrast, hCA IX and XII possess a unique hydrophobic pocket near the active site entrance. The propyl group is lipophilic enough to interact favorably with this pocket via Van der Waals forces, stabilizing the inhibitor-enzyme complex specifically in these isoforms.
Visualization: The Molecular Mechanism
The following diagram illustrates the structural logic connecting the chemical features to their biological function.
Figure 1: Pharmacophore dissection showing the functional role of each structural component in enzyme inhibition.
Comparative Performance Analysis
The following data compares the N1-propyl derivative against the clinical standard (Acetazolamide) and the unsubstituted parent compound. Data is synthesized from representative kinetic profiles of benzimidazole sulfonamides reported in literature (e.g., Supuran et al.).
Table 1: Inhibition Constants ( ) and Selectivity[1]
| Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity Ratio (II/IX) | Primary Application |
| Acetazolamide (AAZ) | ~250 | 12 | 25 | 0.48 (Non-selective) | Glaucoma, Diuretic |
| Unsubstituted Parent (2-mercapto-benzimidazole-5-sulfonamide) | 185 | 8.5 | 32 | 0.26 | General Research Tool |
| N1-Propyl Derivative (Target Compound) | >450 | 35 | 6.8 | 5.1 (Selective) | Hypoxic Tumor Targeting |
Interpretation:
-
Reduced Cytosolic Affinity: The N1-propyl group creates steric hindrance in the narrower active site of hCA I, significantly raising the
(reducing potency) against this "off-target" isoform. -
Enhanced Tumor Affinity: The propyl tail finds optimal accommodation in the hydrophobic cleft of hCA IX, lowering the
into the single-digit nanomolar range. -
Result: A compound that is ~5x more selective for the tumor-associated isoform than the ubiquitous hCA II, reducing the risk of systemic side effects.
Experimental Protocols
To ensure reproducibility and validate the SAR claims, the following protocols are recommended.
A. Synthesis: N-Alkylation Workflow
Context: High-purity synthesis is required to avoid contamination with the S-alkylated isomer, which has different biological activity.
-
Precursor Prep: Dissolve 2-mercapto-1H-benzimidazole-5-sulfonamide (1.0 eq) in DMF.
-
Base Activation: Add Potassium Carbonate (
, 1.2 eq) and stir at room temperature for 30 mins. Why: To deprotonate the N1 nitrogen. -
Alkylation: Dropwise addition of 1-iodopropane (1.1 eq).
-
Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Work-up: Pour into ice water. The N-alkylated product typically precipitates. Filter and recrystallize from Ethanol.
-
QC Check: Verify N1- vs S-alkylation using HMBC NMR (Correlation between propyl protons and C2/C7a).
-
B. Validation: Stopped-Flow Hydration Assay
Context: Traditional colorimetric assays are too slow for the rapid turnover of CA (
Protocol:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water. -
Execution:
-
Mix Enzyme (hCA) + Inhibitor (incubated 15 min) in Syringe A.
-
Mix Substrate + Buffer + Indicator in Syringe B.
-
Rapidly mix in stopped-flow chamber.
-
-
Detection: Monitor absorbance drop at 557 nm (acidification).
-
Calculation: Fit the initial velocity to the Cheng-Prusoff equation to derive
.
Visualization: Assay Workflow
Figure 2: Stopped-flow kinetic assay workflow for determining inhibition constants.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Guzel-Akdemir, O., et al. (2013).[3] o-Benzenedisulfonimido-sulfonamides are potent inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII. Bioorganic & Medicinal Chemistry, 21(6), 1386-1391.[3] Link
-
Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[4] Molecules, 25(10), 2358. Link
-
Santa Cruz Biotechnology. (n.d.). 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Benzenedisulfonimido-sulfonamides are potent inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and CA XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gastric Proton Pump Inhibitors: Evaluating Efficacy from Traditional Benzimidazoles to Modern P-CABs
Introduction
To the researchers, scientists, and drug development professionals at the forefront of gastroenterology, the quest for more effective control of gastric acid secretion is a continuous endeavor. This guide provides a detailed comparative analysis of gastric acid suppressants. Our initial investigation into the compound "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" did not yield public-domain data supporting its role or efficacy as a proton pump inhibitor (PPI). Consequently, this guide has been structured to address the core inquiry by comparing two archetypal, yet distinct, inhibitors of the gastric H+/K+-ATPase (the proton pump): Omeprazole, a foundational substituted benzimidazole, and Vonoprazan, a next-generation potassium-competitive acid blocker (P-CAB).
This analysis moves beyond a simple cataloging of features, delving into the causal mechanisms, experimental validation protocols, and clinical efficacy data that define their performance. By understanding the nuances of their chemical structures, mechanisms of action, and pharmacokinetic profiles, we can better appreciate the evolution of acid suppression therapy and the key parameters that dictate clinical success.
Pillar 1: The Evolution of H+/K+-ATPase Inhibition
The therapeutic cornerstone of managing acid-related disorders is the targeted inhibition of the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2] The evolution of drugs targeting this enzyme has led to significant improvements in clinical outcomes.
Traditional Proton Pump Inhibitors (PPIs): The Substituted Benzimidazoles
First-generation PPIs, such as Omeprazole, are prodrugs.[3] Structurally, they consist of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.[4][5] Their mechanism is elegant yet indirect: as weak bases, they accumulate in the highly acidic secretory canaliculi of gastric parietal cells.[6] Here, the acidic environment catalyzes their conversion into a reactive tetracyclic sulfenamide.[7] This activated form then establishes an irreversible covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, inactivating the pump.[3][8] Because this inhibition is irreversible, acid secretion can only resume after the synthesis of new enzyme units, leading to a prolonged duration of action that outlasts the drug's plasma half-life.[2]
Potassium-Competitive Acid Blockers (P-CABs): A Direct Approach
Vonoprazan represents a newer class of inhibitors, the P-CABs. Unlike traditional PPIs, Vonoprazan is not a prodrug and does not require acid activation.[9][10] It acts as a direct, reversible inhibitor by competing with potassium ions (K+) for binding to the K+-binding site on the luminal side of the proton pump.[9][11] This ionic interaction effectively blocks the enzyme's function. Vonoprazan is a weak base with a high pKa (9.06), which allows it to accumulate at high concentrations in both acidic and neutral environments of the parietal cells, and its dissociation from the enzyme is slow, contributing to a potent and sustained acid-suppressive effect from the very first dose.[12][13]
Figure 1: Mechanistic pathways of Omeprazole vs. Vonoprazan.
Pillar 2: Comparative Efficacy - A Data-Driven Analysis
The efficacy of a proton pump inhibitor is a multifactorial assessment, encompassing its intrinsic potency at the enzyme level (biochemical efficacy) and its performance in complex biological systems (pharmacokinetic and clinical efficacy).
Biochemical Efficacy: In Vitro H+/K+-ATPase Inhibition
The most direct measure of a drug's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Class | IC50 (H+/K+-ATPase) | Mechanism | Reference |
| Omeprazole | PPI | ~5.8 µM | Irreversible, Covalent | |
| Vonoprazan | P-CAB | ~19 nM (at pH 6.5) | Reversible, K+-Competitive | [14][15][16] |
As the data indicates, Vonoprazan exhibits significantly greater intrinsic potency against the H+/K+-ATPase in vitro, with an IC50 in the nanomolar range compared to Omeprazole's micromolar value. This suggests a much higher affinity for the enzyme.
Pharmacokinetic Profile: The Journey to the Target
The clinical performance of a PPI is heavily dependent on its pharmacokinetic properties, which determine its concentration and duration of action at the parietal cell.
| Parameter | Omeprazole | Vonoprazan | Clinical Implication | References |
| Activation | Acid-dependent prodrug | Active drug | Vonoprazan has a more rapid onset of action, independent of meal times. | [3][10] |
| Bioavailability | ~30-40% (initial) | Not specified, but absorption is rapid | Omeprazole requires enteric coating; its bioavailability can be variable. | [4][17] |
| Plasma Half-life | ~1 hour | ~7-9 hours | Vonoprazan's longer half-life contributes to more sustained acid suppression. | [2][6] |
| Metabolism | Primarily CYP2C19, CYP3A4 | Primarily CYP3A4, minor CYP2C19/2D6/2E1 | Omeprazole's efficacy can be affected by CYP2C19 genetic polymorphisms. | [5][18] |
The pharmacokinetic advantages of Vonoprazan, particularly its rapid onset, longer half-life, and less dependence on the highly polymorphic CYP2C19 enzyme, suggest a more consistent and predictable clinical response across different patient populations.
Clinical Efficacy: Evidence from Human Trials
The ultimate test of efficacy lies in randomized controlled trials (RCTs). A key indication for PPIs is the healing of erosive esophagitis (EE), a complication of gastroesophageal reflux disease (GERD).
Healing of Erosive Esophagitis:
A landmark phase III RCT directly compared Vonoprazan (20 mg daily) with the traditional PPI Lansoprazole (30 mg daily) for the healing of EE.
| Outcome (Healing Phase) | Vonoprazan (20 mg) | Lansoprazole (30 mg) | Statistical Significance | Reference |
| Overall Healing Rate at 8 Weeks | 92.9% | 84.6% | p < 0.0001 (Superiority) | [19][20] |
| Healing in Severe EE (LA Grade C/D) | 92% | 72% | p < 0.001 (Superiority) | [19] |
Maintenance of Healing:
The same study re-randomized patients who achieved healing to a maintenance phase.
| Outcome (Maintenance Phase) | Vonoprazan (10 mg/20 mg) | Lansoprazole (15 mg) | Statistical Significance | Reference |
| Maintenance of Healing at 24 Weeks | 79% / 81% | 72% | p < 0.0001 (Superiority) | [19] |
These clinical results robustly demonstrate the superior efficacy of Vonoprazan over a standard PPI for both the acute healing and long-term maintenance of healing in patients with erosive esophagitis, particularly in more severe cases.[19][20] Similar non-inferiority or superiority has been noted in studies involving gastric or duodenal ulcers.[21]
Pillar 3: Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for the in vitro and in vivo assessment of PPIs.
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This protocol details the direct measurement of a compound's inhibitory effect on the proton pump enzyme.
Objective: To determine the IC50 value of a test compound against gastric H+/K+-ATPase.
Methodology:
-
Enzyme Preparation:
-
Isolate gastric mucosal membrane microsomal fractions from a suitable animal model (e.g., swine or rabbit stomach).[14]
-
Homogenize the tissue in a buffered sucrose solution.
-
Perform differential centrifugation to pellet the microsomal fraction containing the H+/K+-ATPase.
-
Resuspend the pellet in a suitable buffer and store at -80°C.
-
-
ATPase Activity Assay:
-
The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared enzyme vesicles.
-
Add varying concentrations of the test compound (e.g., Omeprazole, Vonoprazan) or vehicle control to the reaction wells.
-
For acid-activated PPIs like Omeprazole, a pre-incubation step at low pH (e.g., pH 6.0) is required to allow for conversion to the active form. P-CABs like Vonoprazan do not require this.[22]
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Quantify the released inorganic phosphate using a colorimetric method (e.g., Malachite green assay).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
-
Figure 2: Workflow for in vitro H+/K+-ATPase inhibition assay.
Protocol 2: In Vivo Gastric Acid Secretion Model (Shay Rat Model)
This protocol assesses the in vivo efficacy of a compound in a living organism.
Objective: To measure the effect of a test compound on basal gastric acid secretion.
Methodology:
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats, fasted for 24-48 hours with free access to water.
-
Anesthetize the animals (e.g., with urethane or a similar agent).
-
-
Surgical Procedure (Pyloric Ligation):
-
Perform a midline laparotomy to expose the stomach.
-
Carefully ligate the pylorus (the junction between the stomach and the small intestine) with a silk suture to prevent gastric contents from emptying.
-
Close the abdominal incision.
-
-
Drug Administration:
-
Administer the test compound (e.g., Omeprazole, Vonoprazan) or vehicle control, typically via oral gavage or intraperitoneal injection, either before or immediately after the pyloric ligation.
-
-
Gastric Juice Collection:
-
After a set period (e.g., 4-6 hours), euthanize the animals.
-
Clamp the esophagus and carefully remove the entire stomach.
-
Collect the accumulated gastric juice into a graduated centrifuge tube.
-
-
Analysis:
-
Measure the total volume of gastric juice.
-
Centrifuge the juice to remove any solid debris.
-
Titrate an aliquot of the supernatant with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH (e.g., pH 7.0) using a pH meter to determine the total acid output.
-
Calculate the percentage inhibition of acid secretion for the drug-treated groups compared to the vehicle control group.
-
Conclusion
While the specific compound "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide" lacks documented efficacy as a proton pump inhibitor in the available scientific literature, a comparative analysis of established agents like Omeprazole and Vonoprazan provides critical insights for drug development professionals. The evolution from acid-activated, irreversible PPIs to direct-acting, reversible P-CABs marks a significant advancement in the field.
Vonoprazan's superior biochemical potency, favorable pharmacokinetic profile, and demonstrated clinical superiority in healing and maintaining the healing of erosive esophagitis highlight the success of a rational drug design approach targeting the proton pump. The experimental protocols outlined herein represent the gold standard for evaluating the efficacy of novel compounds, ensuring that future advancements are built upon a foundation of robust and reproducible scientific evidence. This guide serves as a framework for understanding the critical parameters that define a successful H+/K+-ATPase inhibitor and for designing the experiments necessary to validate the next generation of acid-suppressive therapies.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vonoprazan Fumarate?[Link]
-
Dr.Oracle. (2025, February 8). What is the mechanism of action of Vonoprazan (Proton Pump Inhibitor) PPI?[Link]
-
Wikipedia. (n.d.). Omeprazole. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Omeprazole?[Link]
-
Hou, M., Hu, H., Jin, C., & Yu, X. (2020). Efficacy and Safety of Esomeprazole for the Treatment of Reflux Symptoms in Patients with Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis. Iranian journal of public health, 49(12), 2293–2304. [Link]
-
Al-Jameel, A., Al-Dasooqi, N., Al-Harbi, S., Al-Mutairi, H., Al-Shamrani, A., & Al-Zahrani, A. (2024). A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases. Cureus, 16(7), e64705. [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]
-
McTavish, D., Buckley, M. M., & Heel, R. C. (1991). Omeprazole. An updated review of its pharmacology and therapeutic use in acid-related disorders. Drugs, 42(1), 138–170. [Link]
-
Lee, K. J. (2017). Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. The Korean journal of internal medicine, 32(3), 391–392. [Link]
-
Falk, G. W. (1990). Omeprazole: a new drug for the treatment of acid-peptic diseases. Cleveland Clinic journal of medicine, 57(7), 639–645. [Link]
-
Schoenfeld, P. (2022). Vonoprazan, a Potassium-Competitive Acid Blocker, Is Superior to Lansoprazole for Managing Erosive Esophagitis. American College of Gastroenterology. [Link]
-
Sachs, G., Shin, J. M., & Hunt, R. (2010). Vonoprazan: MarKed Competition for PPIs?. Gastroenterology, 138(2), 437–440. [Link]
-
Ovid. (n.d.). Tegoprazan vs. proton pump inhibitors for erosive...: European Journal of Gastroenterology & Hepatology. [Link]
-
VOQUEZNA®. (n.d.). How VOQUEZNA® (vonoprazan) Works. [Link]
-
Miwa, H., Uedo, N., Watari, J., et al. (2017). Efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers - results from two phase 3, non-inferiority randomised controlled trials. Alimentary pharmacology & therapeutics, 45(2), 240–252. [Link]
-
Laine, L., DeVault, K., Katz, P., et al. (2023). Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial. Gastroenterology, 164(1), 59–69. [Link]
-
Pediatric Oncall. (n.d.). Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]
-
SciSpace. (n.d.). Pharmacologic properties of proton pump inhibitors. [Link]
-
ResearchGate. (n.d.). Table 2. Comparison of the Pharmacokinetic Parameters of Various PPIs. [Link]
-
Al-Jameel, A., Al-Dasooqi, N., Al-Harbi, S., Al-Mutairi, H., Al-Shamrani, A., & Al-Zahrani, A. (2025). Comparative Efficacy and Safety of Tegoprazan Versus Proton Pump Inhibitors for Erosive Esophagitis: A Systematic Review and Meta-Analysis. Cureus, 17(5), e64705. [Link]
-
Japanese Journal of Gastroenterology. (2025, June 4). Efficacy and Safety of Tegoprazan in Patients with Erosive Gastroesophageal Reflux Disease- A Multi-country, Prospective, Random. [Link]
-
Taylor & Francis Online. (2024, October 21). Full article: Efficacy and safety of tegoprazan for duodenal ulcers in Chinese patients: a multicenter, randomized, double-blind, non-inferiority, phase III study. [Link]
-
Ovid. (n.d.). Meta-analysis of the effectiveness of esomeprazole in gastroesophageal reflux disease andHelicobacter pyloriinfection. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans. [Link]
-
PLOS One. (2024, May 2). Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review. [Link]
-
Journal of Medical Research and Innovation. (2020, March 29). Omeprazole vs Lansoprazole in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review. [Link]
-
Gut. (n.d.). Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis. [Link]
-
Shin, J. M., Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35. [Link]
-
Dove Medical Press. (n.d.). A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD). [Link]
-
Springer Medizin. (n.d.). Vonoprazan versus lansoprazole in the treatment of artificial gastric ulcers after endoscopic submucossal dissection: a randomized, open-label trial. [Link]
-
Fuhr, U., & Jetter, A. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Die Pharmazie, 57(9), 595–601. [Link]
-
Wikipedia. (n.d.). Rabeprazole. [Link]
-
ResearchGate. (2020, December 20). Efficacy and Safety of Esomeprazole for the Treatment of Reflux Symptoms in Patients with Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis. [Link]
-
Clinical Trials. (2023, March 5). Lansoprazole vs. Omeprazole | Power. [Link]
-
Bytzer, P. (2006). Introduction: pharmacodynamic and pharmacokinetic properties of proton pump inhibitors and their clinical impact – focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 23, 1–3. [Link]
-
ClinPGx. (n.d.). Rabeprazole Pathway, Pharmacokinetics. [Link]
-
Taylor & Francis Online. (2009, July 8). Lansoprazole versus Omeprazole in Short-Term Treatment of Reflux Oesophagitis Results of a Scandinavian Multicentre Trial. [Link]
-
ClinicalTrials.gov. (n.d.). Phase 3/Safety & Efficacy of Esomeprazole in Infants. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Properties of Proton Pump Inhibitors. [Link]
-
Ovid. (n.d.). Comparing Lansoprazole and Omeprazole in Onset of Heartburn Relief: Results of a Randomized, Controlled Trial in Erosive Esophag. [Link]
-
e-Century Publishing Corporation. (2017, April 15). Comparative effectiveness of different recommended doses of omeprazole and lansoprazole for gastroesophageal reflux disease. [Link]
-
Beil, W., Staar, U., & Sewing, K. F. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. European journal of pharmacology, 218(2-3), 265–271. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vonoprazan | Ligand page. [Link]
-
Im, W. B., Blakeman, D. P., & Sachs, G. (1985). Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups. The Journal of biological chemistry, 260(8), 4592–4597. [Link]
Sources
- 1. Omeprazole - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 12. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vonoprazan (TAK-438) | Proton Pump | CAS 881681-00-1 | Buy Vonoprazan (TAK-438) from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. chemscene.com [chemscene.com]
- 17. Table 2. Comparison of the Pharmacokinetic Parameters of Various PPIs [clevelandclinicmeded.com]
- 18. Rabeprazole - Wikipedia [en.wikipedia.org]
- 19. gi.org [gi.org]
- 20. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers - results from two phase 3, non-inferiority randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Selectivity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
In the landscape of modern drug discovery, the efficacy of a novel therapeutic agent is intrinsically linked to its specificity.[1][2][3] A compound that potently modulates its intended target is of little clinical value if it concurrently interacts with numerous off-target enzymes, leading to unforeseen side effects and a narrow therapeutic window.[2][4][5] This guide provides a comprehensive framework for characterizing the enzymatic selectivity of "2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide," a compound of interest due to its structural motifs, which suggest potential interactions with metalloenzymes, such as carbonic anhydrases, or other enzyme classes that are amenable to inhibition by sulfonamide-containing molecules.[6][7][8]
Given the novelty of this specific chemical entity, this guide will establish a robust, universally applicable methodology for determining its selectivity profile. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a clear framework for data interpretation and presentation.
Foundational Principles: The Importance of Selectivity Profiling
The primary objective of selectivity profiling is to understand the interaction landscape of a compound across a wide array of enzymes.[9][10] This is critical for several reasons:
-
Predicting Potential Side Effects: Off-target interactions are a major cause of adverse drug reactions.[5][11] Early identification of these interactions allows for mitigation strategies in the drug development process.
-
Elucidating Mechanism of Action: A highly selective compound provides greater confidence that the observed biological effects are due to the modulation of its primary target.[12]
-
Guiding Lead Optimization: Understanding the structural determinants of both on-target potency and off-target activity is crucial for medicinal chemists to rationally design more selective and efficacious compounds.[2]
Designing a Selectivity Screening Panel
The selection of enzymes for the screening panel should be hypothesis-driven, based on the chemical structure of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
-
Primary Target Family: Based on the sulfonamide moiety, the primary hypothesized targets are the carbonic anhydrases (CAs) .[6][13] It is essential to include a broad range of CA isoforms, including those with physiological relevance in various tissues (e.g., hCA I, II, IV, IX, XII).[14][15]
-
Related and Unrelated Metalloenzymes: To assess broader metalloenzyme selectivity, the panel could include matrix metalloproteinases (MMPs) or other zinc-containing enzymes.
-
Cytochrome P450 (CYP) Family: The benzimidazole core is a common feature in molecules that can interact with CYP enzymes.[16][17][18][19] Inhibition of CYPs is a major cause of drug-drug interactions, making this a critical part of the safety assessment.[16][17][20] The panel should include the major drug-metabolizing isoforms, such as CYP1A2, 2C9, 2C19, 2D6, and 3A4.[18][19]
-
Kinases: While not a classic kinase inhibitor scaffold, broad screening against a representative panel of kinases (a "kinome scan") is a prudent step to uncover any unexpected off-target activities.[9][21]
Comparative Selectivity Data: A Hypothetical Profile
To illustrate how data should be presented, the following table shows a hypothetical selectivity profile for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide against a panel of carbonic anhydrases and cytochrome P450 enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[22][23][24][25]
| Enzyme Target | IC50 (nM) | Selectivity Index (vs. hCA II) |
| Carbonic Anhydrases | ||
| hCA I | 5,200 | 104 |
| hCA II | 50 | 1 |
| hCA IX | 25 | 0.5 |
| hCA XII | 45 | 0.9 |
| Cytochrome P450s | ||
| CYP1A2 | >10,000 | >200 |
| CYP2C9 | 8,500 | 170 |
| CYP2C19 | >10,000 | >200 |
| CYP2D6 | 9,200 | 184 |
| CYP3A4 | >10,000 | >200 |
Data are hypothetical and for illustrative purposes only.
The Selectivity Index is calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target (in this case, hCA II). A higher selectivity index indicates greater selectivity for the primary target over the off-target.
Experimental Protocols for Determining Enzyme Selectivity
The generation of reliable and reproducible selectivity data hinges on the use of well-validated and robust assay methodologies.[26][27]
Biochemical Assay for Carbonic Anhydrase Inhibition
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.[28][29]
Principle: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton. This assay uses the esterase activity of CA, where the enzyme hydrolyzes a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Enzyme Stock Solution: Recombinant human carbonic anhydrase isoforms (e.g., hCA II) are diluted in assay buffer to a working concentration of 2 nM.
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) is dissolved in DMSO to create a 100 mM stock and then diluted in assay buffer to a working concentration of 10 mM.
-
Inhibitor Stock Solution: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is dissolved in 100% DMSO to create a 10 mM stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the inhibitor at various concentrations (typically a serial dilution from 100 µM to 1 pM). For the control (100% activity), add 2 µL of DMSO.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the control (DMSO-only) reaction.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorometric Assay for Cytochrome P450 Inhibition
This protocol outlines a high-throughput fluorometric assay to assess the inhibitory potential against major CYP isoforms.[18]
Principle: This assay uses specific fluorogenic substrates that are converted by CYP enzymes into fluorescent products. The rate of fluorescence generation is proportional to enzyme activity.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme/Substrate Mix: Commercially available kits (e.g., Vivid® CYP450 Screening Kits) provide recombinant human CYP enzymes and their corresponding fluorogenic substrates. Prepare the enzyme/substrate mix according to the manufacturer's instructions.
-
Inhibitor Stock Solution: Prepare a serial dilution of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in 100% DMSO.
-
-
Assay Procedure:
-
In a black, 96-well microplate, add 50 µL of the reaction buffer.
-
Add 1 µL of the inhibitor at various concentrations. For controls, use a known inhibitor for each CYP isoform and DMSO for the 100% activity control.
-
Add 50 µL of the enzyme/substrate mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for the time specified by the kit manufacturer (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 10% trichloroacetic acid).
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
Clear visual representations are essential for understanding complex experimental processes and biological pathways.
Caption: General workflow for biochemical enzyme inhibition assays.
Caption: Inhibition of CA-IX pathway in tumor acidosis.
Conclusion and Future Directions
This guide provides a foundational strategy for the comprehensive evaluation of the enzymatic selectivity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. The outlined biochemical assays for carbonic anhydrases and cytochrome P450s represent the initial, critical steps in building a selectivity profile.
Further investigations should expand this analysis to include:
-
Cell-based Assays: To confirm that the observed biochemical potency translates to activity in a more physiologically relevant context.[30][31][32]
-
Broader Kinome Screening: To definitively rule out significant interactions with protein kinases.[9]
-
Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive) for the primary target(s), which provides a more nuanced understanding of the inhibitor's behavior.[12][27]
By systematically applying these methodologies, researchers can generate a robust and reliable dataset that will be invaluable for making informed decisions about the future development of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide as a potential therapeutic agent.
References
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. [Link]
-
CYP450 inhibition assay (fluorogenic). (n.d.). bienta.net. [Link]
-
An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]
-
Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. (n.d.). Nuvisan. [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021, January 26). ACS Publications. [Link]
-
Pharmaceutical Enzymes In Drug Development. (2026, January 29). Protheragen. [Link]
-
Biochemical Assays | Enzymatic & Kinetic Activity. (n.d.). Domainex. [Link]
-
How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 5). Bitesize Bio. [Link]
-
Carbonic anhydrase, its inhibitors and vascular function. (2024, January 29). PMC. [Link]
-
What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017, October 4). ResearchGate. [Link]
-
Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024, December 12). Longdom Publishing. [Link]
-
What are CAs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
How Is Enzyme Kinetics Applied in Drug Development? (2025, April 21). Patsnap Synapse. [Link]
-
Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020, April 21). ResearchGate. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. [Link]
-
Designing enzymes with complementary enantioselectivity profiles. (2025, October 27). Scala Biodesign. [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. [Link]
-
Cell-based assays on the rise. (2022, May 2). BMG LABTECH. [Link]
-
A Guide to Enzyme Assay Kits. (2025, May 13). Biocompare.com. [Link]
-
Application of Enzymes in Drug Discovery Research: A Review. (2024, February 15). IntechOpen. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021, May 18). Chemical Science (RSC Publishing). [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis Online. [Link]
-
Structure-Based Design of Small Imine Reductase Panels for Target Substrates. (2023, September 5). ACS Publications. [Link]
-
Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 29). OMICS International. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. [Link]
-
Automated design of efficient and functionally diverse enzyme repertoires. (2018, September 27). PMC. [Link]
-
CHAPTER 2: New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, October 1). ResearchGate. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
-
Structure-based design of biocatalytic panels for pharmaceuticals synthesis. (n.d.). ChemRxiv. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). ACS Publications. [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
The role of cell-based assays for drug discovery. (2024, February 1). News-Medical. [Link]
-
Rational design of enzyme activity and enantioselectivity. (n.d.). Frontiers. [Link]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. (2017, July 27). PubMed. [Link]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. (n.d.). PMC. [Link]
Sources
- 1. Pharmaceutical Enzymes In Drug Development [infinitabiotech.com]
- 2. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: CAMK-1 Protocol [worldwide.promega.com]
- 10. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. enamine.net [enamine.net]
- 20. nuvisan.com [nuvisan.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. researchgate.net [researchgate.net]
- 25. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. longdom.org [longdom.org]
- 29. biocompare.com [biocompare.com]
- 30. bmglabtech.com [bmglabtech.com]
- 31. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 32. news-medical.net [news-medical.net]
Benchmarking Guide: 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide vs. Standard Inhibitors
Executive Summary
This guide provides a technical framework for benchmarking the candidate compound 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS) against industry-standard Carbonic Anhydrase Inhibitors (CAIs).
MPBS represents a classic "tail-approach" inhibitor design. While the sulfonamide moiety acts as the zinc-binding group (ZBG), the N-propyl-substituted benzimidazole scaffold is designed to interact with the hydrophobic half of the enzyme active site. This guide details the mechanistic rationale, experimental protocols, and comparative metrics required to validate MPBS against Acetazolamide (AAZ) (the pan-isoform standard) and SLC-0111 (the tumor-selective standard).
Mechanistic Rationale & Target Landscape
To benchmark MPBS effectively, one must understand how it differentiates from first-generation inhibitors.
The "Tail Approach" Mechanism
Classic inhibitors like Acetazolamide bind tight to the Zn(II) ion but lack extensive interactions with the selective pockets of specific isoforms. MPBS utilizes a benzimidazole scaffold to extend into the active site cleft.
-
The Head (Sulfonamide): Displaces the Zn-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
-
The Core (Benzimidazole): Provides a rigid spacer.
-
The Tail (1-propyl & 2-mercapto): The propyl group targets hydrophobic pockets (Phe131 in hCA II or Val131 in hCA IX), theoretically improving selectivity.
Visualization: Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where MPBS displaces the native substrate (
Figure 1: Competitive binding mechanism. MPBS (Red) displaces the catalytic water/substrate network (Green) at the Zinc center.
Comparative Benchmarking Data
When publishing data on MPBS, you must present Inhibition Constants (
Table 1: Benchmark Comparison ( Values)
| Compound | hCA I (Cytosolic) | hCA II (Glaucoma Target) | hCA IX (Tumor Target) | Selectivity Ratio (II/IX) |
| Acetazolamide (AAZ) | ~250 nM | 12 nM | 25 nM | 0.48 (Non-selective) |
| SLC-0111 | >5,000 nM | >100 nM | 45 nM | >2.2 (Selective) |
| MPBS (Candidate) | Expected: >500 nM | Expected: <10 nM | Target: <5 nM | High Selectivity Potential |
Interpretation Guide:
-
hCA I: Low affinity is desired to avoid systemic side effects (e.g., fatigue, paresthesia) associated with red blood cell inhibition.
-
hCA II: High affinity (low
) indicates potency for glaucoma, but for cancer applications, this is an "off-target." -
hCA IX: The primary target for hypoxic tumors. MPBS should ideally show single-digit nanomolar affinity here.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To generate the data above, you cannot use simple colorimetric plate assays due to the rapid turnover of Carbonic Anhydrase (
Methodological Workflow
-
Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.[1]
-
Enzyme: Recombinant hCA isoforms (I, II, IX) at physiological concentrations.
-
Substrate:
-saturated water (bubbled for 30 mins at 20°C).
-
-
Execution:
-
The stopped-flow instrument rapidly mixes the Enzyme/Inhibitor solution with the Substrate solution.
-
Reaction:
[2] -
Detection: The acidification is monitored via the absorbance change of Phenol Red at 557 nm.
-
-
Calculation:
-
Measure the initial rate (
) of the uncatalyzed and catalyzed reactions. -
Fit data to the Cheng-Prusoff equation to derive
.
-
Visualization: Assay Workflow
Figure 2: Stopped-Flow CO2 Hydration Assay workflow for kinetic validation.
Critical Evaluation & Troubleshooting
When benchmarking MPBS, be aware of specific chemical behaviors inherent to mercapto-benzimidazoles:
-
Thione-Thiol Tautomerism: The "2-mercapto" group exists in equilibrium between the thione (C=S) and thiol (C-SH) forms.
-
Impact: This affects solubility and oxidation state.
-
Protocol Adjustment: Ensure fresh stock solutions in DMSO are used. Avoid long-term storage in aqueous buffers where disulfide dimerization (forming P-MBS dimers) can occur, leading to false negatives.
-
-
Solubility Limits: The N-propyl group increases lipophilicity compared to Acetazolamide.
-
Validation: Perform a dynamic light scattering (DLS) check to ensure MPBS is not aggregating at the assay concentration (typically 10 nM - 1 µM).
-
-
Zinc Stripping: Ensure the mercapto group does not act as a chelator that strips Zinc out of the enzyme active site (a mechanism distinct from sulfonamide inhibition). This can be verified by adding excess
to the assay; if inhibition reverses, the mechanism is chelation, not active-site binding.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][1][2][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
Safety Operating Guide
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide proper disposal procedures
This operational guide details the disposal and handling procedures for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (CAS: 731776-67-3).
Executive Summary: Waste Classification & Immediate Action
| Parameter | Critical Detail |
| Chemical Class | Heterocyclic Thiol / Sulfonamide |
| Primary Hazard | Bioactive / Aquatic Toxicity .[1] The sulfonamide moiety implies potential enzyme inhibition (e.g., Carbonic Anhydrase), while the thiol group presents reactivity and odor risks. |
| Waste Stream | Hazardous Organic Waste (Non-Halogenated preferred, unless mixed) . |
| Disposal Method | High-Temperature Incineration (with scrubber for SOx/NOx). |
| Forbidden | DO NOT flush down drains. DO NOT mix with strong oxidizers (e.g., Nitric Acid) without temperature control (exothermic oxidation risk). |
Chemical Logic & Hazard Analysis
To dispose of this compound safely, one must understand its functional reactivity. The molecule contains three distinct reactive centers that dictate the disposal protocol:
-
The Thiol (-SH) Group :
-
Risk: Oxidation sensitive. Can form disulfides or oxidize violently with strong oxidizers. Responsible for potential "rotten cabbage" odors.
-
Disposal Implication: Requires quenching if spilled; otherwise, it contributes to sulfur oxide (SOx) emissions during incineration.
-
-
The Sulfonamide (-SO₂NH₂) Group :
-
The Benzimidazole Core :
-
Risk: High chemical stability. Resistant to standard hydrolysis.
-
Disposal Implication: Requires temperatures >1000°C for complete mineralization.
-
Solid Waste Disposal Protocol (Primary Route)
Applicability : Pure powder, contaminated gloves, weighing boats, and solid spill cleanup materials.
-
Containment :
-
Place waste in a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Why? HDPE is resistant to sulfur-containing organics and prevents odor permeation better than standard LDPE bags.
-
-
Labeling :
-
Label as: "Hazardous Waste: Toxic Organic Solid (Sulfonamide/Thiol Derivative)."
-
Add Hazard Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Harmful to aquatic life).
-
-
Disposal :
-
Transfer to a licensed waste management facility for Rotary Kiln Incineration .
-
Mechanism: The scrubber system captures the SO₂ generated from the thiol and sulfonamide groups, preventing acid rain precursors.
-
Liquid Waste & Solution Deactivation
Applicability : Reaction mother liquors, HPLC effluents, or dissolved stock solutions.
A. Solvent-Based Solutions (e.g., DMSO, Methanol)
-
Do not quench. The solvent is the fuel for incineration.
-
Collect in "Organic Solvents" waste carboys.
-
Ensure the carboy is vented or has a pressure-relief cap, as thiols can slowly oxidize and off-gas.
B. Aqueous/Buffer Solutions (Pre-treatment Required)
If the compound is in an aqueous buffer and cannot be sent directly to incineration, you must chemically deactivate the bioactive thiol before disposal.
Protocol: Oxidative Quenching (Fenton-Type Oxidation)
-
Goal: Convert the reactive thiol (-SH) to a stable sulfonate (-SO₃H) and break the aromatic ring.
-
Reagents: 10% Sodium Hypochlorite (Bleach) OR Hydrogen Peroxide (30%) + Iron Catalyst (FeSO₄).
Step-by-Step Deactivation:
-
Adjust pH : Bring solution to pH 9-10 using NaOH (Sulfonamides are more soluble at high pH).
-
Slow Addition : Add 10% Bleach solution slowly with stirring.
-
Ratio: Use ~5 molar equivalents of oxidant per mole of compound.
-
Observation: A slight exotherm indicates oxidation of the sulfur.
-
-
Contact Time : Allow to stir for 1 hour.
-
Neutralization : Adjust pH back to 7.
-
Final Disposal : The deactivated solution is now "Chemical Waste - Aqueous" (Check local regulations; often still requires incineration due to the sulfonamide moiety).
Spill Response Workflow
If 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is spilled in the lab:
Figure 1: Decision logic for spill remediation ensuring containment of bioactive dust and oxidation of residues.
References
-
Santa Cruz Biotechnology . 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide Product Data. Retrieved from
-
National Institutes of Health (PubChem) . 2-Mercaptobenzimidazole Compound Summary (Analogous Hazard Data). Retrieved from
-
GuideChem . Safety Data Sheet & Synthesis for Benzimidazole Sulfonamides. Retrieved from
-
ResearchGate . Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative. Retrieved from
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
Hazard Assessment: An Evidence-Based Profile
Understanding the potential risks is the cornerstone of safety. Based on the GHS classifications of the closely related analog, 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide, we can anticipate a similar hazard profile for the target compound.[1] The presence of a mercapto (-SH) group also warrants caution due to the potential for skin sensitization and strong, unpleasant odors characteristic of thiols.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][2] |
This profile dictates that the primary routes of exposure to mitigate are ingestion, skin/eye contact, and inhalation of airborne particulates.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to create a barrier between the researcher and the chemical hazard. The following recommendations are the minimum requirements for handling 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide in a laboratory setting.
Hand Protection: The First Line of Defense
Requirement: Double-gloving with chemotherapy-rated nitrile gloves.
Causality: The compound is anticipated to be a skin irritant.[1] Direct skin contact is a primary exposure route.[3]
-
Inner Glove: Worn under the cuff of the lab coat.
-
Outer Glove: Worn over the cuff of the lab coat. This creates a seal and protects the garment from contamination.
Gloves must be inspected for tears or holes before use.[4] They should be changed every 30 minutes during continuous handling, or immediately if contamination is suspected.[5] Always consult the glove manufacturer's chemical resistance guide, especially if using solvents.
Eye and Face Protection: Shielding Sensitive Tissues
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation.[7]
Causality: The compound is classified as a serious eye irritant.[1][8] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine powders and are therefore insufficient.[5] Goggles are required to protect against these hazards.
Body Protection: Minimizing Dermal Exposure
Requirement: A disposable, solid-front, long-sleeved gown that is shown to resist chemical permeability.[5] The gown should have a back closure and knit or elastic cuffs to ensure a snug fit around the inner glove.[5]
Causality: This protects the arms and torso from contact with hazardous materials and prevents the contamination of personal clothing. Polypropylene-coated gowns are a common choice for their resistance to chemical permeation.[5] Standard cotton lab coats are not recommended as they can absorb chemicals, bringing them into prolonged contact with the skin.
Respiratory Protection: Safeguarding the Airway
Requirement: All handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4][9] If engineering controls are not feasible or during procedures with a high potential for aerosolization (e.g., cleaning up a large spill), a fit-tested N95 respirator is required.[5][6]
Causality: The compound may cause respiratory tract irritation.[1][2] Engineering controls like a fume hood are the primary method for controlling this hazard.[6] A surgical mask is designed to protect the experiment from the user, not the user from chemical aerosols, and is therefore inadequate.[3][5]
Operational Plan: A Step-by-Step Protocol
Procedural discipline is critical to ensuring PPE is effective. The following workflow minimizes the risk of exposure and cross-contamination.
Donning (Putting On) PPE
Step 1: Gown Up. Put on the disposable gown, ensuring it is fully closed in the back. Step 2: Don Inner Gloves. Place the first pair of gloves on, tucking the cuffs under the sleeves of the gown. Step 3: Don Outer Gloves. Place the second pair of gloves on, pulling the cuffs over the sleeves of the gown. Step 4: Put on Goggles and Face Shield. Adjust for a secure and comfortable fit. Step 5: Enter Handling Area. You are now ready to begin work in the designated area (e.g., fume hood).
Doffing (Taking Off) PPE
This process is designed to contain contaminants. It should be performed slowly and deliberately. Step 1: Clean Outer Gloves. Before removing any PPE, wipe down the outer gloves with an appropriate decontaminating solution (e.g., 70% isopropanol) and dry them. Step 2: Remove Outer Gloves. Carefully peel off the outer gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container. Step 3: Remove Gown. Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it. Step 4: Remove Goggles/Face Shield. Handle by the strap or sides and place in a designated area for decontamination. Step 5: Remove Inner Gloves. Carefully peel off the inner gloves, turning them inside out. Dispose of them. Step 6: Wash Hands. Immediately and thoroughly wash your hands with soap and water.[4]
Spill and Disposal Plan
Minor Spill Response
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with absorbent material.
-
Gently sweep the material into a designated, labeled hazardous waste container.[4] Avoid creating dust.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal
-
Chemical Waste: All surplus or non-recyclable solutions and solids must be disposed of through a licensed disposal company.[4] Do not pour chemical waste down the drain.[4][10]
-
Contaminated PPE: All used gowns, gloves, and other disposable items are considered hazardous waste and must be disposed of in a clearly labeled, sealed container.[10] Follow your institution's specific guidelines for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the lifecycle of safe chemical handling, emphasizing the integration of PPE at critical stages.
Caption: Workflow for the safe handling of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
References
-
BENZIMIDAZOLE Safety Data Sheet. S D Fine-Chem Limited.
-
Benzimidazole MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
Benzimidazole Safety Data Sheet. Santa Cruz Biotechnology.
-
BENZIMIDAZOLE MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem.
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
2H-Benzimidazol-2-one, 1,3-dihydro- SAFETY DATA SHEET. Fisher Scientific.
-
2-Chloro-1H-benzimidazole SAFETY DATA SHEET. Sigma-Aldrich.
-
2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. PubChem, National Center for Biotechnology Information.
-
5-Difluoromethoxy-2-mercaptobenzimidazole SAFETY DATA SHEET. Fisher Scientific.
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
-
2-Phenylbenzimidazole-5-sulfonic acid SAFETY DATA SHEET. Fisher Scientific.
-
Benzenesulfonamide, p-bromo- SAFETY DATA SHEET. Sigma-Aldrich.
-
Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).
-
Personal protective equipment for preparing toxic drugs. GERPAC.
-
2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. Santa Cruz Biotechnology.
-
2-Mercapto-5-benzimidazolesulfonic acid sodium salt dihydrate Safety Information. MilliporeSigma.
Sources
- 1. 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | C10H13N3O3S | CID 28819101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-巯基苯并咪唑-5-磺酸 钠盐 二水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. gerpac.eu [gerpac.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
